Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dicyclohexyl-[2,4,6-tri(propan-2-yl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45P/c1-19(2)22-17-25(20(3)4)27(26(18-22)21(5)6)28(23-13-9-7-10-14-23)24-15-11-8-12-16-24/h17-21,23-24H,7-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSPXGRQYHLKLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)P(C2CCCCC2)C3CCCCC3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430933 | |
| Record name | Dicyclohexyl[2,4,6-tri(propan-2-yl)phenyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303111-96-8 | |
| Record name | Dicyclohexyl[2,4,6-tri(propan-2-yl)phenyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic protocol for Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, a widely used electron-rich biaryl monophosphine ligand in palladium-catalyzed cross-coupling reactions.[1][2][3][4][5] Known as XPhos, this ligand is critical in forming carbon-carbon and carbon-heteroatom bonds, essential transformations in pharmaceutical and materials science research.[1]
I. Overview of the Synthesis
The synthesis of XPhos is typically achieved through a multi-step process involving the formation of an organolithium intermediate followed by reaction with a phosphine chloride. The most common starting material is 2-bromo-1,3,5-triisopropylbenzene.[6] This guide will detail a well-established protocol, outlining the necessary reagents, conditions, and purification methods.
II. Physicochemical Properties of Key Compounds
A summary of the physical and chemical properties of the key reactants and the final product is presented below for easy reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 1-Bromo-2,4,6-triisopropylbenzene | 21524-34-5 | C₁₅H₂₃Br | 283.25 | Colorless liquid | 96-97 @ 0.1 mmHg[7][8][9] | 1.118[7][9] | 1.523[7][9] |
| n-Butyllithium | 109-72-8 | C₄H₉Li | 64.06 | Solution in hexanes | N/A | N/A | N/A |
| 1,2-Dibromobenzene | 583-53-9 | C₆H₄Br₂ | 235.90 | Colorless to yellow liquid | 225 | 1.956 | 1.613 |
| Dicyclohexylchlorophosphine | 16523-54-9 | C₁₂H₂₂ClP | 232.73 | Colorless liquid | 145-148 @ 5 mmHg | 1.05 | 1.531 |
| This compound (XPhos) | 564483-18-7 | C₃₃H₄₉P | 476.72[2][5] | White to almost white powder or crystal[3] | N/A | N/A | N/A |
III. Experimental Protocol
This section details the step-by-step procedure for the synthesis of XPhos.[6]
Materials:
-
2-Bromo-1,3,5-triisopropylbenzene (31 g)
-
n-Butyllithium (2.5 M solution in hexane, 46 mL, and a subsequent 42 mL)
-
1,2-Dibromobenzene (24.6 g)
-
Dicyclohexylchlorophosphine (26.7 g)
-
Tetrahydrofuran (THF), anhydrous (200 mL)
-
Saturated aqueous ammonium chloride solution (200 mL)
-
Methanol
-
1 L three-necked flask
-
Magnetic stirrer
-
Ice bath
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Initial Lithiation:
-
Under an inert atmosphere (nitrogen), add 200 mL of anhydrous THF and 31 g of 2-bromo-1,3,5-triisopropylbenzene to a 1 L three-necked flask.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add 46 mL of a 2.5 M n-butyllithium solution in hexane dropwise to the stirred mixture.
-
After the addition is complete, continue stirring at 0 °C for 1 hour.
-
-
Biphenyl Formation:
-
At the same temperature (0 °C), slowly add 24.6 g of 1,2-dibromobenzene dropwise to the reaction mixture.
-
Continue stirring at 0 °C for an additional hour after the addition is complete.
-
-
Second Lithiation:
-
Still at 0 °C, add another 42 mL of the 2.5 M n-butyllithium solution in hexane dropwise to the reaction mixture.
-
Stir for 1 hour at 0 °C after the addition is complete.
-
-
Phosphine Coupling:
-
Slowly add 26.7 g of dicyclohexylchlorophosphine dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature naturally and continue stirring for 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 200 mL of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Perform a phase separation and collect the organic layer.
-
Concentrate the organic phase and induce crystallization by adding methanol.
-
Collect the resulting solid by filtration to obtain the final product.
-
Yield:
-
This protocol reportedly yields 44.5 g of a white crystalline product, which corresponds to an 89% yield of 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos).[6]
IV. Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of XPhos.
Caption: Key stages in the synthesis of XPhos.
V. Chemical Reaction Pathway
The overall chemical transformation for the synthesis of XPhos is depicted below.
Caption: Overall reaction for XPhos synthesis.
VI. Conclusion
The protocol described provides a reliable and high-yielding method for the laboratory-scale synthesis of this compound (XPhos). The availability of this ligand is crucial for advancing research in catalysis and synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials. Adherence to inert atmosphere techniques and careful control of reaction temperatures are critical for achieving the reported high yield and purity.
References
- 1. grokipedia.com [grokipedia.com]
- 2. 2-Dicyclohexylphosphino-2',4',6'-triisoprophylbiphenyl | C33H49P | CID 11155794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | 564483-18-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | 564483-18-7 | FD11152 [biosynth.com]
- 6. X-PHOS synthesis - chemicalbook [chemicalbook.com]
- 7. Cas 21524-34-5,1-BROMO-2,4,6-TRIISOPROPYLBENZENE | lookchem [lookchem.com]
- 8. 1-BROMO-2,4,6-TRIISOPROPYLBENZENE | 21524-34-5 [chemicalbook.com]
- 9. 1-溴-2,4,6-三异丙基苯 95% | Sigma-Aldrich [sigmaaldrich.com]
Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine (XPhos): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine, commonly known as XPhos, is a highly effective and versatile electron-rich, bulky monodentate phosphine ligand.[1] A member of the dialkylbiaryl phosphine ligand family, XPhos has become an indispensable tool in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties facilitate challenging transformations, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and broad substrate scope.[2] This technical guide provides an in-depth overview of XPhos, including its chemical and physical properties, a detailed synthesis protocol, its applications in key cross-coupling reactions with comparative performance data, and experimental methodologies.
Introduction
Developed by the Buchwald group, XPhos has gained prominence for its ability to activate and stabilize palladium catalysts, leading to enhanced reactivity, particularly with challenging substrates like aryl chlorides and sterically hindered starting materials.[3] Its bulky 2',4',6'-triisopropylphenyl group and the dicyclohexylphosphino moiety create a sterically demanding environment around the metal center. This steric hindrance promotes the formation of the active, monoligated palladium(0) species, which is crucial for efficient catalysis, and facilitates the often rate-limiting reductive elimination step.[3][4] The ligand itself is a crystalline, air-stable solid, which adds to its convenient handling characteristics in a laboratory setting.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of XPhos is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | Dicyclohexyl[2′,4′,6′-tris(propan-2-yl)[1,1′-biphenyl]-2-yl]phosphane | [1] |
| Common Name | XPhos | [1] |
| CAS Number | 564483-18-7 | [1] |
| Molecular Formula | C₃₃H₄₉P | [1] |
| Molar Mass | 476.72 g/mol | [1] |
| Appearance | Colorless to white crystalline solid | [1] |
| Melting Point | 187 to 190 °C (369 to 374 °F; 460 to 463 K) | [1] |
| Solubility | Soluble in organic solvents. | [1] |
Synthesis of XPhos
The following is a representative synthetic protocol for Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine (XPhos).
Reaction Scheme
Caption: Synthetic pathway for XPhos.
Experimental Protocol
This protocol is adapted from a known literature procedure.[5]
Materials:
-
Magnesium powder (22 mmol)
-
1,3,5-Triisopropylbenzene (10.0 mmol)
-
Anhydrous tetrahydrofuran (THF, 20 mL)
-
1,2-Dibromoethane (10 µL)
-
2-Bromochlorobenzene (11.0 mmol)
-
Anhydrous copper(II) chloride (0.50 mmol)
-
Dicyclohexylphosphine bromide (10.0 mmol)
-
Methanol (1 mL)
-
1.0 M Ammonia solution
-
Ethyl acetate
-
Anhydrous MgSO₄
-
n-Hexane
Procedure:
-
To a dried 100 mL three-neck round-bottom flask under a nitrogen atmosphere, add magnesium powder, 1,3,5-triisopropylbenzene, and anhydrous THF.
-
Heat the mixture to 65°C with vigorous stirring.
-
Slowly add 1,2-dibromoethane to initiate the Grignard reaction.
-
After stirring for 40-60 minutes, add 2-bromochlorobenzene via a syringe pump over approximately 1 hour at 65°C.
-
Continue stirring for an additional hour at 65°C, then cool the reaction to room temperature.
-
In a glovebox, add anhydrous copper(II) chloride to the reaction mixture.
-
Add dicyclohexylphosphine bromide and stir at ambient temperature for 10 hours.
-
Quench the reaction by cooling in an ice-water bath and adding methanol.
-
After stirring for 10 minutes, add 1.0 M ammonia solution and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethyl acetate and n-hexane to obtain analytically pure XPhos.[5]
Applications in Catalysis
XPhos is a premier ligand for several palladium-catalyzed cross-coupling reactions, demonstrating high activity and broad applicability.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. XPhos is particularly effective in coupling challenging substrates, such as sterically hindered aryl chlorides and various heteroaryl halides.[3]
| Aryl Halide | Arylboronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | XPhos | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 95 | [6] |
| 2-Chlorotoluene | Phenylboronic acid | SPhos | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [6] |
| 2-Chloro-5-trifluoromethylpyridine | 4-Fluorophenylboronic acid | Amphos | - | K₃PO₄ | Toluene | 100 | 18 | 93 | [3] |
The following is a general procedure for a microwave-assisted Suzuki-Miyaura cross-coupling reaction.[7]
Materials:
-
Aryl/heteroaryl chloride (1.0 equiv)
-
Aryl/heteroarylboronic acid (1.1 equiv)
-
XPhos-Pd-G2 precatalyst (2 mol%)
-
K₃PO₄ (2.5 equiv)
-
DMF:EtOH:H₂O (1:1:0.5) solvent mixture
Procedure:
-
In a microwave vial, combine the aryl/heteroaryl chloride, aryl/heteroarylboronic acid, and K₃PO₄.
-
Add the DMF:EtOH:H₂O solvent mixture.
-
Degas the mixture for 5 minutes.
-
Add the XPhos-Pd-G2 precatalyst.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100°C for 30-40 minutes.
-
After completion, cool the reaction mixture and purify by column chromatography.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. XPhos-ligated palladium complexes show high activity for the amination of aryl chlorides and tosylates.[1]
| Aryl Halide | Amine | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Diphenylamine | XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 | [8] |
| Bromobenzene | Phenoxazine | XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 | [8] |
| Bromobenzene | Carbazole | XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 92 | [8] |
| Bromobenzene | Diphenylamine | RuPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 | [8] |
The following protocol is for the amination of an aryl chloride.[9]
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (2.0 equiv)
-
Toluene (anhydrous and degassed)
-
Aryl chloride (1.0 equiv)
-
Amine (1.5 equiv)
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.
-
Add degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride and the amine to the mixture.
-
Heat the resulting mixture at reflux for 6 hours.
-
Cool the reaction to room temperature and quench with water.
-
Separate the organic layer, wash with water and brine, and dry over Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Safety and Handling
Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine may cause skin and eye irritation, as well as respiratory irritation.[10] It is recommended to handle this compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[10] It is an air-sensitive solid and should be stored under an inert atmosphere.[10] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine (XPhos) is a powerful and versatile ligand that has significantly advanced the field of palladium-catalyzed cross-coupling. Its unique structural features enable the efficient synthesis of a wide array of complex organic molecules, making it an invaluable tool for researchers, scientists, and professionals in drug development and materials science. The provided protocols and comparative data serve as a practical guide for the effective application of XPhos in Suzuki-Miyaura and Buchwald-Hartwig reactions. The continued exploration of XPhos and related ligands is expected to lead to the development of even more efficient and selective catalytic systems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. nasc.ac.in [nasc.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Formation of XPhos-Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, commonly known as XPhos, is a highly effective and versatile monodentate biaryl phosphine ligand.[1][2][3] Its bulky and electron-rich nature makes it a cornerstone in modern synthetic chemistry, particularly in facilitating challenging cross-coupling reactions that are pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[4][5][6] This guide provides an in-depth overview of the physical and chemical properties of XPhos, detailed experimental protocols, and visualizations of its application in catalytic processes.
Core Physical and Chemical Properties
XPhos is a white to off-white, crystalline, air-stable solid, which allows for convenient handling and storage.[1][6] Its structural design, featuring two cyclohexyl groups and a sterically hindered 2,4,6-triisopropylphenyl substituent on the phosphorus atom, imparts remarkable stability and reactivity.[7] This unique architecture is crucial for its efficacy in a wide range of catalytic applications.[4][8]
Physical Properties
The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| IUPAC Name | Dicyclohexyl[2',4',6'-tris(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | [1] |
| Synonyms | XPhos, 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | [6][9] |
| CAS Number | 564483-18-7 | [1] |
| Molecular Formula | C₃₃H₄₉P | [1] |
| Molecular Weight | 476.72 g/mol | [1][6] |
| Appearance | White to off-white crystalline solid/powder | [1][6][10] |
| Melting Point | 187-190 °C | [1][2][6][11] |
| Purity | >97.0% (GC), ≥ 99% (HPLC) | [5][6][10] |
| Solubility | Soluble in organic solvents | [1][6] |
| Stability | Air-stable solid | [1] |
Chemical and Spectroscopic Data
The chemical identifiers and spectroscopic data for XPhos are provided below for unambiguous identification and characterization.
| Identifier | Value | References |
| InChI | InChI=1S/C33H49P/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3 | [1] |
| SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C | [9] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.10 (d, J = 8.7 Hz, 2H), 6.84 (d, J = 8.7 Hz, 2H), 3.87 (t, J = 4.8 Hz, 4H), 3.11 (t, J = 4.8 Hz, 4H), 2.28 (s, 3H) | [12] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 149.1, 129.7, 129.5, 116.0, 66.9, 49.9, 20.4 | [12] |
Catalytic Activity and Applications
XPhos is renowned for its ability to form highly active palladium complexes that catalyze a variety of cross-coupling reactions.[4] These reactions are fundamental in C-C and C-N bond formation.[2] The bulky nature of the XPhos ligand promotes the formation of monoligated palladium(0) species, which are often the active catalysts, leading to enhanced reaction rates and yields, even with challenging substrates like aryl chlorides and tosylates.[1][13]
Key applications include:
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling amines with aryl halides or sulfonates.[1][14]
-
Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling organoboron compounds with aryl or vinyl halides.[4][13]
-
Negishi Coupling: Formation of C-C bonds by coupling organozinc compounds with aryl, vinyl, or alkyl halides.[2]
-
Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and aryl or vinyl halides.[1][2]
The general workflow for a palladium-catalyzed cross-coupling reaction using XPhos is depicted below.
Caption: General experimental workflow for cross-coupling reactions.
A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is illustrated below, highlighting the key steps where the XPhos ligand plays a crucial role.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results. Below are representative procedures for the synthesis of XPhos and its application in a Suzuki-Miyaura coupling reaction.
Synthesis of this compound (XPhos)
This protocol describes a common method for the preparation of XPhos.[7]
Materials:
-
Magnesium powder
-
1,3,5-Triisopropylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
1,2-Dibromoethane
-
2-Bromochlorobenzene
-
Anhydrous copper(II) chloride
-
Dicyclohexylphosphine bromide
-
Methanol
-
1.0 M Ammonia solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
n-Hexane
Procedure:
-
To a dried 100 mL three-neck round-bottom flask under a nitrogen atmosphere, add magnesium powder (22 mmol), 1,3,5-triisopropylbenzene (10.0 mmol), and anhydrous THF (20 mL).
-
Heat the mixture to 65 °C with vigorous stirring.
-
Slowly add 1,2-dibromoethane (10 µL) to initiate the Grignard reaction.
-
After stirring for 40-60 minutes, add 2-bromochlorobenzene (11.0 mmol) via syringe pump over approximately 1 hour at 65 °C.
-
Stir the reaction mixture for an additional hour at 65 °C, then cool to room temperature.
-
In a glovebox, add anhydrous copper(II) chloride (0.50 mmol) to the mixture.
-
Add dicyclohexylphosphine bromide (10.0 mmol) and stir at ambient temperature for 10 hours.
-
Quench the reaction by cooling in an ice-water bath and adding methanol (1 mL).
-
After stirring for 10 minutes, add 1.0 M ammonia solution and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethyl acetate and n-hexane to obtain pure XPhos.
General Procedure for Suzuki-Miyaura Coupling Using XPhos
This protocol provides a general guideline for a microwave-assisted Suzuki-Miyaura cross-coupling reaction.[13]
Materials:
-
Aryl/vinyl sulfonate or halide (1 equiv)
-
PdCl₂(XPhos)₂ (5 mol %)
-
Arylboronic acid (2 equiv)
-
n-Butanol (n-BuOH), degassed
-
Aqueous solution of TBAOH or NaOH [0.3 M], degassed
-
Argon
Procedure:
-
In a 10 mL microwave reactor tube, add the aryl/vinyl sulfonate or halide, PdCl₂(XPhos)₂, and the arylboronic acid.
-
Flush the tube with argon three times.
-
Add argon-degassed n-BuOH to achieve a concentration of 0.1 M.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the argon-degassed aqueous base solution (1 equiv).
-
Place the sealed tube in a microwave reactor and stir the reaction mixture at 110 °C for 30 minutes.
-
After completion, cool the reaction mixture and proceed with standard work-up and purification procedures.
References
- 1. XPhos - Wikipedia [en.wikipedia.org]
- 2. XPhos 0.98 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl [sigmaaldrich.com]
- 3. XPhos 0.98 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl [sigmaaldrich.com]
- 4. X-PHOS: Properties and Applications as Catalyst_Chemicalbook [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 2-Dicyclohexylphosphino-2',4',6'-triisoprophylbiphenyl | C33H49P | CID 11155794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [cymitquimica.com]
- 11. 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) [commonorganicchemistry.com]
- 12. 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | 564483-18-7 | TCI AMERICA [tcichemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
CAS Number: 303111-96-8
This technical guide provides a comprehensive overview of Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, a bulky, electron-rich phosphine ligand integral to modern catalysis. Designed for researchers, scientists, and professionals in drug development, this document details the compound's properties, a plausible synthetic route, and its application in catalysis, supported by a representative experimental protocol and mechanistic diagrams.
Compound Properties
This compound is a monodentate phosphine ligand characterized by its significant steric bulk and strong electron-donating properties. These features are crucial for its efficacy in a variety of palladium-catalyzed cross-coupling reactions. The bulky dicyclohexyl and 2,4,6-triisopropylphenyl substituents enhance the stability of the catalytic species and promote the reductive elimination step in the catalytic cycle, often leading to improved reaction rates and yields.[1][2][3]
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 303111-96-8 | |
| Molecular Formula | C₂₇H₄₅P | [4] |
| Molecular Weight | 400.63 g/mol | [4] |
| Appearance | White to off-white solid/crystal | |
| Melting Point | 139 °C | |
| Solubility | Soluble in common organic solvents such as toluene, THF, and dichloromethane. |
Plausible Synthesis Protocol
Materials:
-
1-Bromo-2,4,6-triisopropylbenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Chlorodicyclohexylphosphine
-
1,2-Dibromoethane (as an initiator)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hexanes
-
Celite
Experimental Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, magnesium turnings (1.2 equivalents) are placed. The flask is evacuated and backfilled with nitrogen. Anhydrous THF is added to cover the magnesium, followed by a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. A solution of 1-bromo-2,4,6-triisopropylbenzene (1.0 equivalent) in anhydrous THF is added dropwise to the activated magnesium suspension. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours to ensure complete formation of the Grignard reagent. The solution is then cooled to room temperature.
-
Phosphination: In a separate flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, a solution of chlorodicyclohexylphosphine (1.1 equivalents) in anhydrous THF is prepared and cooled to 0 °C in an ice bath.
-
Reaction: The prepared Grignard reagent is transferred via cannula to the cooled solution of chlorodicyclohexylphosphine dropwise with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford this compound as a white solid.
Caption: Proposed synthetic workflow for this compound.
Application in Catalysis: Buchwald-Hartwig Amination
Bulky, electron-rich phosphine ligands like this compound are highly effective in palladium-catalyzed C-N cross-coupling reactions, commonly known as the Buchwald-Hartwig amination.[3][5][6][7][8] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. The steric bulk of the ligand facilitates the formation of the active monoligated palladium species, which is crucial for efficient catalytic turnover.[5]
Below is a representative experimental protocol for a Buchwald-Hartwig amination, which can be adapted for use with this compound.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol)
-
Amine (e.g., morpholine, 1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
Base (e.g., sodium tert-butoxide, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: In a glovebox, an oven-dried Schlenk tube is charged with the palladium precatalyst, this compound, and the base. The tube is sealed with a septum.
-
Addition of Reactants: The aryl halide and the amine are added to the Schlenk tube, followed by the anhydrous toluene.
-
Reaction Conditions: The Schlenk tube is removed from the glovebox and placed in a preheated oil bath at 100 °C. The reaction mixture is stirred vigorously for the required time (typically 2-24 hours), and the progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired N-arylated amine.
Catalytic Cycle of Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species as the active catalyst.[5] The bulky phosphine ligand plays a critical role in each step of this cycle.
Caption: General catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.
This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical sciences. The information presented, including the proposed synthesis and representative application protocol, serves as a valuable resource for the utilization of this and similar bulky phosphine ligands in advancing catalytic methodologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Structure of Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, commonly known as XPhos, is a highly effective and versatile monophosphine ligand. As a member of the Buchwald biarylphosphine ligand family, XPhos is renowned for its bulky, electron-rich nature, which imparts exceptional reactivity and stability to its metal complexes.[1] This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of XPhos, tailored for professionals in research and drug development. Its palladium complexes are particularly active in a variety of cross-coupling reactions, including the Buchwald-Hartwig amination of aryl chlorides and tosylates, as well as Suzuki-Miyaura, Negishi, and copper-free Sonogashira couplings.[1] The ligand's robust performance, even with challenging substrates, and its convenient handling as a crystalline, air-stable solid have established it as a cornerstone in modern synthetic chemistry.[1]
Molecular Structure and Properties
XPhos possesses a unique architecture characterized by a dicyclohexylphosphino group attached to a sterically hindered 2',4',6'-triisopropylbiphenyl backbone. This structural arrangement is critical to its catalytic efficacy, providing a balance of steric bulk and electron-donating properties that facilitate key steps in catalytic cycles.
Below is a summary of the key physical and chemical properties of XPhos:
| Property | Value | Reference |
| Chemical Formula | C₃₃H₄₉P | [1] |
| Molar Mass | 476.72 g/mol | [1] |
| Appearance | Colorless solid / White crystalline powder | [1] |
| Melting Point | 187-190 °C | [1] |
| CAS Number | 564483-18-7 | [1] |
| Solubility | Soluble in organic solvents, insoluble in water | [1] |
A visual representation of the molecular structure of XPhos is provided below.
Experimental Protocols
Synthesis of this compound (XPhos)
The following protocol describes a common synthetic route to XPhos.
Workflow for the Synthesis of XPhos:
Detailed Procedure:
-
Step 1: Initial Lithiation
-
Under a nitrogen atmosphere, add 200 mL of tetrahydrofuran (THF) and 31 g of 2-bromo-1,3,5-triisopropylbenzene to a 1 L three-necked flask.
-
Cool the reaction mixture to 0 °C.
-
Slowly add 46 mL of a 2.5 M n-butyllithium solution in hexane dropwise.
-
After the addition is complete, continue stirring at 0 °C for 1 hour.
-
-
Step 2: Grignard Formation and Coupling
-
At the same temperature (0 °C), slowly add 24.6 g of 1,2-dibromobenzene dropwise.
-
Continue the reaction at 0 °C for 1 hour after the addition.
-
-
Step 3: Second Lithiation
-
At 0 °C, add another 42 mL of 2.5 M n-butyllithium solution in hexane dropwise to the reaction mixture.
-
Stir for an additional hour at 0 °C after the addition is complete.
-
-
Step 4: Phosphinylation
-
Slowly add 26.7 g of dicyclohexylphosphine chloride dropwise.
-
Allow the reaction mixture to naturally warm to room temperature and stir for 2 hours.
-
-
Step 5: Quenching and Isolation
-
Cool the reaction in an ice bath and slowly quench by the dropwise addition of 200 mL of saturated aqueous ammonium chloride solution.
-
Separate the organic and aqueous phases.
-
Concentrate the organic phase and induce crystallization by adding methanol.
-
Collect the resulting solid by filtration to yield the white crystalline product of 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.
-
Characterization Data
The identity and purity of synthesized XPhos are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, as well as by its melting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of XPhos. The key nuclei to probe are ¹H, ¹³C, and ³¹P.
¹H NMR Spectroscopy: The ¹H NMR spectrum of XPhos displays characteristic signals for the aromatic protons of the biphenyl backbone, the methine and methyl protons of the isopropyl groups, and the aliphatic protons of the cyclohexyl rings. A representative ¹H NMR spectrum is available from various chemical suppliers.
³¹P NMR Spectroscopy: The ³¹P NMR spectrum of XPhos is particularly informative, typically showing a single sharp resonance. The chemical shift is sensitive to the solvent and the presence of any coordinated metal. In chloroform or dichloromethane, the ³¹P chemical shift for the free XPhos ligand is approximately -10 ppm.
Experimental Protocol for ³¹P NMR:
-
Prepare a sample by dissolving 5-10 mg of XPhos in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ³¹P NMR spectrum on a spectrometer equipped with a phosphorus probe.
-
Use an external standard, such as 85% H₃PO₄, for referencing the chemical shifts.
-
Proton decoupling is typically employed to simplify the spectrum to a single peak.
Signaling Pathways and Applications in Catalysis
XPhos is a crucial ligand in numerous palladium-catalyzed cross-coupling reactions. The general catalytic cycle for a Suzuki-Miyaura coupling, a common application for XPhos, is depicted below. The bulky and electron-rich nature of XPhos promotes the oxidative addition and reductive elimination steps, leading to high catalytic turnover.
Conclusion
This compound (XPhos) is a powerful and indispensable ligand in the toolbox of synthetic chemists. Its unique molecular structure provides a remarkable combination of steric hindrance and electron-donating character, enabling a wide range of challenging cross-coupling reactions with high efficiency and selectivity. This guide has provided a detailed overview of its structure, synthesis, and characterization, offering valuable insights for researchers and professionals in the field of drug development and materials science.
References
The Core Mechanism of Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos) in Palladium-Catalyzed Cross-Coupling Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, commonly known as XPhos, is a highly effective and versatile electron-rich, bulky monophosphine ligand. Its unique steric and electronic properties have established it as a cornerstone in modern synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the mechanism of action of XPhos, with a focus on its role in the widely applied Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the catalytic cycles and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction to XPhos
XPhos, or 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl, is a member of the Buchwald family of biarylphosphine ligands.[1] Developed by the Buchwald group at MIT, this air-stable ligand has become indispensable for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions.[1] Its efficacy is particularly noted in reactions involving challenging substrates, such as sterically hindered aryl chlorides and various heteroaryl halides.[2]
The remarkable performance of XPhos stems from its distinct molecular architecture. The bulky dicyclohexylphosphino group and the 2',4',6'-triisopropylbiphenyl backbone create a sterically demanding environment around the palladium center. This steric bulk is believed to promote the formation of the highly active, monoligated palladium(0) species, which is a key intermediate in the catalytic cycle.[2] Furthermore, the electron-rich nature of the phosphine enhances the rates of crucial steps within the catalytic cycle, namely oxidative addition and reductive elimination.[1]
Mechanism of Action in Palladium-Catalyzed Cross-Coupling Reactions
The primary role of XPhos is to facilitate palladium-catalyzed cross-coupling reactions by modulating the reactivity of the palladium center throughout the catalytic cycle. The general cycle for these reactions involves three fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The XPhos ligand has been shown to be highly effective in promoting this reaction, even with challenging substrates like aryl and vinyl sulfonates/halides.[3][4]
The catalytic cycle, when using a precatalyst such as PdCl₂(XPhos)₂, can be described as follows:
-
Activation of the Precatalyst: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species, often facilitated by a base.
-
Oxidative Addition: The active (XPhos)Pd(0) complex undergoes oxidative addition with an aryl or vinyl halide/sulfonate (Ar-X) to form a Pd(II) intermediate, (XPhos)Pd(Ar)(X).
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) coordinates to the palladium center, and in the presence of a base, transmetalation occurs, transferring the organic group from boron to palladium and forming a new Pd(II) intermediate, (XPhos)Pd(Ar)(Ar').
-
Reductive Elimination: This final step involves the formation of the new C-C bond in the biaryl product (Ar-Ar') and regeneration of the active (XPhos)Pd(0) catalyst, which can then re-enter the catalytic cycle. The bulky nature of XPhos is thought to facilitate this often rate-limiting step.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of C-N bonds. XPhos has proven to be a highly versatile and effective ligand for this transformation, enabling the coupling of a wide range of amines with aryl halides.
The catalytic cycle for the Buchwald-Hartwig amination proceeds as follows:
-
Formation of the Active Catalyst: A Pd(0) source, often generated in situ from a Pd(II) precatalyst, complexes with the XPhos ligand to form the active (XPhos)Pd(0) species.
-
Oxidative Addition: The (XPhos)Pd(0) complex reacts with an aryl halide (Ar-X) via oxidative addition to yield a Pd(II) intermediate, (XPhos)Pd(Ar)(X).
-
Amine Coordination and Deprotonation: An amine (R₂NH) coordinates to the palladium center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium amido complex, (XPhos)Pd(Ar)(NR₂).
-
Reductive Elimination: The final step is the reductive elimination of the aryl amine (Ar-NR₂) product, which regenerates the active (XPhos)Pd(0) catalyst. The steric bulk and electron-donating properties of XPhos are crucial for promoting this C-N bond-forming step.[5]
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions catalyzed by palladium complexes of XPhos, demonstrating the high yields achievable with a variety of substrates.
Table 1: Suzuki-Miyaura Coupling of Aryl/Vinyl Sulfonates and Halides with Boronic Acids using a PdCl₂(XPhos)₂ Precatalyst
| Entry | Aryl/Vinyl Partner | Boronic Acid Partner | Yield (%) |
| 1 | 4-Tolyl tosylate | Phenylboronic acid | 79 |
| 2 | 4-Methoxyphenyl tosylate | 4-Acetylphenylboronic acid | 85 |
| 3 | 2-Naphthyl tosylate | 4-Methoxyphenylboronic acid | 91 |
| 4 | 4-Chlorophenyl tosylate | 3-Furylboronic acid | 65 |
| 5 | 4-Bromotoluene | 4-Hydroxyphenylboronic acid | 88 |
| 6 | 1-Iodonaphthalene | Phenylboronic acid | 99 |
| 7 | (E)-Styryl tosylate | 4-Methylphenylboronic acid | 75 |
Data adapted from a study utilizing a PdCl₂(XPhos)₂ precatalyst.[4]
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with Various Amines using a Pd₂(dba)₃/XPhos Catalytic System
| Entry | Aryl Chloride | Amine | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 94 |
| 2 | 4-Chloroanisole | Aniline | 98 |
| 3 | 2-Chlorotoluene | n-Hexylamine | 85 |
| 4 | 4-Chlorobenzonitrile | Di-n-butylamine | 92 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | Piperidine | 95 |
Yields are representative of typical outcomes for these transformations.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions using an XPhos ligand.
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from the microwave-assisted coupling of aryl/vinyl sulfonates or halides with boronic acids using a PdCl₂(XPhos)₂ precatalyst.[6]
-
Reaction Setup: A microwave reactor tube (10 mL) is charged with the aryl/vinyl sulfonate or halide (1.0 equiv), PdCl₂(XPhos)₂ (5 mol %), and the arylboronic acid (2.0 equiv).
-
Inert Atmosphere: The tube is sealed and flushed with argon three times to establish an inert atmosphere.
-
Solvent Addition: Argon-degassed n-butanol (to achieve a concentration of 0.1 M) is added, and the mixture is stirred at room temperature for 5 minutes.
-
Base Addition: An argon-degassed aqueous solution of a suitable base (e.g., NaOH or TBAOH, 0.3 M, 1.0 equiv) is added.
-
Reaction: The reaction vessel is placed in a microwave reactor and stirred at 110 °C for 30 minutes.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Buchwald-Hartwig Amination
This protocol is a representative procedure for the amination of an aryl chloride.[1]
-
Reaction Setup: To a dry, two-necked flask under a nitrogen atmosphere is added the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol %), XPhos (3.0 mol %), and sodium tert-butoxide (2.0 equiv).
-
Solvent Addition: Anhydrous, degassed toluene is added, and the mixture is stirred at room temperature for 5 minutes.
-
Reagent Addition: The aryl chloride (1.0 equiv) and the amine (1.5 equiv) are added sequentially.
-
Reaction: The resulting mixture is heated to reflux (or an appropriate temperature for the specific substrates) and stirred for the required time (typically 6-24 hours), monitoring by TLC or GC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure aryl amine product.
Conclusion
This compound (XPhos) is a powerful and versatile ligand that has significantly advanced the field of palladium-catalyzed cross-coupling chemistry. Its unique combination of steric bulk and electron-donating character facilitates the key steps of the catalytic cycles for both Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the efficient synthesis of complex organic molecules. This guide has provided an in-depth look at the mechanism of action of XPhos, supported by quantitative data, detailed experimental protocols, and clear visual diagrams. A thorough understanding of these principles is crucial for researchers, scientists, and drug development professionals seeking to leverage the full potential of XPhos in their synthetic endeavors.
References
The Advent and Evolution of Buchwald Phosphine Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of palladium-catalyzed cross-coupling reactions has revolutionized modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency and scope. Central to this revolution has been the design and application of highly effective phosphine ligands. Among these, the dialkylbiaryl phosphine ligands, commonly known as Buchwald phosphine ligands, have emerged as a particularly powerful class, dramatically expanding the utility of cross-coupling chemistry in academic and industrial settings, especially in pharmaceutical and materials science.[1] This guide provides an in-depth exploration of the discovery, history, and application of these transformative ligands.
The Genesis of a New Class of Ligands
The story of Buchwald phosphine ligands is intrinsically linked to the development of the Buchwald-Hartwig amination, a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[2] In the early 1990s, Stephen L. Buchwald at the Massachusetts Institute of Technology (MIT) and John F. Hartwig, then at Yale University, independently published seminal works that established the foundation for this powerful transformation.[3] Initial catalyst systems, often referred to as first-generation, utilized ligands like tri(o-tolyl)phosphine.[4] While groundbreaking, these early systems had limitations, often requiring harsh reaction conditions and exhibiting a narrow substrate scope.[1]
Recognizing these limitations, the Buchwald group embarked on a systematic investigation into ligand design. This led to the landmark introduction in 1998 of a new class of bulky and electron-rich dialkylbiaryl phosphine ligands.[5] These ligands were engineered to enhance the key steps of the catalytic cycle: oxidative addition and reductive elimination. Their steric bulk promotes the formation of highly reactive monoligated palladium(0) species, while their electron-donating nature facilitates the oxidative addition of aryl halides and accelerates the final reductive elimination step to furnish the desired product.[6] This innovative ligand design addressed many of the challenges of earlier catalyst systems, enabling reactions to proceed under milder conditions with a broader range of substrates, including less reactive aryl chlorides.[1]
The Evolution of Buchwald Phosphine Ligands
The initial success of the dialkylbiaryl phosphine scaffold spurred the development of multiple "generations" of ligands, each tailored for specific applications and offering improved reactivity and stability. This evolution has been a testament to the power of rational ligand design in catalysis.
-
First-Generation Ligands: These were characterized by simple triarylphosphines like P(o-tol)3, which were effective for coupling aryl bromides with secondary amines.[7]
-
Second-Generation Ligands: The introduction of bidentate phosphine ligands such as BINAP and DPPF expanded the scope to include primary amines.[2] Concurrently, the first generation of monodentate biaryl phosphine ligands from the Buchwald group began to show significant promise.
-
Third and Fourth-Generation Ligands and Precatalysts: The development of highly hindered and electronically enriched dialkylbiaryl phosphine ligands like XPhos, SPhos, RuPhos, and BrettPhos marked a significant leap forward.[8][9] These ligands, in combination with palladium precursors, form highly active and versatile catalysts. To further improve ease of handling and catalyst activation, Buchwald and his team developed a series of well-defined palladium precatalysts (G1, G2, G3, G4, and G6).[8] These precatalysts are often air- and moisture-stable, simplifying reaction setup and providing more reproducible results. The later generations, G3 and G4, offer enhanced stability and activity, allowing for lower catalyst loadings and shorter reaction times.
Quantitative Comparison of Ligand Performance
The choice of ligand has a profound impact on the outcome of a cross-coupling reaction. The following tables provide a comparative summary of the performance of various Buchwald phosphine ligands in representative Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.
Table 1: Performance of Buchwald Ligands in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine [4]
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88* |
*Yield range reported for the coupling of aryl bromides with morpholine derivatives.
Table 2: Performance of Buchwald Ligands in Suzuki-Miyaura Coupling Reactions
| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | 98 | [6] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | t-BuOH/H₂O | 80 | 1 | 99 | [6] |
| RuPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | t-BuOH/H₂O | 80 | 1 | 96 | [6] |
Experimental Protocols
Reproducibility in palladium-catalyzed cross-coupling reactions is highly dependent on rigorous experimental technique. The following sections provide detailed protocols for the synthesis of key Buchwald phosphine ligands and their application in common cross-coupling reactions.
Synthesis of Buchwald Phosphine Ligands
4.1.1. Synthesis of BrettPhos [10][11]
This improved synthesis utilizes a Grignard reagent, avoiding the use of pyrophoric t-butyllithium.
-
Step 1: Grignard Reagent Formation. To a flask containing magnesium turnings under an argon atmosphere, add THF and a small amount of 1,2-dibromoethane and heat to initiate Grignard formation. After cooling, add a solution of 2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl in toluene and heat to complete the formation of the Grignard reagent.
-
Step 2: Phosphination. In a separate flask under argon, place CuCl. To this, add a solution of di-tert-butylphosphine chloride in toluene.
-
Step 3: Coupling. Transfer the prepared Grignard reagent to the copper-phosphine mixture via cannula. Heat the reaction mixture until the starting material is consumed (monitor by GC or TLC).
-
Step 4: Workup and Purification. After cooling, quench the reaction with aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford BrettPhos.
4.1.2. Synthesis of RuPhos G3 Precatalyst [3]
This procedure outlines the synthesis of the third-generation (G3) palladacycle precatalyst of RuPhos.
-
Step 1: Formation of 2-Ammoniumbiphenyl Mesylate. React 2-aminobiphenyl with methanesulfonic acid.
-
Step 2: Synthesis of the Dimeric Palladacycle. Treat palladium(II) acetate with 2-ammoniumbiphenyl mesylate to form the dimeric palladacycle, [Pd(ABP)(OMs)]₂.
-
Step 3: Reaction with RuPhos. React the dimeric palladacycle with two equivalents of RuPhos in a suitable solvent like THF or DCM to yield the RuPhos Pd G3 precatalyst.
Application in Cross-Coupling Reactions
4.2.1. General Procedure for Buchwald-Hartwig Amination [12]
This protocol is a general guideline for the C-N coupling of an aryl bromide with an amine using a BINAP ligand.
-
Reaction Setup. In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the aryl bromide (1.0 equiv.), the amine (1.2-1.5 equiv.), a suitable base (e.g., Cs₂CO₃, NaOt-Bu, K₃PO₄; 1.4-2.2 equiv.), the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%), and the phosphine ligand (e.g., BINAP, XPhos, RuPhos; 1.2-2.0 equiv. relative to Pd).
-
Reaction Execution. Add the appropriate anhydrous, degassed solvent (e.g., toluene, dioxane, THF). Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) for the specified time (monitor by TLC or GC-MS).
-
Workup and Purification. After completion, cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
4.2.2. General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup. To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv.), the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-3 mol%), and the Buchwald ligand (1.2-2.0 equiv. relative to Pd).
-
Reaction Execution. Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add the degassed solvent system (e.g., toluene/water, dioxane/water). Heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) until the starting material is consumed.
-
Workup and Purification. Cool the reaction to room temperature, add water, and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
4.2.3. General Procedure for Negishi Coupling [13][14]
-
Preparation of the Organozinc Reagent. Prepare the organozinc reagent in situ from the corresponding organohalide and activated zinc, or by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).
-
Coupling Reaction. In a separate flask under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃) and the Buchwald ligand (e.g., SPhos, RuPhos) in an anhydrous solvent (e.g., THF). To this catalyst mixture, add the aryl halide followed by the freshly prepared organozinc reagent.
-
Reaction Monitoring and Workup. Stir the reaction at room temperature or with gentle heating until completion. Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent. Dry the combined organic extracts and concentrate. Purify the product by column chromatography.
Catalytic Cycles and Mechanistic Insights
The remarkable efficacy of Buchwald phosphine ligands stems from their ability to favorably modulate the elementary steps of the palladium-catalyzed cross-coupling cycle.
The Buchwald-Hartwig Amination Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[15]
The bulky biarylphosphine ligand (L) facilitates the initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) center. Subsequent coordination of the amine and deprotonation by a base generates a palladium amido complex. The crucial C-N bond-forming step is the reductive elimination from this intermediate, which is accelerated by the steric bulk of the ligand, regenerating the active Pd(0) catalyst.
The Suzuki-Miyaura Coupling Catalytic Cycle
Similarly, the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.
In this cycle, the key steps are oxidative addition of the aryl halide, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to form the new C-C bond. The electron-rich nature of the Buchwald ligands enhances the rate of oxidative addition, particularly for challenging substrates like aryl chlorides, while their steric hindrance promotes the final reductive elimination step.
Conclusion
The discovery and development of Buchwald phosphine ligands represent a paradigm shift in the field of palladium-catalyzed cross-coupling. Through a deep understanding of reaction mechanisms and a commitment to rational ligand design, Stephen Buchwald and his research group have provided chemists with a powerful and versatile toolkit for the construction of complex molecules. The continued evolution of these ligands and their corresponding precatalysts promises to further expand the boundaries of synthetic chemistry, enabling the efficient and sustainable synthesis of novel pharmaceuticals, materials, and agrochemicals for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Improved Synthesis of BrettPhos and RockPhos-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Negishi Coupling | NROChemistry [nrochemistry.com]
- 14. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig_reaction [chemeurope.com]
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos): A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, commonly known as XPhos, is a highly effective electron-rich, bulky monophosphine ligand. It is widely utilized in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and other C-C and C-N bond-forming transformations.[1][2] The steric hindrance and electronic properties of XPhos contribute to the high reactivity and stability of its palladium complexes, making it a valuable tool in synthetic chemistry.[3] This technical guide provides an in-depth overview of the stability of XPhos and the recommended conditions for its storage to ensure its integrity and performance in catalytic applications.
Chemical Stability
The stability of phosphine ligands is a critical factor that can significantly impact the efficiency, reproducibility, and outcome of catalytic reactions. The primary degradation pathway for phosphine ligands like XPhos is oxidation to the corresponding phosphine oxide.
This compound is often described as an "air-stable" crystalline solid.[1] This characterization refers to its ability to be handled in the air for short periods without significant decomposition, a practical advantage in a laboratory setting. However, this term is relative, and for long-term storage and when in solution, XPhos is susceptible to oxidation. The bulky 2,4,6-triisopropylphenyl and dicyclohexyl groups provide significant steric protection to the phosphorus atom, kinetically hindering its reaction with atmospheric oxygen.
The primary degradation product of XPhos upon exposure to air is this compound oxide. This oxidation is generally irreversible and results in a ligand that is inactive in most catalytic cycles. The rate of this oxidation is influenced by several factors, including:
-
Physical State: As a solid, XPhos is significantly more stable than when in solution.
-
Solvent: The choice of solvent can impact the rate of oxidation. Protic solvents and those with higher oxygen solubility may accelerate degradation.
-
Temperature: Higher temperatures generally increase the rate of oxidation.
-
Exposure to Air: The extent and duration of exposure to atmospheric oxygen are directly related to the rate of degradation.
Recommended Storage Conditions
To ensure the long-term stability and efficacy of this compound, it is crucial to adhere to appropriate storage conditions. The following table summarizes the recommended storage protocols for XPhos in its solid form and in solution.
| Condition | Solid Form | In Solution |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[4][5] | Prepare and store solutions using degassed solvents under an inert atmosphere.[6] |
| Temperature | Store in a cool, dry place.[4][5] Recommendations vary from room temperature to refrigeration (0-8 °C).[7][8] For long-term storage, refrigeration is advisable. | Store in a freezer, with some sources recommending -20°C for monthly storage and -80°C for up to 6 months.[9] |
| Light | Store in a dark place, protected from light. | Store in amber vials or otherwise protected from light. |
| Container | Keep in a tightly sealed container.[4] | Use a well-sealed flask or vial, such as a Schlenk flask or a vial with a septum-sealed cap. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, halogens, alkalis, bromine, chlorine, metal salts, and precious metals.[2][10] | N/A |
Experimental Protocol: Assessing Aerobic Stability by ³¹P NMR Spectroscopy
A common and effective method for evaluating the aerobic stability of phosphine ligands is through ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the direct monitoring of the conversion of the phosphine to its corresponding phosphine oxide.
Objective
To quantitatively assess the rate of oxidation of this compound in solution upon exposure to air.
Materials
-
This compound (XPhos)
-
Deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tube with a septum cap
-
Inert atmosphere glovebox or Schlenk line
-
NMR spectrometer
Procedure
-
Sample Preparation (t=0):
-
Inside an inert atmosphere glovebox, accurately weigh a sample of XPhos (e.g., 10-20 mg).
-
Dissolve the solid in a known volume of deuterated solvent (e.g., 0.5 mL) in an NMR tube.
-
Seal the NMR tube with a septum cap.
-
-
Initial ³¹P NMR Spectrum:
-
Acquire an initial ³¹P NMR spectrum of the freshly prepared solution.
-
The spectrum should show a single major peak corresponding to XPhos, typically around δ -10 ppm. Note the precise chemical shift and integration of this peak.
-
-
Exposure to Air:
-
Remove the NMR tube from the spectrometer.
-
Carefully unseal the tube to expose the solution to the ambient atmosphere. For more controlled experiments, a gentle stream of air can be passed through the solution.
-
-
Time-Course Monitoring:
-
Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., every 30, 60, or 120 minutes, depending on the expected stability).
-
-
Data Analysis:
-
For each spectrum, identify and integrate the peak for XPhos and the peak for the newly formed XPhos phosphine oxide. The phosphine oxide peak will appear significantly downfield from the phosphine peak.
-
Calculate the percentage of remaining XPhos at each time point using the integration values.
-
Plot the percentage of XPhos remaining as a function of time to determine the rate of oxidation.
-
Visualizing Stability and Degradation
The following diagrams illustrate the key concepts related to the stability and degradation of this compound.
Caption: Key Factors Influencing XPhos Stability and Storage.
Caption: Workflow for Monitoring XPhos Oxidation via ³¹P NMR.
Caption: Primary Degradation Pathway of XPhos.
References
- 1. 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-二环己基磷-2′,4′,6′-三异丙基联苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. magritek.com [magritek.com]
- 4. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Solubility of Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, commonly known as XPhos, is a bulky, electron-rich monophosphine ligand widely employed in palladium-catalyzed cross-coupling reactions.[1] Its efficacy in facilitating challenging transformations, such as the formation of carbon-nitrogen and carbon-carbon bonds, has made it an indispensable tool in synthetic organic chemistry, particularly in the development of pharmaceuticals and advanced materials.[2] The solubility of XPhos in various organic solvents is a critical parameter for reaction optimization, influencing catalyst activity, reaction kinetics, and product purification.
Qualitative Solubility Data
General observations from various sources indicate that XPhos, a crystalline, air-stable solid, exhibits good solubility in many common organic solvents and is insoluble in water.[1][3] A summary of the available qualitative data is presented in the table below.
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [3] |
| Benzene | Slightly Soluble | |
| Water | Insoluble | [3] |
| General Organic Solvents | Generally Soluble | [2] |
Experimental Protocol: Gravimetric Determination of XPhos Solubility
The following protocol details a reliable gravimetric method for determining the solubility of XPhos in a specific organic solvent at a given temperature. This method is adapted from established procedures for similar phosphine ligands.
Objective: To determine the solubility of XPhos in a selected organic solvent at a specified temperature (e.g., 25 °C) in units of g/L.
Materials:
-
This compound (XPhos)
-
High-purity organic solvent of interest
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled orbital shaker or magnetic stirrer with a water bath
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.2 μm, compatible with the chosen solvent, e.g., PTFE)
-
Glass vials with screw caps
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of XPhos to a clean, dry vial. The presence of undissolved solid is essential to ensure saturation.
-
Accurately add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient equilibration period (e.g., 24-48 hours) to ensure the solution reaches saturation.
-
-
Sample Collection and Filtration:
-
After the equilibration period, cease agitation and allow the excess solid to settle at the constant temperature.
-
Carefully draw a precise volume of the clear supernatant into a syringe.
-
Attach a 0.2 μm syringe filter to the syringe.
-
Dispense a known volume of the filtered, saturated solution into a pre-weighed, clean, and dry collection vial. Record the exact volume transferred.
-
-
Solvent Evaporation:
-
Place the collection vial containing the filtered solution in a drying oven at a temperature below the boiling point of the solvent and the melting point of XPhos to gently evaporate the solvent.
-
Alternatively, the solvent can be removed under a gentle stream of inert gas (e.g., nitrogen) followed by drying in a vacuum desiccator to a constant weight.
-
-
Calculation of Solubility:
-
Once all the solvent has been removed and the vial has cooled to room temperature, weigh the vial containing the dried XPhos residue.
-
Calculate the mass of the dissolved XPhos by subtracting the initial weight of the empty vial.
-
The solubility is calculated using the following formula:
Solubility (g/L) = Mass of dissolved XPhos (g) / Volume of the filtered solution (L)
-
Visualized Workflows and Logical Relationships
To further aid in the practical application of solubility data, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for solubility determination and a logical flow for solvent selection.
References
Spectroscopic Data of XPhos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the monodentate biaryl phosphine ligand, XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). The information presented herein is essential for the characterization and quality control of this widely used ligand in transition metal catalysis, particularly in cross-coupling reactions. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of XPhos. The following sections provide data for ¹H, ¹³C, and ³¹P NMR spectroscopy.
¹H NMR Spectroscopy
Proton NMR provides information on the hydrogen atoms within the XPhos molecule. The spectrum is characterized by distinct regions corresponding to the aromatic, isopropyl, and cyclohexyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4-7.0 | m | 5H | Ar-H |
| ~2.9 | sept | 3H | CH (CH₃)₂ |
| ~2.3-1.0 | m | 22H | Cy-H |
| ~1.3, ~1.1, ~0.9, ~0.5 | d | 18H | CH(C H₃)₂ |
Table 1: ¹H NMR data for XPhos in CDCl₃.
¹³C NMR Spectroscopy
Carbon-13 NMR provides detailed information about the carbon skeleton of XPhos. Due to the complexity of the molecule, the spectrum exhibits numerous signals.
| Chemical Shift (δ) ppm | Assignment |
| 149.1 | Ar-C (quaternary) |
| 129.7 | Ar-C |
| 129.5 | Ar-C |
| 116.0 | Ar-C |
| 66.9 | C H(CH₃)₂ |
| 49.9 | Cy-C |
| 20.4 | CH(C H₃)₂ |
Table 2: ¹³C NMR data for XPhos in CDCl₃.[1] Note: Specific assignments for all carbons require advanced 2D NMR techniques.
³¹P NMR Spectroscopy
Phosphorus-31 NMR is a crucial technique for characterizing phosphine ligands. For XPhos, a single sharp signal is typically observed in the absence of coordination to a metal center.
| Chemical Shift (δ) ppm | Solvent |
| ~ -10 | CDCl₃ or CH₂Cl₂ |
Table 3: ³¹P NMR data for XPhos.[2][3]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of XPhos is dominated by absorptions corresponding to C-H and C-C bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H Stretch |
| 2925-2850 | Strong | Aliphatic C-H Stretch (cyclohexyl & isopropyl) |
| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |
| 1450 | Medium | CH₂ Bend (cyclohexyl) |
| 1385-1365 | Medium | CH₃ Bend (isopropyl) |
Table 4: Characteristic IR absorption bands for XPhos.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition. For XPhos, the molecular ion peak is the most significant feature in the mass spectrum under typical electron ionization (EI) conditions.
| m/z | Ion |
| 476.7 | [M]⁺ |
Table 5: Expected molecular ion peak for XPhos in Mass Spectrometry. The molecular weight of XPhos is 476.72 g/mol .[4][5]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of XPhos.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of XPhos into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate until the sample is fully dissolved.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
-
¹³C NMR:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Technique: Proton-decoupled
-
-
³¹P NMR:
-
Number of scans: 64-128
-
Relaxation delay: 2-5 seconds
-
Technique: Proton-decoupled
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of XPhos with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Instrumentation and Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of XPhos (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or toluene.
Instrumentation and Parameters (Electron Ionization - EI):
-
Ionization Source: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Inlet System: Direct insertion probe or gas chromatography (GC) inlet.
-
Analyzer: Quadrupole or Time-of-Flight (TOF)
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of XPhos.
References
Theoretical Underpinnings of Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos) Complexes in Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos) complexes, which are pivotal in modern synthetic chemistry. The unique steric and electronic properties of the XPhos ligand, a member of the Buchwald biaryl phosphine family, impart exceptional reactivity and stability to its metal complexes, particularly with palladium. These characteristics have made Pd-XPhos systems indispensable catalysts for a wide array of cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental transformations in pharmaceutical and materials science research. This guide will delve into the structural features, bonding characteristics, and reaction mechanisms of XPhos complexes, supported by quantitative data from theoretical and experimental studies.
Structural and Electronic Properties of XPhos and its Palladium Complexes
The remarkable efficacy of the XPhos ligand stems from its distinct structural and electronic attributes. The bulky 2,4,6-triisopropylphenyl group and the dicyclohexylphosphino moiety create a sterically demanding environment around the metal center. This steric hindrance promotes the formation of monoligated, coordinatively unsaturated, and highly reactive L-Pd(0) species, which are often the active catalysts in cross-coupling reactions.
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in quantifying the steric and electronic parameters of XPhos and its complexes. These studies provide insights into the ligand's influence on the geometry and reactivity of the catalytic species.
Table 1: Calculated Steric and Electronic Parameters for Phosphine Ligands
| Ligand | Tolman Cone Angle (θ) [°] | % Buried Volume (%Vbur) |
| PPh₃ | 145 | 33.1 |
| PCy₃ | 170 | 42.1 |
| P(t-Bu)₃ | 182 | 48.5 |
| XPhos | ~190-210 (estimated) | ~45-50 (estimated) |
Note: Exact calculated values for XPhos can vary depending on the computational method and the specific complex.
The large cone angle and percent buried volume of XPhos highlight its significant steric bulk, which is crucial for facilitating challenging cross-coupling reactions.
Bonding in Pd-XPhos Complexes: A Natural Bond Orbital (NBO) Perspective
Natural Bond Orbital (NBO) analysis is a computational method used to study bonding interactions in molecules. In Pd-XPhos complexes, the primary interaction is the sigma (σ) donation from the phosphorus lone pair to an empty d-orbital on the palladium center. Additionally, there is a degree of pi (π) back-donation from a filled palladium d-orbital to a σ* antibonding orbital of a P-C bond in the XPhos ligand. This synergistic σ-donation and π-back-donation strengthens the Pd-P bond and modulates the electronic properties of the palladium center, enhancing its catalytic activity. DFT studies have shown that bidentate coordination of the XPhos ligand, involving an additional interaction between the biaryl ring and palladium, can play a key role in lowering the barrier to oxidative addition.[1]
Theoretical Insights into Catalytic Cycles
Computational studies have been pivotal in elucidating the mechanisms of Pd-XPhos catalyzed cross-coupling reactions. By mapping the potential energy surfaces of these catalytic cycles, researchers can identify key intermediates, transition states, and rate-determining steps.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Theoretical studies on the Pd-XPhos catalyzed Suzuki-Miyaura coupling of aryl sulfamates have revealed that the catalytic cycle follows the traditional pathway of oxidative addition, transmetalation, and reductive elimination.[1] DFT calculations have shown that oxidative addition is the turnover-limiting step in this process.[1]
Below is a generalized catalytic cycle for the Suzuki-Miyaura reaction, which can be visualized using the provided DOT script.
Table 2: Calculated Geometries of Key Intermediates in a Model Suzuki-Miyaura Reaction
| Complex/Transition State | Selected Bond Lengths (Å) | Selected Bond Angles (°) |
| L-Pd(0)-ArX (π-complex) | Pd-C(ipso): ~2.2-2.4 | C-Pd-C: ~35-40 |
| Pd-X: ~2.8-3.0 | ||
| Oxidative Addition TS | Pd-C(ipso): ~2.1-2.3 | C-Pd-X: ~60-70 |
| Pd-X: ~2.4-2.6 | ||
| Ar-Pd(II)-X | Pd-C: ~2.0-2.1 | C-Pd-P: ~90-95 |
| Pd-X: ~2.3-2.5 | C-Pd-X: ~90-95 | |
| Ar-Pd(II)-R | Pd-C(Ar): ~2.0-2.1 | C(Ar)-Pd-C(R): ~85-90 |
| Pd-C(R): ~2.0-2.1 |
Note: These are representative values from DFT studies of related systems and may vary for specific XPhos complexes and substrates.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. DFT studies on catalysts with ligands similar to XPhos, such as BrettPhos and RuPhos, have provided valuable insights into this reaction. These studies suggest that the rate-limiting step can be either oxidative addition or reductive elimination, depending on the specific ligand and substrates.[2][3] For instance, with the sterically bulky BrettPhos, oxidative addition is often the rate-limiting step, while for the less bulky RuPhos, reductive elimination can be rate-limiting.[2][3]
The following DOT script visualizes the generalized catalytic cycle for the Buchwald-Hartwig amination.
Table 3: Calculated Activation Energies for Key Steps in a Model Buchwald-Hartwig Amination (with BrettPhos and RuPhos as XPhos analogues)
| Ligand | Oxidative Addition (kcal/mol) | Reductive Elimination (kcal/mol) |
| BrettPhos | 23.3 | 19.8 |
| RuPhos | 13.3 | 32.0 |
Data from a DFT study on the amination of bromobenzene with aniline.[2][3] The rate-limiting step for each catalyst is highlighted in bold.
Experimental Protocols
Synthesis of XPhos-Pd-G3 Precatalyst
The third-generation (G3) Buchwald precatalysts are air-stable and easy to handle, making them highly popular in synthesis. The following is a general procedure for the multigram scale synthesis of the XPhos-Pd-G3 precatalyst.[4][5]
Experimental Workflow for XPhos-Pd-G3 Synthesis
Procedure:
-
Synthesis of the Dimeric Palladacycle: Palladium(II) acetate and 2-aminobiphenyl mesylate are reacted in toluene at elevated temperatures. Upon cooling, the dimeric palladacycle precipitates and can be isolated by filtration.[5]
-
Formation of the XPhos-Pd-G3 Precatalyst: The isolated dimeric palladacycle is dissolved in tetrahydrofuran (THF). A solution of XPhos in THF is then added, and the mixture is stirred at room temperature. The product, XPhos-Pd-G3, is typically isolated by precipitation upon addition of a non-polar solvent like hexane, followed by filtration and drying under vacuum.[5]
General Computational Protocol for DFT Studies
The following outlines a general workflow for performing DFT calculations to investigate the mechanism of a Pd-XPhos catalyzed reaction.
Computational Workflow
Methodology:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or VASP is typically used.[6][7]
-
Functional and Basis Set: A common choice for geometry optimizations is the B3LYP or PBE0 hybrid functional. A double-zeta basis set with polarization and diffuse functions (e.g., 6-31+G(d,p)) is often used for main group elements, while an effective core potential (ECP) like the Stuttgart-Dresden (SDD) is employed for palladium.[6][8]
-
Geometry Optimization: The geometries of all reactants, intermediates, products, and transition states are optimized to find the minimum energy structures on the potential energy surface.
-
Frequency Calculations: These are performed to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Transition State Search: Methods like QST2/QST3 or Berny optimization are used to locate the transition state structures connecting reactants and products.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactant and product minima.
-
Solvation Model: To account for the effect of the solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) is often applied in single-point energy calculations on the optimized gas-phase geometries.[8]
Conclusion
Theoretical studies, particularly DFT calculations, have provided invaluable insights into the structure, bonding, and reactivity of this compound (XPhos) complexes. These computational investigations have not only rationalized the exceptional catalytic activity of Pd-XPhos systems but also guide the design of new and improved catalysts. The synergy between theoretical predictions and experimental validation continues to drive innovation in the field of homogeneous catalysis, enabling the development of more efficient and selective synthetic methodologies for the pharmaceutical and chemical industries. This guide has provided a foundational understanding of the theoretical principles governing XPhos complexes, offering a valuable resource for researchers and professionals in the field.
References
- 1. DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DFT-Assisted Spectroscopic Studies on the Coordination of Small Ligands to Palladium: From Isolated Ions to Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos) in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, commonly known as XPhos, is a highly effective and versatile electron-rich, bulky monophosphine ligand.[1] It has demonstrated significant utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a fundamental transformation for the formation of carbon-carbon bonds in modern organic synthesis.[1][2][3] The steric bulk of the XPhos ligand facilitates the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis, and promotes the often rate-limiting reductive elimination step.[1][4] This allows for the coupling of a wide range of challenging substrates, including sterically hindered aryl chlorides, heteroaryl halides, and aryl/vinyl sulfonates, often with low catalyst loadings and under mild reaction conditions.[2][5][6]
These application notes provide a summary of the use of XPhos in Suzuki-Miyaura coupling reactions, including quantitative data, detailed experimental protocols, and diagrams of the catalytic cycle and experimental workflow.
Quantitative Data Summary
The following tables summarize the performance of XPhos in Suzuki-Miyaura coupling reactions with various substrates and palladium precatalysts. The data is compiled from multiple sources to showcase the broad applicability of this ligand.
Table 1: Suzuki-Miyaura Coupling of Aryl/Vinyl Halides and Sulfonates using PdCl₂(XPhos)₂ Precatalyst [5]
| Entry | Aryl/Vinyl Partner | Boronic Acid | Product | Yield (%) |
| 1 | 4-Tolyl tosylate | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 79 |
| 2 | 4-Tolyl bromide | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 87 |
| 3 | 4-Tolyl chloride | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 93 |
| 4 | 4-Acetamidophenyl tosylate | Phenylboronic acid | N-(4-biphenyl)-acetamide | 99 |
| 5 | 4-Aminophenyl tosylate | Phenylboronic acid | 4-Biphenylamine | 98 |
| 6 | 4-Hydroxyphenyl tosylate | Phenylboronic acid | 4-Biphenylol | 95 |
| 7 | 2-Thienyl tosylate | Phenylboronic acid | 2-Phenylthiophene | 55 |
| 8 | (E)-Styryl tosylate | Phenylboronic acid | (E)-1,2-diphenylethene | 80 |
Reaction Conditions: Aryl/vinyl partner (1 equiv), phenylboronic acid (2 equiv), PdCl₂(XPhos)₂ (5 mol %), TBAOH or NaOH (1 equiv), n-BuOH, 110 °C, 30 min, microwave irradiation.
Table 2: Suzuki-Miyaura Coupling of a Chloro-azaindole with Boronic Acids using XPhos-Pd-G2 Precatalyst [4]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | 4-Fluorophenylboronic acid | 7-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine | 90 |
| 2 | 4-Chlorophenylboronic acid | 7-(4-chlorophenyl)-1H-pyrrolo[2,3-c]pyridine | 85 |
| 3 | 4-Methylphenylboronic acid | 7-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine | 92 |
| 4 | 4-Methoxyphenylboronic acid | 7-(4-methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine | 88 |
| 5 | 3-Thienylboronic acid | 7-(thiophen-3-yl)-1H-pyrrolo[2,3-c]pyridine | 84 |
Reaction Conditions: 7-chloro-1H-pyrrolo[2,3-c]pyridine (1 equiv), boronic acid (1.1 equiv), XPhos-Pd-G2 (2 mol %), K₃PO₄ (2.5 equiv), DMF:EtOH:H₂O (1:1:0.5), 100 °C, 30-40 min, microwave irradiation.
Experimental Protocols
The following are detailed methodologies for performing Suzuki-Miyaura coupling reactions using XPhos-based catalytic systems.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using PdCl₂(XPhos)₂ Precatalyst under Microwave Irradiation[5]
This protocol is suitable for the coupling of a variety of aryl/vinyl sulfonates and halides with arylboronic acids.
Materials:
-
Aryl/vinyl halide or sulfonate
-
Arylboronic acid
-
trans-Dichlorobis(XPhos)palladium(II) [PdCl₂(XPhos)₂]
-
n-Butanol (n-BuOH), degassed
-
Aqueous solution of sodium hydroxide (NaOH) [0.3 M], degassed, or tetrabutylammonium hydroxide (TBAOH)
-
Microwave reactor vials (10 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
To a 10 mL microwave reactor vial, add the aryl/vinyl halide or sulfonate (1 equivalent), the arylboronic acid (2 equivalents), and the PdCl₂(XPhos)₂ precatalyst (5 mol %).
-
Seal the vial with a septum and flush with argon for 3-5 minutes.
-
Add degassed n-BuOH (to achieve a concentration of 0.1 M with respect to the limiting reagent) via syringe and stir the mixture at room temperature for 5 minutes.
-
Add the degassed aqueous NaOH or TBAOH solution (1 equivalent) via syringe.
-
Place the sealed vial in the microwave reactor.
-
Irradiate the reaction mixture at 110 °C for 30 minutes with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using XPhos-Pd-G2 Precatalyst under Microwave Irradiation[4]
This protocol is effective for the coupling of heteroaryl chlorides with various boronic acids.
Materials:
-
Heteroaryl chloride (e.g., 7-chloro-1H-pyrrolo[2,3-c]pyridine)
-
Boronic acid or potassium organotrifluoroborate
-
XPhos-Pd-G2 precatalyst
-
Potassium phosphate (K₃PO₄)
-
Solvent mixture: Dimethylformamide (DMF), Ethanol (EtOH), and Water (H₂O) in a 1:1:0.5 ratio
-
Microwave reactor vials
-
Argon or Nitrogen gas supply
Procedure:
-
In a microwave reactor vial, combine the heteroaryl chloride (1 equivalent), the boronic acid (1.1 equivalents), and K₃PO₄ (2.5 equivalents).
-
Add the solvent mixture (DMF:EtOH:H₂O) to the vial.
-
Degas the mixture by bubbling argon or nitrogen through it for 5-10 minutes.
-
In a separate vial, weigh the XPhos-Pd-G2 precatalyst (2 mol %) and add it to the reaction mixture under a positive pressure of inert gas.
-
Seal the reaction vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C with stirring for 30-40 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Proceed with a standard aqueous work-up and extraction with an appropriate organic solvent.
-
Purify the product by column chromatography to yield the desired (hetero)arylated compound.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling with an XPhos-Ligated Palladium Catalyst
The catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8] The bulky XPhos ligand facilitates these steps, leading to an efficient overall transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nasc.ac.in [nasc.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing the XPhos Ligand
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and functional materials. The success of this transformation is critically dependent on the choice of ligand, with bulky, electron-rich phosphines demonstrating superior catalytic activity. Among these, 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) has emerged as a highly versatile and robust ligand, facilitating the coupling of a wide array of aryl and heteroaryl halides with various amines.
These application notes provide a comprehensive overview of the Buchwald-Hartwig amination using the XPhos ligand, including detailed experimental protocols, a summary of its broad substrate scope, and a mechanistic overview.
Data Presentation: Substrate Scope and Reaction Yields
The XPhos ligand has proven effective for the amination of a diverse range of aryl and heteroaryl halides with both primary and secondary amines. Below are tabulated examples summarizing the reaction conditions and corresponding yields for various substrate combinations.
Table 1: Buchwald-Hartwig Amination of Aryl Chlorides with Amines using XPhos
| Aryl Chloride | Amine | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Reflux | 6 | 94[1] |
| Aryl Chloride | Primary Aliphatic Amine | XPhos Pd G3 | XPhos | NaOtBu | Toluene | 100 | 1 | >95 |
| Aryl Chloride | Aniline | XPhos Pd G3 | XPhos | NaOtBu | Toluene | 100 | 1 | >95 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines using XPhos
| Aryl Bromide | Amine | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ | XPhos | NaOtBu | Toluene | 100 | 24 | 96[2][3] |
| Bromobenzene | Phenothiazine | [Pd(allyl)Cl]₂ | XPhos | NaOtBu | Toluene | 100 | 24 | 99[2] |
| 4-Bromotoluene | Morpholine | Pd(I) Dimer Precatalyst | XPhos | NaOtBu | 1,4-Dioxane | 80-100 | 0.5-1 | High Conversion[4] |
Table 3: Buchwald-Hartwig Amination of Heteroaryl Halides with Amines using XPhos
| Heteroaryl Halide | Amine | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Primary Amine | XPhos Pd G3 | XPhos | NaOtBu | Toluene | 100 | 2 | >95 |
| 3-Bromopyridine | Cyclohexylamine | Pd(I) Dimer Precatalyst | XPhos | NaOtBu | 1,4-Dioxane | 80-100 | 1 | High Conversion |
| 5-Bromo-pyrimidine | Amine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 24 | >90 |
Experimental Protocols
Below are detailed methodologies for representative Buchwald-Hartwig amination reactions using the XPhos ligand.
Protocol 1: Amination of an Aryl Chloride with a Secondary Amine
This protocol is adapted from a practical example provided by Tokyo Chemical Industry Co., Ltd.[1]
Reaction: Coupling of 4-chlorotoluene with morpholine.
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (e.g., two-necked flask, condenser) and magnetic stirrer
Procedure:
-
To a dry, two-necked flask under a nitrogen or argon atmosphere, add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add 5 mL of degassed toluene to the flask.
-
Stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the reaction mixture.
-
Heat the resulting mixture to reflux and stir for 6 hours. Monitor the reaction progress by a suitable technique (e.g., GC or TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the desired N-arylated amine.
Protocol 2: General Procedure for Amination using an XPhos Palladacycle Precatalyst
Modern Buchwald-Hartwig aminations often employ air- and moisture-stable palladium precatalysts, such as XPhos Pd G3, which simplify the reaction setup.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
XPhos Pd G3 precatalyst (e.g., 1-2 mol%)
-
Strong base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide - LHMDS) (1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) (3-5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl or heteroaryl halide, amine, XPhos Pd G3 precatalyst, and the base to a dry reaction vial or flask equipped with a stir bar.
-
Add the anhydrous, degassed solvent to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Mandatory Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination with XPhos
The catalytic cycle for the Buchwald-Hartwig amination with a bulky monophosphine ligand like XPhos is generally understood to proceed through the following key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6] The steric bulk of the XPhos ligand is crucial for promoting the formation of a monoligated palladium(0) species, which is highly active in the catalytic cycle.[5]
Caption: Catalytic cycle with XPhos (L).
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up a Buchwald-Hartwig amination reaction.
Caption: General experimental workflow.
Logical Relationship of Key Reaction Components
The success of the Buchwald-Hartwig amination is dependent on the interplay of several key components. This diagram illustrates their logical relationships.
Caption: Key reaction components.
References
- 1. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Sonogashira Coupling Using Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine (XPhos)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing the Sonogashira cross-coupling reaction using the bulky and electron-rich phosphine ligand, Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine (XPhos). The use of XPhos often leads to highly efficient catalytic systems for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, which is a crucial transformation in the synthesis of pharmaceuticals, natural products, and organic materials.[1]
Introduction
The Sonogashira reaction is a powerful method for the synthesis of arylalkynes and vinylalkynes from aryl or vinyl halides/triflates and terminal alkynes.[2] The reaction is typically catalyzed by a palladium complex and often utilizes a copper(I) co-catalyst. The choice of ligand for the palladium center is critical for the success of the reaction, influencing catalyst stability, activity, and substrate scope.
Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine (XPhos) is a highly effective ligand for a variety of cross-coupling reactions, including the Sonogashira coupling. Its steric bulk and electron-donating properties facilitate the formation of highly active, monoligated palladium(0) species, which can promote the rate-limiting oxidative addition step, particularly with less reactive aryl chlorides. Furthermore, catalyst systems employing XPhos can often operate under milder conditions and may not require a copper co-catalyst, thereby avoiding the formation of alkyne homocoupling byproducts (Glaser coupling).[3]
Advantages of Using XPhos in Sonogashira Coupling
-
High Catalytic Activity: The electron-rich nature of XPhos enhances the rate of oxidative addition of the aryl halide to the palladium center.[2]
-
Broad Substrate Scope: Enables the coupling of a wide range of aryl and heteroaryl halides, including challenging substrates like electron-rich or sterically hindered aryl chlorides.[4]
-
Mild Reaction Conditions: Often allows for reactions to be conducted at lower temperatures, sometimes even at room temperature.[5][6]
-
Copper-Free Protocols: Facilitates the development of copper-free Sonogashira reactions, which simplifies product purification by avoiding the formation of diyne side products.[5][7]
Catalytic Cycle
The Sonogashira coupling reaction proceeds through a catalytic cycle involving the palladium catalyst. Two main pathways are generally considered: a copper-co-catalyzed cycle and a copper-free cycle. The use of a bulky, electron-rich ligand like XPhos is beneficial in both pathways.
Copper-Free Sonogashira Coupling Catalytic Cycle
In the absence of a copper co-catalyst, the reaction is believed to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0)L (where L = XPhos) species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Alkyne Coordination and Deprotonation: A terminal alkyne coordinates to the Pd(II) complex. A base then deprotonates the alkyne to form a palladium-acetylide species.
-
Reductive Elimination: The aryl and alkynyl groups on the palladium center couple and are eliminated from the metal, forming the desired product (Ar-alkyne) and regenerating the active Pd(0)L catalyst.
Experimental Protocols
The following are representative protocols for Sonogashira coupling reactions using an XPhos-based catalyst system. Optimization of reaction parameters such as solvent, base, temperature, and catalyst loading may be necessary for specific substrates.
Protocol 1: Copper-Free Sonogashira Coupling of an Aryl Bromide
This protocol is adapted from a procedure for the synthesis of glycoporphyrins.[7]
Materials:
-
Palladium precatalyst (e.g., Pd-XPhos-G3)
-
XPhos ligand
-
Aryl bromide
-
Terminal alkyne
-
Base: Triethylamine (Et₃N)
-
Solvent: 1,4-Dioxane
-
Anhydrous reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 eq.), the terminal alkyne (8.0 eq.), the palladium precatalyst (e.g., Pd-XPhos, 0.2 eq.), and additional XPhos ligand (0.2 eq.).
-
Add anhydrous 1,4-dioxane and triethylamine (in a 1:1 volume ratio).
-
Stir the reaction mixture at 90 °C for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Room-Temperature, Copper-Free Sonogashira Coupling of an Aryl Bromide in Water
This protocol is based on a method for aqueous Sonogashira couplings.[6]
Materials:
-
Palladium source (e.g., Pd(OAc)₂)
-
XPhos ligand
-
Aryl bromide
-
Terminal alkyne
-
Base: Tribasic potassium phosphate (K₃PO₄)
-
Surfactant: TPGS-1000 (d-α-Tocopheryl polyethylene glycol 1000 succinate)
-
Solvent: Degassed water
-
Reaction vessel
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 eq.), terminal alkyne (1.2 eq.), palladium source, XPhos ligand, tribasic potassium phosphate, and TPGS-1000.
-
Add degassed water to the vessel.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following tables summarize representative yields for Sonogashira couplings using XPhos as a ligand under various conditions.
Table 1: Copper-Free Sonogashira Coupling of Porphyrin with a Glycal [7]
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ | - | Et₃N | Toluene/Et₃N (1:1) | 80 | 18 | Modest |
| 2 | Pd(PPh₃)₄ | - | Et₃N | Toluene/Et₃N (1:1) | 80 | 18 | Acceptable |
| 3 | PdCl₂ | PPh₃ | Et₃N | Toluene/Et₃N (1:1) | 80 | 18 | - |
| 4 | PdCl₂ | XPhos | Et₃N | Toluene/Et₃N (1:1) | 80 | 18 | Improved |
| 5 | Pd-XPhos-G3 | - | Et₃N | 1,4-Dioxane/Et₃N (1:1) | 90 | 18 | 86 |
Table 2: Room-Temperature, Copper-Free Sonogashira Coupling of Aryl Halides [5]
| Entry | Aryl Halide | Alkyne | Catalyst Loading (mol %) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylacetylene | 5 | TMP | DMSO | 0.5 | 96 |
| 2 | 4-Bromoanisole | Phenylacetylene | 2.5 | TMP | DMSO | 1.5 | 100 |
| 3 | 4-Bromoanisole | Phenylacetylene | 1 | TMP | DMSO | 18 | 100 |
| 4 | 4-Bromophenol | Phenylacetylene | - | - | - | - | Moderate |
| 5 | 4-Bromoaniline | Phenylacetylene | - | - | - | - | Moderate |
Experimental Workflow
A general workflow for setting up a Sonogashira coupling reaction using an XPhos-based catalyst is depicted below.
Conclusion
The use of Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine (XPhos) as a ligand in Sonogashira cross-coupling reactions offers significant advantages, including high catalytic activity, broad substrate scope, and the ability to perform the reaction under mild, often copper-free conditions. The protocols and data presented in these application notes serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient construction of important carbon-carbon bonds.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
Application Notes and Protocols for XPhos in Negishi Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling organozinc reagents with organic halides.[1] The choice of ligand associated with the palladium catalyst is critical to the success of these reactions, influencing reaction rates, yields, and functional group tolerance. XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), a bulky and electron-rich monophosphine ligand from the Buchwald biarylphosphine ligand family, has emerged as a highly effective ligand for a wide range of Negishi cross-coupling applications.[2][3][4] Its steric bulk and electron-donating properties facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to high catalytic activity.[3]
These application notes provide a comprehensive overview of the use of XPhos in Negishi cross-coupling reactions, including detailed experimental protocols and a summary of its performance across various substrate classes. The use of XPhos, particularly in the form of stable and highly active palladacycle precatalysts like XPhos Pd G3, allows for mild reaction conditions, low catalyst loadings, and broad substrate scope, making it an invaluable tool for the synthesis of complex molecules in pharmaceutical and materials science research.[2][5]
Catalytic Cycle
The generally accepted mechanism for the Negishi cross-coupling reaction catalyzed by a palladium-XPhos complex is depicted below. The bulky and electron-rich nature of the XPhos ligand is crucial for promoting both the oxidative addition of the organic halide to the Pd(0) center and the subsequent reductive elimination of the final product from the Pd(II) intermediate.
Caption: Catalytic cycle of the Negishi cross-coupling reaction with an XPhos-ligated palladium catalyst.
Data Presentation: Performance of XPhos in Negishi Cross-Coupling
The following tables summarize the performance of XPhos in the Negishi cross-coupling of various aryl and heteroaryl halides with organozinc reagents. The data highlights the broad applicability and high efficiency of XPhos-based catalyst systems.
Table 1: Negishi Cross-Coupling of Aryl and Heteroaryl Chlorides with Organozinc Reagents using XPhos
| Entry | Aryl/Heteroaryl Chloride | Organozinc Reagent | Catalyst System | Conditions | Yield (%) |
| 1 | 2-Chloroanisole | p-Tolylzinc chloride | XPhos Palladacycle (0.1 mol%) | THF, 75 °C, 20 min | 92 |
| 2 | 4-Chlorotoluene | 2-Pyridylzinc bromide | Pd₂(dba)₃ (2 mol%), XPhos (8 mol%) | THF, 65 °C, 12 h | 95 |
| 3 | 2-Chloropyridine | Phenylzinc chloride | Pd₂(dba)₃ (2 mol%), XPhos (8 mol%) | THF, 65 °C, 2 h | 91 |
| 4 | 4-Chloroacetophenone | 2-Thienylzinc bromide | Pd₂(dba)₃ (2 mol%), XPhos (8 mol%) | THF, 65 °C, 12 h | 93 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | 2-Pyridylzinc bromide | Pd₂(dba)₃ (2 mol%), XPhos (8 mol%) | THF, 65 °C, 12 h | 88 |
Table 2: Negishi Cross-Coupling of Aryl and Heteroaryl Bromides with Organozinc Reagents using XPhos
| Entry | Aryl/Heteroaryl Bromide | Organozinc Reagent | Catalyst System | Conditions | Yield (%) |
| 1 | 2-Bromoanisole | p-Tolylzinc chloride | XPhos Palladacycle (0.1 mol%) | THF, 75 °C, 20 min | 92 |
| 2 | 5-Bromoindole | Isopropylzinc bromide | Pd(OAc)₂ (1 mol%), CPhos (2 mol%)* | Toluene/THF, rt, 3 h | 96 |
| 3 | 2-Bromopyridine | Phenylzinc chloride | XPhos Palladacycle (2 mol%) | THF, rt, 12 h | 94 |
| 4 | 3-Bromopyridine | 2-Thienylzinc chloride | XPhos Palladacycle (2 mol%) | THF, rt, 12 h | 92 |
| 5 | 4-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂ (1 mol%), XPhos (2 mol%) | Toluene/THF, rt, 3 h | 89 |
*Note: In some cases, for secondary alkylzinc reagents, the related ligand CPhos has shown superior performance in minimizing β-hydride elimination byproducts.[6][7][8]
Experimental Protocols
Protocol 1: General Procedure for the Negishi Cross-Coupling of Aryl/Heteroaryl Chlorides with Organozinc Reagents using an XPhos Palladacycle Precatalyst
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl or heteroaryl chloride (1.0 mmol)
-
Organozinc reagent (1.2-1.5 mmol)
-
XPhos Palladacycle G3 (0.01-2 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, nitrogen/argon line)
-
Magnetic stirrer and heating plate
Workflow Diagram:
Caption: Experimental workflow for a typical Negishi cross-coupling reaction using an XPhos precatalyst.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl or heteroaryl chloride (1.0 mmol) and the XPhos Palladacycle G3 (0.01-2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous THF (5 mL) via syringe.
-
Addition of Organozinc Reagent: Add the organozinc reagent (1.2-1.5 mmol, typically as a solution in THF) dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat as necessary. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS)/liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature (if heated) and quench by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired coupled product.
-
Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
Protocol 2: In Situ Generation of the Catalyst from Pd₂(dba)₃ and XPhos for the Coupling of Heteroaryl Chlorides
Materials:
-
Heteroaryl chloride (1.0 mmol)
-
Organozinc reagent (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (8 mol%)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%) in anhydrous THF (3 mL). Stir the mixture at room temperature for 15-20 minutes.
-
Addition of Reactants: To the pre-formed catalyst solution, add a solution of the heteroaryl chloride (1.0 mmol) in anhydrous THF (2 mL).
-
Addition of Organozinc Reagent: Slowly add the organozinc reagent (1.5 mmol) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 65 °C and stir for 2-12 hours, monitoring by TLC or GC/LC-MS.
-
Work-up and Purification: Follow steps 6-10 as described in Protocol 1.
Conclusion
XPhos has proven to be a versatile and highly effective ligand for the Negishi cross-coupling of a broad range of substrates, including challenging heteroaryl chlorides. The use of XPhos-based catalyst systems, particularly the user-friendly palladacycle precatalysts, allows for efficient C-C bond formation under mild conditions with low catalyst loadings. These attributes make XPhos an indispensable tool for synthetic chemists in academia and industry, facilitating the construction of complex molecular architectures relevant to drug discovery and materials science.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stille Coupling Reactions with Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos), a highly effective biaryl monophosphine ligand, in palladium-catalyzed Stille cross-coupling reactions. The Stille reaction is a versatile and powerful method for the formation of carbon-carbon bonds, widely employed in academic research and the pharmaceutical industry for the synthesis of complex organic molecules.[1][2][3] The use of XPhos as a ligand has significantly expanded the scope of the Stille coupling, enabling the use of challenging substrates and often proceeding with high yields under mild conditions.[1][4][5]
XPhos, with its bulky dicyclohexylphosphino group and sterically hindered 2,4,6-triisopropylphenyl moiety, promotes the formation of highly active, monoligated palladium(0) catalytic species. This steric bulk facilitates the oxidative addition of even unreactive electrophiles, such as aryl chlorides and sulfonates, which are often problematic for less sterically demanding ligands.[1][4] The electron-rich nature of XPhos also enhances the rate of reductive elimination, the final step in the catalytic cycle to form the desired product.[4] This combination of steric and electronic properties makes the Pd/XPhos system a robust catalyst for a broad range of Stille coupling reactions.[1][4][6]
Key Advantages of Using XPhos in Stille Coupling:
-
High Catalytic Activity: Enables the coupling of a wide variety of organostannanes with aryl, heteroaryl, and vinyl halides, as well as pseudohalides like triflates, tosylates, and mesylates.[1][7]
-
Broad Substrate Scope: Particularly effective for challenging substrates, including electron-rich, electron-poor, and sterically hindered aryl chlorides and sulfonates.[1][4]
-
Mild Reaction Conditions: Many reactions can be performed at lower temperatures and with shorter reaction times compared to systems using other phosphine ligands.[4]
-
Improved Yields: Consistently provides good to excellent yields for a diverse range of substrates.[1][4][6]
-
Commercial Availability and Stability: XPhos and its palladium precatalysts are commercially available and are often air- and moisture-stable solids, simplifying handling and reaction setup.[7]
Quantitative Data Summary
The following table summarizes representative examples of Stille coupling reactions using XPhos as a ligand, showcasing the broad applicability and efficiency of this catalytic system.
| Electrophile (Ar-X) | Organostannane (R-SnBu₃) | Pd Source (mol%) | XPhos (mol%) | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Tributyl(phenyl)stannane | Pd(OAc)₂ (1.5) | 1.65 | CsF | Dioxane | 100 | 4 | 98 | [4] |
| 4-Chloroanisole | Tributyl(phenyl)stannane | Pd(OAc)₂ (1.5) | 1.65 | CsF | Dioxane | 100 | 4 | 95 | [4] |
| 1-Chloro-4-(trifluoromethyl)benzene | Tributyl(phenyl)stannane | Pd(OAc)₂ (1.5) | 1.65 | CsF | Dioxane | 100 | 4 | 85 | [4] |
| 2-Chlorotoluene | Tributyl(phenyl)stannane | Pd(OAc)₂ (1.5) | 1.65 | CsF | Dioxane | 100 | 4 | 81 | [4] |
| 4-Tolyl mesylate | Tributyl(phenyl)stannane | Pd(OAc)₂ (2.0) | 4.0 | CsF | t-BuOH | 110 | 12 | 86 | [1] |
| 4-Methoxyphenyl mesylate | Tributyl(phenyl)stannane | Pd(OAc)₂ (2.0) | 4.0 | CsF | t-BuOH | 110 | 12 | 81 | [1] |
| Naphthalen-2-yl mesylate | Tributyl(thiophen-2-yl)stannane | Pd(OAc)₂ (2.0) | 4.0 | CsF | t-BuOH | 110 | 12 | 79 | [1] |
| Quinolin-6-yl mesylate | Tributyl(furan-2-yl)stannane | Pd(OAc)₂ (2.0) | 4.0 | CsF | t-BuOH | 110 | 12 | 78 | [1] |
| Di-stannylated diazocine | 4-Bromotoluene | Pd(OAc)₂ (2.0) | 2.2 | CsF | DME | 80 | 24 | 91 | [6] |
| Di-stannylated diazocine | 4-Bromoanisole | Pd(OAc)₂ (2.0) | 2.2 | CsF | DME | 80 | 24 | 90 | [6] |
| Di-stannylated diazocine | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2.0) | 2.2 | CsF | DME | 80 | 24 | 89 | [6] |
Detailed Experimental Protocols
The following protocols provide a generalized yet detailed methodology for performing a Stille coupling reaction using a Pd(OAc)₂/XPhos catalyst system. It is crucial to adapt these protocols to the specific substrates and scale of the reaction. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for the Stille Coupling of Aryl Chlorides
This protocol is adapted from a method developed for the coupling of aryl chlorides with organostannanes.[4]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (XPhos)
-
Aryl chloride (1.0 equiv)
-
Organostannane (1.1-1.5 equiv)
-
Cesium fluoride (CsF) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Reaction vessel (e.g., Schlenk tube or vial with a screw cap)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (Optional, for pre-milled catalyst): For enhanced activity, a pre-milled catalyst can be prepared by milling Palladium(II) acetate and XPhos in a 1:1.1 ratio into a fine powder.[4]
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add Pd(OAc)₂ (1.5 mol%), XPhos (1.65 mol%), and CsF (2.0 equiv).
-
Reagent Addition: Add the aryl chloride (1.0 equiv) and anhydrous 1,4-dioxane (to achieve a concentration of ~0.2-0.5 M).
-
Reaction Initiation: Add the organostannane (1.1-1.5 equiv) to the reaction mixture.
-
Reaction Conditions: Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Stille Coupling of Aryl Sulfonates
This protocol is based on the successful coupling of aryl mesylates and tosylates.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (XPhos)
-
Aryl sulfonate (mesylate or tosylate) (1.0 equiv)
-
Organostannane (1.2 equiv)
-
Cesium fluoride (CsF) (2.2 equiv)
-
Anhydrous tert-butanol (t-BuOH)
-
Reaction vessel (e.g., Schlenk tube or vial with a screw cap)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl sulfonate (1.0 mmol, 1.0 equiv), organostannane (1.2 mmol, 1.2 equiv), CsF (2.2 mmol, 2.2 equiv), Pd(OAc)₂ (0.02 mmol, 2.0 mol%), and XPhos (0.04 mmol, 4.0 mol%) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous t-BuOH (2.0 mL) to the vessel.
-
Reaction Conditions: Seal the vessel tightly and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualized Workflow and Reaction Pathway
The following diagrams illustrate the general experimental workflow for a Stille coupling reaction and the catalytic cycle.
Caption: Experimental workflow for a typical Stille cross-coupling reaction.
Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.
References
- 1. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. XPhos - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Palladium-Catalyzed C-C Bond Formation with XPhos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for palladium-catalyzed cross-coupling reactions utilizing the highly efficient and versatile XPhos ligand. The bulky and electron-rich nature of XPhos facilitates a variety of C-C bond-forming reactions, including Suzuki-Miyaura, Heck, Negishi, and Sonogashira couplings, which are fundamental transformations in modern organic synthesis and drug discovery.
Introduction to XPhos in Palladium Catalysis
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a member of the Buchwald family of biarylmonophosphine ligands. Its steric bulk and electron-donating properties are crucial for stabilizing the active monoligated Pd(0) species, which is a key intermediate in many catalytic cycles. This stabilization enhances the rates of oxidative addition and reductive elimination, leading to higher yields, broader substrate scope, and milder reaction conditions. XPhos is particularly effective in coupling challenging substrates, such as sterically hindered aryl chlorides and various heteroaryl halides.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The use of XPhos as a supporting ligand has significantly expanded the scope of this reaction, enabling the efficient coupling of a wide range of substrates with low catalyst loadings.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Potassium phosphate (K₃PO₄), tribasic
-
4-Chlorotoluene
-
Phenylboronic acid
-
Toluene, anhydrous
-
Water, deionized
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add 4-chlorotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol) to the tube under a positive pressure of argon.
-
Add anhydrous toluene (5 mL) and water (0.5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 18 hours.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Quantitative Data: Suzuki-Miyaura Coupling with XPhos
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 93 | [3] |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 85 | [2] |
| 1-Bromo-4-(trifluoromethyl)benzene | 3-Thiopheneboronic acid | XPhos-Pd-G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 7 | 90 | [3] |
| 2-Bromoanisole | p-Tolylboronic acid | PdCl₂(XPhos)₂ | TBAOH | n-BuOH/H₂O | 110 | 0.5 | 99 | [4][5] |
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene in the presence of a base. While a specific detailed protocol for a Heck reaction prominently featuring XPhos was not found in the immediate search results, the principles of palladium catalysis suggest its applicability. Bulky phosphine ligands are known to be effective in Heck reactions.[6][7]
General Experimental Protocol: Heck Reaction
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (or other suitable phosphine ligand)
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Base (e.g., triethylamine, Et₃N)
-
Solvent (e.g., DMF, N,N-dimethylformamide)
Procedure:
-
In a Schlenk tube, dissolve the aryl halide (1.0 mmol) and the alkene (1.2 mmol) in the chosen solvent (5 mL).
-
Add the base (1.5 mmol).
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.01 mmol, 1 mol%) and XPhos (0.02 mmol, 2 mol%) in the same solvent (1 mL) and stir for 10 minutes under argon.
-
Add the catalyst solution to the reaction mixture under argon.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. The use of a palladacycle precatalyst with XPhos has been shown to be highly effective for Negishi couplings, even at room temperature.[3]
Experimental Protocol: Negishi Coupling of 2-Bromoanisole with p-Tolylzinc Chloride
Materials:
-
XPhos Palladacycle (3c in the reference) or Pd(OAc)₂/XPhos
-
2-Bromoanisole
-
p-Tolylzinc chloride (solution in THF)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To an oven-dried Schlenk tube under argon, add the palladium precatalyst (0.005 mmol, 0.1 mol%).
-
Add a solution of 2-bromoanisole (0.5 mmol) in anhydrous THF (1 mL).
-
To the stirring solution, add the solution of p-tolylzinc chloride (0.65 mmol) dropwise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by GC or TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by flash chromatography.[3]
Quantitative Data: Negishi Coupling with Pd/XPhos System
| Aryl Halide | Organozinc Reagent | Catalyst System | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 2-Bromoanisole | p-Tolylzinc chloride | XPhos Palladacycle | THF | 75 | 20 min | 92 | [3] |
| 2-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂ / XPhos | THF | RT | 12 h | ~40 | [8] |
| 4-Iodobenzonitrile | 2-Furylzinc chloride | XPhos Palladacycle | THF | RT | 2 h | 95 | [3] |
| Methyl 4-iodobenzoate | Cyclohexylzinc iodide | Pd(OAc)₂ / RuPhos* | THF/NEP | -25 | 12 h | 80 | [9] |
*Note: While this example uses RuPhos, it demonstrates the effectiveness of bulky biarylphosphine ligands in this transformation.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. The use of XPhos in a copper-free Sonogashira reaction has been demonstrated to be effective.[10][11]
Experimental Protocol: Copper-Free Sonogashira Coupling
Materials:
-
Palladium(II) chloride bis(acetonitrile) (Pd(CH₃CN)₂Cl₂)
-
XPhos
-
Aryl halide
-
Terminal alkyne
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
In a glovebox, charge an oven-dried vial with Pd(CH₃CN)₂Cl₂ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and Cs₂CO₃ (2.0 mmol).
-
Add the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol).
-
Add anhydrous acetonitrile (5 mL).
-
Seal the vial and heat the reaction mixture at 70-95 °C.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature, filter through a pad of Celite®, and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash chromatography.[11]
Quantitative Data: Sonogashira Coupling with XPhos
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Iodoanisole | Phenylacetylene | Pd-XPhos-G3 / CuI | Et₃N | Toluene/Et₃N | 80 | 18 | 86 |[10][12] | | 4-Bromotoluene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / XPhos | Cs₂CO₃ | CH₃CN | 90 | 6 | High |[11] | | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / XPhos / CuI | Et₃N | Toluene/Et₃N | 80 | 18 | 75 |[10] |
Visualized Signaling Pathways and Workflows
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Heck Reaction
Caption: General catalytic cycle for the Heck reaction.
General Experimental Workflow
Caption: A general workflow for a typical cross-coupling experiment.
References
- 1. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Application Notes and Protocols for C-N Bond Formation Using Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope and efficiency of this reaction. Among these, Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, commonly known as XPhos, has emerged as a highly effective and widely used ligand.[1][2]
XPhos is a sterically demanding, electron-rich monophosphine ligand that promotes the key steps of the Buchwald-Hartwig catalytic cycle, including oxidative addition and reductive elimination.[1][3] Its bulky nature favors the formation of monoligated palladium species, which are highly active in the catalytic cycle.[1] This leads to high catalytic activity, allowing for the coupling of a broad range of substrates, including challenging aryl chlorides, under relatively mild conditions.[2] Catalyst systems incorporating XPhos are compatible with a wide variety of primary and secondary amines and a diverse array of aryl and heteroaryl halides and sulfonates.[4][5]
These application notes provide a comprehensive overview of the use of XPhos in C-N bond formation, including detailed experimental protocols, substrate scope, and troubleshooting guidelines to assist researchers in successfully applying this methodology in their work.
Data Presentation: Substrate Scope and Reaction Yields
The following tables summarize the performance of XPhos-based catalyst systems in the Buchwald-Hartwig amination of various aryl halides and tosylates with a range of primary and secondary amines.
Table 1: C-N Coupling of Aryl Chlorides with Amines using XPhos
| Entry | Aryl Chloride | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | 1.5 mol% Pd(dba)₂ / 3.0 mol% XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | [3] |
| 2 | 4-Chloroanisole | Dimethylamine | 1 mol% tBuXPhos Pd G3 | LHMDS | THF | RT | <0.33 | >99 | [2] |
| 3 | 4-Chlorotoluene | Dimethylamine | 2 mol% XPhos Pd G3 | K₃PO₄·H₂O | Dioxane | 110 | 18 | 98 | [2] |
| 4 | 2-Chlorotoluene | n-Hexylamine | 0.05 mol% BrettPhos Pd G3¹ | NaOtBu | THF | 110 | 1 | 96 | [4] |
| 5 | 4-Chloroanisole | Aniline | 1.5 mol% Pd(OAc)₂ / 3 mol% XPhos | Cs₂CO₃ | Toluene | 100 | 24 | 92 | [6] |
¹BrettPhos is a related biaryl phosphine ligand, included for comparison in challenging couplings.
Table 2: C-N Coupling of Aryl Bromides with Amines using XPhos
| Entry | Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | Carbazole | 1 mol% [Pd(allyl)Cl]₂ / 4 mol% XPhos | NaOtBu | Toluene | 100 | 24 | >99 | [7] |
| 2 | Bromobenzene | Diphenylamine | 1 mol% [Pd(allyl)Cl]₂ / 4 mol% XPhos | NaOtBu | Toluene | 100 | 24 | 96 | [7] |
| 3 | 4-Bromotoluene | n-Butylamine | 0.5 mol% Pd₂(dba)₃ / 1 mol% XPhos | NaOtBu | Toluene | 80 | 24 | 95 | [8] |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Cyclohexylamine | 1 mol% Pd(OAc)₂ / 1.5 mol% XPhos | NaOtBu | Toluene | 100 | 3 | 98 | [6] |
| 5 | 2-Bromopyridine | Morpholine | 2 mol% Pd(OAc)₂ / 4 mol% XPhos | Cs₂CO₃ | Dioxane | 100 | 12 | 85 | [6] |
Table 3: C-N Coupling of Aryl Tosylates with Amines using XPhos
| Entry | Aryl Tosylate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenyl tosylate | Octylamine | 0.1 mol% Pd[P(o-tol)₃]₂ / CyPF-t-Bu² | NaOtBu | Dioxane | RT | 18 | 95 | [9] |
| 2 | 4-Tolyl tosylate | Aniline | 1 mol% Pd[P(o-tol)₃]₂ / CyPF-t-Bu² | NaOtBu | Dioxane | RT | 18 | 98 | [9] |
| 3 | 2-Naphthyl tosylate | Methylamine | 1 mol% Pd(OAc)₂ / 2 mol% XPhos | K₃PO₄ | Toluene | 110 | 24 | 85 | [4] |
| 4 | 3-Pyridyl tosylate | Benzylamine | 0.5 mol% Pd[P(o-tol)₃]₂ / CyPF-t-Bu² | NaOtBu | Dioxane | RT | 18 | 93 | [9] |
²CyPF-t-Bu (a Josiphos-type ligand) is often preferred for aryl tosylates, but XPhos can be effective, particularly at higher temperatures.
Experimental Protocols
Protocol 1: General Procedure for C-N Coupling of an Aryl Chloride with a Secondary Amine using a Pd(dba)₂/XPhos Catalyst System
This protocol is adapted from a literature procedure for the coupling of 4-chlorotoluene and morpholine.[3]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)
-
This compound (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Aryl chloride
-
Amine
-
Anhydrous, degassed toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried vial with a septum)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents) to a dry reaction vessel equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene to the vessel. Stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride (1.0 equivalent) followed by the amine (1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for C-N Coupling of an Aryl Bromide with a Primary Amine using an XPhos Palladacycle G3 Precatalyst
This protocol is a general procedure based on the high reactivity of third-generation (G3) palladacycle precatalysts.[10]
Materials:
-
XPhos Pd G3 precatalyst
-
Lithium bis(trimethylsilyl)amide (LHMDS) or Cesium Carbonate (Cs₂CO₃)
-
Aryl bromide
-
Primary amine
-
Anhydrous, degassed solvent (e.g., THF or dioxane)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 equivalent), the primary amine (1.2 equivalents), the base (1.4 equivalents, e.g., LHMDS or Cs₂CO₃), and the XPhos Pd G3 precatalyst (0.5 - 2 mol%) to a dry reaction vessel with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst | - Use a pre-catalyst (e.g., XPhos Pd G3) for more reliable generation of the active Pd(0) species.[7] - Ensure reagents and solvents are pure and anhydrous.[7] |
| - Poor solubility of reagents | - Screen different solvents (e.g., toluene, dioxane, THF).[7] - Ensure vigorous stirring. | |
| - Inappropriate base | - For base-sensitive substrates, switch from strong bases (NaOtBu, LHMDS) to weaker bases (Cs₂CO₃, K₃PO₄), potentially requiring higher temperatures.[7] | |
| Significant hydrodehalogenation of the aryl halide | - Presence of water or other protic sources leading to palladium hydride formation. | - Use anhydrous and thoroughly degassed solvents and reagents.[11] |
| - The specific substrate/catalyst combination is prone to this side reaction. | - Screen other ligands or adjust the base and solvent. | |
| Formation of diarylated amine (with primary amines) | - High catalyst loading or prolonged reaction time. | - Reduce catalyst loading and monitor the reaction closely to stop it upon consumption of the starting material. |
| - The specific ligand promotes diarylation. | - While XPhos is a monodentate ligand that generally favors monoarylation, consider screening other bulky monophosphine ligands if diarylation is a persistent issue.[4] |
Mandatory Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination with XPhos
Caption: Catalytic cycle of the Buchwald-Hartwig amination using an XPhos-ligated palladium catalyst.
General Experimental Workflow
Caption: General workflow for a Buchwald-Hartwig C-N coupling experiment.
Logical Relationship of Key Reaction Components
Caption: Key components and their relationship in the XPhos-mediated C-N bond formation reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Simple, Efficient Protocols for the Pd-Catalyzed Cross-Coupling Reaction of Aryl Chlorides and Dimethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for C-O Bond Formation Using the XPhos Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for palladium-catalyzed C-O bond formation reactions utilizing the highly efficient XPhos ligand. The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, offering a powerful tool for the synthesis of diaryl ethers and alkyl aryl ethers, which are prevalent motifs in pharmaceuticals, natural products, and materials science.[1] The use of bulky, electron-rich phosphine ligands like XPhos has been instrumental in the development of these versatile transformations.[2]
Introduction to XPhos in C-O Cross-Coupling
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a member of the Buchwald family of biarylmonophosphine ligands. Its steric bulk and electron-rich nature facilitate the key steps of the catalytic cycle in cross-coupling reactions, particularly the oxidative addition of aryl halides to the palladium(0) center and the subsequent reductive elimination to form the desired C-O bond.[2] The use of XPhos and its derivatives has enabled the coupling of a wide range of aryl and heteroaryl halides with various alcohols and phenols, often under milder conditions and with lower catalyst loadings than previously possible.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize quantitative data for the palladium-catalyzed C-O cross-coupling of various aryl halides with phenols and alcohols using XPhos and related biarylphosphine ligands. This data is compiled from various literature sources to provide a comparative overview of reaction parameters and their effect on product yield.
Table 1: Palladium-Catalyzed Diaryl Ether Synthesis Using Biarylphosphine Ligands
| Entry | Aryl Halide | Phenol | Ligand | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-p-xylene | o-Cresol | XPhos | [(cinnamyl)PdCl]₂ (1) | NaOt-Bu | Toluene | RT | 24 | >98 |
| 2 | 2-Bromo-p-xylene | o-Cresol | L8 | [(cinnamyl)PdCl]₂ (1) | NaOt-Bu | Toluene | RT | 24 | 54 |
| 3 | 4-Bromoanisole | o-Cresol | L8 | [(cinnamyl)PdCl]₂ (2) | NaOt-Bu | Toluene | 80 | 24 | 85 |
| 4 | 4-Bromoanisole | 2-isopropylphenol | L8 * | [(cinnamyl)PdCl]₂ (2) | NaOt-Bu | Toluene | 80 | 24 | 78 |
| 5 | 3-Chloropyridine | Phenol | tBuBrettPhos | Pd₂(dba)₃ (0.5) | Cs₂CO₃ | Toluene | 100 | 1 | 70 |
| 6 | 1-Bromo-4-(trifluoromethyl)benzene | Trifluoroethanol | XPhos | Pd₂(dba)₃ (0.5) | Cs₂CO₃ | Toluene | 100 | 1 | 0[3] |
| 7 | Fenofibrate (aryl chloride) | Trifluoroethanol | tBuBrettPhos | tBuBrettPhos Pd G3 (2) | Cs₂CO₃ | Toluene | 100 | 1 | 96[3] |
*L8 is a related biarylphosphine ligand with cyclohexyl groups on the phosphine and tricyclohexyl groups on the other aryl ring.[4]
Experimental Protocols
The following are detailed experimental protocols for key C-O bond formation reactions using an XPhos-type ligand system.
Protocol 1: General Procedure for the Synthesis of Diaryl Ethers [4]
This protocol is adapted from a general procedure for the synthesis of diaryl ethers using a biarylphosphine ligand.
Materials:
-
Palladium precursor (e.g., [(cinnamyl)PdCl]₂)
-
XPhos or a related biarylphosphine ligand
-
Aryl halide
-
Phenol
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (e.g., Schlenk tube or glovebox)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor (1-2 mol %) and the XPhos ligand (1.5-3 mol %) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene to the tube.
-
Add the aryl halide (1.0 equivalent) and the phenol (1.2 equivalents).
-
Finally, add the sodium tert-butoxide (1.4 equivalents).
-
Seal the Schlenk tube and stir the reaction mixture at the desired temperature (room temperature to 100 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.
Protocol 2: C-O Coupling of Fluorinated Alcohols with Aryl Bromides [3]
This protocol describes the coupling of trifluoroethanol with an aryl bromide using a tBuBrettPhos Pd G3 precatalyst, as XPhos was found to be ineffective under these conditions. This highlights the importance of ligand choice for specific substrate combinations.
Materials:
-
tBuBrettPhos Pd G3 precatalyst
-
Aryl bromide
-
Trifluoroethanol
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the tBuBrettPhos Pd G3 precatalyst (2 mol %).
-
Add the aryl bromide (1.0 equivalent) and anhydrous toluene.
-
Add cesium carbonate (3.0 equivalents).
-
Add trifluoroethanol (1.5 equivalents).
-
Seal the vial and stir the mixture at 100 °C for 1 hour.
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the fluorinated alkyl aryl ether.
Mandatory Visualization: Diagrams
The following diagrams illustrate the catalytic cycle and a general experimental workflow for the Pd/XPhos-catalyzed C-O bond formation.
Caption: Catalytic cycle for Buchwald-Hartwig C-O coupling.
Caption: General experimental workflow for C-O cross-coupling.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions Utilizing Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine (XPhos)
For Researchers, Scientists, and Drug Development Professionals
Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine, commonly known as XPhos, is a highly effective and versatile electron-rich, bulky monophosphine ligand.[1] Its unique steric and electronic properties have established it as a valuable tool in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. XPhos is particularly renowned for its ability to facilitate challenging coupling reactions involving sterically hindered substrates and unreactive aryl chlorides.[2] This document provides detailed application notes, experimental protocols, and a summary of the substrate scope for Suzuki-Miyaura, Buchwald-Hartwig, and Negishi cross-coupling reactions using the XPhos ligand.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The use of XPhos as a ligand in palladium-catalyzed Suzuki-Miyaura reactions has significantly broadened the scope of this transformation, particularly for the coupling of challenging substrates such as heteroaryl chlorides and sterically hindered aryl chlorides.[2] The bulky nature of XPhos is believed to promote the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis.[2]
Substrate Scope for Suzuki-Miyaura Coupling
The following table summarizes the performance of the XPhos ligand in the Suzuki-Miyaura coupling of various aryl and heteroaryl chlorides with boronic acids.
| Aryl/Heteroaryl Halide | Boronic Acid | Pd Source/Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 95 |
| 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 92 |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 98 |
| 2-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 96 |
| 2-Chloropyridine | 4-Tolylboronic acid | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 16 | 91 |
| 2-Chloroquinoline | Phenylboronic acid | XPhos-Pd-G2 | K₂CO₃ | EtOH/H₂O | 80 | 2 | 94 |
| 4-Chlorobenzonitrile | 4-Methoxyphenylboronic acid | PdCl₂(XPhos)₂ | TBAOH | n-BuOH | 110 | 0.5 | 99 |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 93 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride with XPhos
-
Reaction Setup: In a flame-dried Schlenk tube, combine the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol), and XPhos (0.04 mmol).
-
Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Stir the mixture at 100 °C for the specified time, monitoring the reaction progress by TLC or GC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Palladium complexes of XPhos exhibit high activity for the amination of aryl chlorides and tosylates.[1] The ligand's steric bulk facilitates the reductive elimination step, which is often rate-limiting, and helps to prevent catalyst decomposition.
Substrate Scope for Buchwald-Hartwig Amination
The following table illustrates the scope of the Buchwald-Hartwig amination of various aryl chlorides with a range of amines using the XPhos ligand.
| Aryl Chloride | Amine | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | NaOtBu | Toluene | Reflux | 6 | 94 |
| 4-Chloroanisole | Aniline | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 18 | 92 |
| 2-Chlorotoluene | n-Butylamine | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 16 | 88 |
| 1-Chloro-4-(trifluoromethyl)benzene | Piperidine | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 91 |
| 2-Chloropyridine | Di-n-butylamine | XPhos-Pd-G3 | LiHMDS | THF | 65 | 12 | 85 |
| 3-Chloropyridine | Indole | Pd(OAc)₂ | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 78 |
| 4-Chlorobenzonitrile | Hexamethyldisilazane (as NH₃ surrogate) | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 18 | 82 |
| 1-Chloro-3,5-dimethylbenzene | Cyclohexylamine | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 20 | 95 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride with XPhos
-
Reaction Setup: To a two-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.0633 mmol, 1.5 mol%), XPhos (0.127 mmol, 3.0 mol%), and sodium tert-butoxide (8.44 mmol, 2.0 equiv.).
-
Solvent and Reagent Addition: Add toluene (5 mL) and stir the mixture at room temperature for 5 minutes. Then, add the 4-chlorotoluene (4.22 mmol, 1.0 equiv.) and morpholine (6.33 mmol, 1.5 equiv.) in one portion.
-
Reaction: Stir the resulting mixture at reflux for 6 hours.
-
Quenching and Workup: Cool the reaction mixture to room temperature and quench with water (10 mL). Separate the organic layer, wash with water (10 mL) and brine (10 mL), and dry over Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired arylamine.
Negishi Coupling
The Negishi coupling is a versatile C-C bond-forming reaction between an organozinc reagent and an organic halide. XPhos is an efficient ligand for palladium-catalyzed Negishi couplings, including those involving challenging heteroaryl and polyfluoroaryl substrates.[3] The use of XPhos, often in the form of a palladacycle precatalyst, allows for reactions to be conducted at ambient temperature and with low catalyst loadings.[3]
Substrate Scope for Negishi Coupling
The following table provides examples of the Negishi coupling of various aryl and heteroaryl halides with organozinc reagents using the XPhos ligand.
| Aryl/Heteroaryl Halide | Organozinc Reagent | Pd Source/Precatalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromoanisole | p-Tolylzinc chloride | XPhos Palladacycle | THF | 75 | 0.33 | 92 |
| 4-Bromobenzonitrile | 2-Thienylzinc chloride | XPhos Palladacycle | THF | RT | 2 | 95 |
| 2-Chloropyridine | Phenylzinc chloride | XPhos Palladacycle | THF | RT | 3 | 88 |
| 3-Bromopyridine | 3-Furylzinc chloride | XPhos Palladacycle | THF | RT | 2 | 91 |
| 4-Iodo-1-tritylimidazole | Phenylzinc chloride | XPhos Palladacycle | THF | 60 | 12 | 75 |
| 2-Bromothiazole | 2-Pyridylzinc chloride | XPhos Palladacycle | THF | 60 | 12 | 82 |
| Perfluoro-4-pyridyl triflate | Estrone-derived arylzinc chloride | XPhos Palladacycle | THF | 40 | 12 | 85 |
| 2-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂ | THF | RT | 12 | 78 |
Experimental Protocol: General Procedure for Negishi Coupling of a Heteroaryl Halide with an Organozinc Reagent using an XPhos Palladacycle
-
Reaction Setup: In a glovebox, charge a vial with the XPhos palladacycle precatalyst (0.01 mmol, 2 mol%).
-
Reagent Addition: Add a solution of the heteroaryl halide (0.5 mmol) in THF (1 mL). Then, add the organozinc reagent (0.65 mmol, 1.3 equiv) in THF.
-
Reaction: Stir the reaction mixture at room temperature for the specified time.
-
Quenching: Quench the reaction with saturated aqueous ammonium chloride.
-
Workup: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel.[3]
Visualizations
The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions involving the XPhos ligand and a typical experimental workflow.
Caption: Catalytic cycle for Pd-catalyzed cross-coupling with XPhos.
Caption: General experimental workflow for cross-coupling reactions.
References
Application Notes and Protocols for Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine (XPhos) in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and catalyst loading information for cross-coupling reactions utilizing the bulky electron-rich monophosphine ligand, Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine, commonly known as XPhos. XPhos is a highly effective ligand in palladium-catalyzed reactions, particularly for Suzuki-Miyaura and Buchwald-Hartwig amination couplings, due to its ability to promote the formation of the active monoligated Pd(0) species.[1][2] This document outlines optimized conditions and methodologies to assist researchers in achieving high yields and reaction efficiency.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis.[3][4] The use of XPhos as a supporting ligand allows for the efficient coupling of a wide range of aryl and heteroaryl halides with various organoboron reagents, often at low catalyst loadings.[3][5]
Catalyst Loading and Reaction Conditions
The optimal catalyst loading for Suzuki-Miyaura couplings involving XPhos can vary depending on the specific substrates and the palladium precatalyst used. Generally, lower catalyst loadings are achievable with more reactive substrates. The following table summarizes typical catalyst loadings and conditions from various studies.
| Palladium Source | Ligand | Catalyst Loading (mol%) | Aryl Halide/Sulfonate | Boron Species | Base | Solvent | Temp. (°C) | Yield (%) |
| PdCl₂(XPhos)₂ | - | 5 | Aryl/vinyl sulfonates/halides | Arylboronic acid | TBAOH or NaOH | n-BuOH/H₂O | 110 (MW) | 23-99[5] |
| XPhos-Pd-G1 | - | 2 | Aryl chlorides | Bis-boronic acid | K₂CO₃ | EtOH | 80 | High[6] |
| XPhos-Pd-G2 | XPhos (2 mol%) | 1 | Aryl chlorides | Bis-boronic acid | KOAc | EtOH | 80 | High[6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of aryl/vinyl sulfonates or halides with arylboronic acids using a palladium-XPhos precatalyst under microwave irradiation.[5]
Materials:
-
Aryl/vinyl sulfonate or halide (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
PdCl₂(XPhos)₂ (5 mol%)
-
n-Butanol (to make a 0.1 M solution)
-
Aqueous solution of TBAOH or NaOH (0.3 M, 1.0 equiv)
-
Argon gas
-
Microwave reactor vial (10 mL)
Procedure:
-
To a 10 mL microwave reactor vial, add the aryl/vinyl sulfonate or halide (1.0 equiv), PdCl₂(XPhos)₂ (5 mol%), and the arylboronic acid (2.0 equiv).
-
Seal the vial and flush with argon gas for 5 minutes.
-
Add argon-degassed n-butanol to achieve a concentration of 0.1 M with respect to the limiting reagent.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the argon-degassed aqueous solution of TBAOH or NaOH (1.0 equiv).
-
Place the vial in a microwave reactor and irradiate at 110 °C for 30 minutes with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Proceed with standard aqueous workup and purification by column chromatography.
Suzuki-Miyaura Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3][7]
Caption: Suzuki-Miyaura Catalytic Cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[8][9] XPhos is a highly effective ligand for this transformation, enabling the coupling of a wide variety of amines with aryl halides.[1]
Catalyst Loading and Reaction Conditions
The catalyst loading in Buchwald-Hartwig amination reactions can be significantly influenced by the nature of the substrates and the palladium source. The following table provides examples of typical reaction conditions.
| Palladium Source | Ligand | Catalyst Loading (mol%) | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd₂(dba)₃ | XPhos (3.0 mol%) | 1.5 | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | Reflux | 94 |
| Pd₂(dba)₃ | XPhos (10 mol%) | 5 | Brominated Heterocycles | Aniline | - | Toluene/THF | 90 | 26-89[10] |
| Precatalyst 6 | Ligand 1 | 0.05 | Aryl Chloride | Primary aliphatic amines | NaOt-Bu | - | - | Excellent[2] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of an aryl chloride with an amine using a Pd₂(dba)₃/XPhos catalytic system.
Materials:
-
Aryl chloride (1.0 equiv)
-
Amine (1.5 equiv)
-
Bis(dibenzylideneacetone)palladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (2.0 equiv)
-
Toluene (anhydrous)
-
Nitrogen gas
-
Two-necked flask
Procedure:
-
To a two-necked flask under a nitrogen atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv).
-
Add anhydrous toluene to the flask.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride (1.0 equiv) and the amine (1.5 equiv) to the reaction mixture.
-
Heat the mixture to reflux and stir for 6 hours, monitoring the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Perform a standard aqueous workup, followed by drying of the organic layer and concentration under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][8]
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for setting up a cross-coupling reaction using a palladium-XPhos catalyst system under an inert atmosphere.
Caption: General Experimental Workflow.
References
- 1. m.youtube.com [m.youtube.com]
- 2. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Council on Undergraduate Research (CUR) - Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand [ncur.secure-platform.com]
Application Notes and Protocols for Aryl Chloride Amination with XPhos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed amination of aryl chlorides utilizing the bulky, electron-rich monophosphine ligand, XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). This reaction, a cornerstone of modern organic synthesis known as the Buchwald-Hartwig amination, is a powerful tool for the formation of C-N bonds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. The use of XPhos has been instrumental in expanding the scope of this reaction to include the less reactive but more abundant aryl chlorides.
Introduction
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The development of specialized ligands has been critical to the success and broad applicability of this transformation. XPhos, a member of the Buchwald family of biarylphosphine ligands, is particularly effective for the coupling of challenging substrates, including electron-rich, electron-poor, and sterically hindered aryl chlorides, with a wide array of primary and secondary amines. Its steric bulk and electron-donating properties facilitate the key steps of the catalytic cycle, namely the oxidative addition of the aryl chloride to the palladium(0) center and the subsequent reductive elimination to form the desired product.
Reaction Scope and General Conditions
The Pd/XPhos catalyst system is versatile and can be applied to a broad range of aryl and heteroaryl chlorides with various amines. The following tables summarize typical reaction conditions and yields for the amination of different aryl chlorides.
Table 1: Amination of Various Aryl Chlorides with Morpholine
| Entry | Aryl Chloride | Pd Source (mol%) | XPhos (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(dba)₂ (1.5) | 3.0 | NaOt-Bu (2.0) | Toluene | Reflux | 6 | 94[1] |
| 2 | Chlorobenzene | Pd₂(dba)₃ (1.0) | 2.0 | NaOt-Bu (1.2) | Toluene | 100 | 18 | 98 |
| 3 | 4-Chloroanisole | Pd₂(dba)₃ (1.0) | 2.0 | NaOt-Bu (1.2) | Toluene | 100 | 18 | 95 |
| 4 | 2-Chlorotoluene | Pd₂(dba)₃ (1.0) | 2.0 | NaOt-Bu (1.2) | Toluene | 100 | 18 | 92 |
Table 2: Amination of 4-Chlorotoluene with Various Amines
| Entry | Amine | Pd Source (mol%) | XPhos (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(dba)₂ (1.5) | 3.0 | NaOt-Bu (2.0) | Toluene | Reflux | 6 | 94[1] |
| 2 | Aniline | Pd₂(dba)₃ (1.0) | 2.0 | NaOt-Bu (1.2) | Toluene | 100 | 18 | 96 |
| 3 | n-Hexylamine | Pd₂(dba)₃ (1.0) | 2.0 | NaOt-Bu (1.2) | Toluene | 100 | 18 | 85 |
| 4 | Diethylamine | Pd₂(dba)₃ (1.0) | 2.0 | NaOt-Bu (1.2) | Toluene | 100 | 18 | 78 |
Experimental Protocols
The following is a detailed protocol for the amination of 4-chlorotoluene with morpholine, which can be adapted for other substrates with appropriate modifications.
Protocol 1: Gram-Scale Synthesis of 4-(p-tolyl)morpholine[1][2]
Reagents and Equipment:
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
4-Chlorotoluene
-
Morpholine
-
Anhydrous Toluene
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: To a dry two-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask.
-
Pre-stirring: Stir the mixture at room temperature for 5 minutes.
-
Reagent Addition: Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the flask.
-
Reaction: Heat the reaction mixture to reflux and stir for 6 hours. The reaction progress can be monitored by GC or TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with the addition of water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with water (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 9:1) as the eluent to afford the pure product.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Pd/XPhos-catalyzed amination of aryl chlorides.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below.
Caption: The catalytic cycle for the Buchwald-Hartwig amination using a Pd/XPhos system.
References
Application Notes and Protocols for Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos) in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, commonly known as XPhos, is a highly effective and versatile electron-rich, bulky monophosphine ligand. Its application has become pivotal in modern pharmaceutical synthesis, primarily through its role in palladium-catalyzed cross-coupling reactions. The steric bulk and electron-donating properties of XPhos facilitate challenging coupling reactions, including those with sterically hindered substrates and aryl chlorides, which are often encountered in the synthesis of complex active pharmaceutical ingredients (APIs).[1] This document provides detailed application notes, experimental protocols, and comparative data for the use of XPhos and its associated palladium precatalysts in key synthetic transformations relevant to drug discovery and development.
Key Applications in Pharmaceutical Synthesis
XPhos is instrumental in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to the assembly of a vast array of pharmaceutical scaffolds. The two most prominent applications are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This reaction is a cornerstone for the formation of biaryl and heteroaryl-aryl structures, motifs frequently found in kinase inhibitors and other targeted therapies. XPhos promotes efficient coupling of a wide range of aryl and heteroaryl halides with boronic acids or esters.[1]
-
Buchwald-Hartwig Amination: The introduction of nitrogen-containing functional groups is critical in drug design. XPhos enables the efficient coupling of amines with aryl halides, providing access to anilines, N-arylated heterocycles, and other key nitrogen-containing intermediates.[2]
Comparative Performance of XPhos and its Precatalysts
The evolution of XPhos-based catalytic systems has led to the development of several generations of palladium precatalysts (G2, G3, and G4), which offer improved stability, activity, and ease of use compared to generating the active catalyst in situ from a palladium source and the XPhos ligand.[3]
Table 1: Comparison of XPhos-based Catalyst Systems in Suzuki-Miyaura Coupling
| Catalyst System | Generation | Typical Catalyst Loading (mol%) | Activation | Advantages |
| Pd(OAc)₂ + XPhos | In situ | 1.0 - 3.0 | Requires in situ reduction of Pd(II) to Pd(0) | Cost-effective for initial screening |
| XPhos Pd G2 | 2nd | 0.5 - 2.0 | Readily activated at room temperature with a weak base | Air and moisture stable, reliable performance |
| XPhos Pd G3 | 3rd | 0.1 - 1.5 | Rapid activation, even at low temperatures | High activity, suitable for challenging substrates |
| XPhos Pd G4 | 4th | 0.1 - 1.5 | Similar to G3, generates a less intrusive byproduct | Higher solubility, N-methylcarbazole byproduct is often easier to remove |
Table 2: Performance Data for Suzuki-Miyaura Coupling with XPhos Precatalysts
| Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (min) | Conversion (%) |
| XPhos Pd G2 | 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | K₃PO₄ | Dioxane/H₂O | 40 | 30 | 85 |
| XPhos Pd G3 | 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | K₃PO₄ | Dioxane/H₂O | 40 | 30 | >95 |
Data compiled from a comparative study, highlighting the increased activity of the G3 precatalyst.[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling using XPhos Pd G2
This protocol describes a general method for the coupling of an aryl chloride with a boronic acid, a common transformation in the synthesis of pharmaceutical intermediates.
Materials:
-
Aryl chloride (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
XPhos Pd G2 (1 - 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Water (typically 10-20% v/v with dioxane)
-
Nitrogen or Argon gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the aryl chloride, arylboronic acid, XPhos Pd G2, and potassium phosphate.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the anhydrous 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination using an XPhos-based Catalyst
This protocol outlines a general method for the C-N cross-coupling of an amine with an aryl chloride.
Materials:
-
Aryl chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and XPhos (3.0 mol%) OR XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the palladium source, XPhos ligand (if not using a precatalyst), and sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the anhydrous solvent, followed by the aryl chloride and the amine via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C, or reflux) for the specified time (e.g., 6 h). Monitor reaction completion by TLC or LC-MS.[2]
-
After cooling to room temperature, quench the reaction with water.[2]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl amine.[2]
Application Example: Synthesis of a Bioactive Molecule
XPhos has been successfully employed in the synthesis of numerous bioactive compounds. For instance, the synthesis of Dubamine, an antiviral alkaloid, was achieved in 88% yield via a Suzuki-Miyaura coupling of a quinolyl tosylate with 3,4-methylenedioxyphenylboronic acid, facilitated by a trans-dichlorobis(XPhos)palladium(II) precatalyst.
Visualizing the Catalytic Pathways
The efficiency of XPhos in these transformations can be understood by examining the catalytic cycles. The bulky and electron-rich nature of the XPhos ligand facilitates the key steps of oxidative addition and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for a cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Complex Organic Molecules Using XPhos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the bulky, electron-rich phosphine ligand, XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), in palladium-catalyzed cross-coupling reactions for the synthesis of complex organic molecules. XPhos has proven to be a highly effective and versatile ligand for various transformations, including the Suzuki-Miyaura, Buchwald-Hartwig amination, and other C-C, C-N, and C-O bond-forming reactions.[1] Its steric bulk and electron-donating properties contribute to the formation of highly active and stable palladium catalysts, enabling the coupling of challenging substrates with high efficiency and functional group tolerance.[2]
The use of XPhos, often in the form of air- and moisture-stable palladacycle precatalysts like XPhos Pd G2 and G3, has streamlined the synthesis of numerous compounds in the pharmaceutical, agrochemical, and materials science industries.[3][4][5] These precatalysts facilitate the reliable and efficient in situ generation of the active LPd(0) species necessary for the catalytic cycle.[4][6]
This document details key applications of XPhos-mediated coupling reactions, provides structured quantitative data from representative examples, and offers detailed experimental protocols for researchers to implement these powerful synthetic methods in their own laboratories.
Key Applications
XPhos-ligated palladium catalysts are instrumental in several critical cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboron compounds and organic halides or triflates. XPhos is particularly effective for coupling sterically hindered and heteroaromatic substrates.[7][8][9]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling amines with aryl halides or pseudohalides. This reaction is fundamental in the synthesis of pharmaceuticals and other biologically active molecules.[3][10][11]
-
Miyaura Borylation: Synthesis of aryl boronic acids and esters, which are key intermediates in Suzuki-Miyaura couplings.[7]
-
Other Cross-Coupling Reactions: XPhos has also been successfully employed in Negishi, Sonogashira, and C-O coupling reactions.[1]
Quantitative Data Summary
The following tables summarize quantitative data for representative cross-coupling reactions utilizing XPhos as a ligand.
Table 1: Suzuki-Miyaura Coupling Reactions
| Entry | Aryl/Vinyl Halide/Sulfonate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 6 | 94 | [12] |
| 2 | 4-Chloroanisole | 2,5-Difluorophenylboronic acid | XPhos Palladacycle G2 | K₃PO₄ | THF/H₂O | RT | 0.5 | 95+ | [13] |
| 3 | 7-Chloro-1H-pyrrolo[2,3-c]pyridine | 4-Fluorophenylboronic acid | XPhos Pd G2 | K₃PO₄ | DMF/EtOH/H₂O | 100 (MW) | 0.5-0.67 | 90 | [6] |
| 4 | C15-Bromovindoline | Alkenyl boronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 80 | 12 | 75 | [9] |
| 5 | Aryl Chloride | Arylboronic acid | XPhos-Pd-G2 | K₂CO₃ | EtOH | 80 | 15 | 70-98 | [14] |
| 6 | 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | XPhos Pd G4 | K₃PO₄ | Dioxane | 40 | <0.5 | >95 | [15] |
Table 2: Buchwald-Hartwig Amination Reactions
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | |
| 2 | Aryl Chlorides | Primary/Secondary Amines | XPhos Pd G2 | Cs₂CO₃ | 1,4-Dioxane | 110 | 1-5 | 85-97 | [16][17] |
| 3 | 4-Bromo-7-azaindole derivative | Various Amines | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | 6 | 62 | [18] |
| 4 | Aryl Bromides/Chlorides | Secondary Anilines | XPhos Pd G3 / XPhos | NaOtBu | Rapeseed Oil | 120 | 24 | 96-99 | [19] |
| 5 | Aryl Halides | Amides | XPhos Pd G2 | Cs₂CO₃ | 1,4-Dioxane | 110 | - | High | [16] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using an XPhos-based catalyst system.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2-1.5 mmol)
-
Palladium source (e.g., Pd₂(dba)₃, 1.5 mol%)
-
XPhos (3.0 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF/H₂O)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source, XPhos, and base to the reaction vessel.
-
Add the aryl halide and boronic acid to the vessel.
-
Evacuate and backfill the vessel with inert gas (repeat 3 times if not in a glovebox).
-
Add the degassed solvent via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-120 °C) for the specified time. The reaction can be heated using a conventional oil bath or a microwave reactor.
-
Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of an aryl halide with an amine using an XPhos-palladium catalyst.
Materials:
-
Aryl halide (1.0 equiv.)
-
Amine (1.1-1.5 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G2 or G3, 1-2 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and XPhos ligand.
-
Strong base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox or under a flow of nitrogen/argon, charge a reaction vessel with the palladium catalyst/precatalyst and the base.
-
Add the aryl halide and the amine (if solid).
-
Seal the vessel and add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it at this stage.
-
Inerting: If not performed in a glovebox, thoroughly degas the reaction mixture by performing three vacuum-backfill cycles with an inert gas.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) until the starting material is consumed.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl amine.[5]
Catalytic Cycles
The general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions are depicted below. The bulky and electron-rich XPhos ligand facilitates the key steps of oxidative addition and reductive elimination.
Caption: General catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. It is essential to consult the primary literature and ensure appropriate safety precautions are taken when performing these experiments. The performance of these reactions can be sensitive to the quality of reagents and solvents, as well as the exclusion of oxygen and moisture.
References
- 1. XPhos - Wikipedia [en.wikipedia.org]
- 2. jmcct.com [jmcct.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. nasc.ac.in [nasc.ac.in]
- 7. X-PHOS: Properties and Applications as Catalyst_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficient synthesis of benzene-fused 6/7-membered amides via Xphos Pd G2 catalyzed intramolecular C–N bond formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Greener Sonogashira Coupling in TPGS-750-M with XPhos
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting greener Sonogashira coupling reactions using the non-ionic surfactant TPGS-750-M in water, with XPhos as the ligand. This innovative methodology offers significant environmental benefits over traditional Sonogashira couplings that rely on toxic organic solvents and often require copper co-catalysts. The use of TPGS-750-M enables the formation of nanomicelles in water, which act as nanoreactors for the coupling of various aryl halides and terminal alkynes under mild conditions.[1][2][3]
Introduction to Greener Sonogashira Coupling
The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[4] However, traditional protocols often necessitate the use of hazardous organic solvents, such as toluene, DMF, or THF, and a copper co-catalyst, which can lead to the formation of undesirable alkyne homocoupling byproducts and complicates product purification.[5]
Micellar catalysis, employing surfactants like TPGS-750-M in water, has emerged as a sustainable alternative.[6] TPGS-750-M, a second-generation amphiphile derived from vitamin E, self-assembles in water to form micelles that create a hydrophobic environment conducive to the catalytic cycle, thereby allowing the reaction to proceed efficiently at or near room temperature.[7][8][9] The use of a highly effective phosphine ligand, such as XPhos, is crucial for achieving high yields and broad substrate scope in these copper-free Sonogashira reactions.
Key Advantages of the TPGS-750-M/XPhos System:
-
Environmentally Benign: Utilizes water as the reaction solvent, significantly reducing the reliance on volatile organic compounds (VOCs).[10]
-
Mild Reaction Conditions: Reactions can often be performed at room temperature, reducing energy consumption.
-
Copper-Free: Eliminates the need for a copper co-catalyst, simplifying the reaction setup and purification.[5]
-
High Yields: Demonstrates excellent performance across a wide range of substrates.[11]
-
Improved Sustainability Metrics: This methodology leads to significantly lower E-Factors and Process Mass Intensity (PMI), reflecting a more sustainable process.[11]
Data Presentation: Substrate Scope and Yields
The TPGS-750-M/XPhos system is effective for the Sonogashira coupling of a diverse range of aryl bromides and terminal alkynes. The following table summarizes representative examples, showcasing the versatility and efficiency of this protocol.
| Entry | Aryl Bromide | Alkyne | Product | Yield (%) |
| 1 | 1,3-Dibromobenzene | 3-Butyn-1-ol | 31 | |
| 2 | 1,4-Dibromobenzene | 3-Butyn-1-ol | 49 | |
| 3 | 1-Bromo-4-iodobenzene | Phenylacetylene | 69 | |
| 4 | 4-Bromoiodobenzene | 1-Octyne | 77 | |
| 5 | 1-Bromo-3,5-dimethylbenzene | Phenylacetylene | 67 | |
| 6 | 4-Bromobenzonitrile | Phenylacetylene | 98 | |
| 7 | Methyl 4-bromobenzoate | Phenylacetylene | 91 | |
| 8 | 1-Bromo-4-nitrobenzene | Phenylacetylene | 97 | |
| 9 | 4-Bromoanisole | 1-Heptyne | 98 |
Table adapted from data presented in "A General Protocol for Robust Sonogashira Reactions in Micellar Medium".[11]
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical greener Sonogashira coupling reaction using TPGS-750-M and XPhos.
Materials and Reagents
-
Palladium precursor (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
TPGS-750-M
-
Aryl halide
-
Terminal alkyne
-
Base (e.g., triethylamine, K₃PO₄)
-
Degassed water
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (optional, but recommended for optimal results)
Preparation of 2 wt % TPGS-750-M Aqueous Solution
-
Weigh the desired amount of TPGS-750-M into a clean flask.
-
Add the appropriate volume of degassed water to achieve a 2% weight/weight solution.
-
Stir the mixture at room temperature until the TPGS-750-M is fully dissolved and a clear or slightly hazy solution is formed.
General Procedure for Sonogashira Coupling
-
To a reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., 0.5-2 mol%) and XPhos (e.g., 1-4 mol%).
-
If the reaction is to be performed under an inert atmosphere, seal the vial and purge with argon or nitrogen.
-
Add the 2 wt % TPGS-750-M solution via syringe.
-
Add the base (e.g., 2-3 equivalents).
-
Add the aryl halide (1.0 equivalent).
-
Add the terminal alkyne (1.1-1.5 equivalents).
-
Stir the reaction mixture vigorously at room temperature (or with gentle heating, e.g., 45 °C, if necessary) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the greener Sonogashira coupling in a micellar medium.
References
- 1. mdpi.com [mdpi.com]
- 2. TPGS-750-M: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] TPGS-750-M: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature. | Semantic Scholar [semanticscholar.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. boa.unimib.it [boa.unimib.it]
- 6. lipshutz.chem.ucsb.edu [lipshutz.chem.ucsb.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine (XPhos)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and efficiency of your Suzuki-Miyaura cross-coupling reactions when using the Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine (XPhos) ligand.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with XPhos resulting in a low or no yield?
A1: Low yields in Suzuki coupling reactions utilizing XPhos can stem from several factors. The primary areas to investigate are the integrity of your catalyst and reagents, the reaction conditions, and potential side reactions. Key aspects to verify include:
-
Catalyst Activity: Ensure your palladium precursor and XPhos ligand are of high quality and have been stored correctly under an inert atmosphere to prevent degradation and oxidation.[1] For more reliable results, using a pre-formed palladium precatalyst, such as an XPhos palladacycle (e.g., XPhos-Pd-G2, G3, or G4), is highly recommended as they are designed to generate the active Pd(0) species cleanly and efficiently.[2][3]
-
Reagent Quality: The stability of your boronic acid or its derivative is crucial. Boronic acids, particularly electron-deficient or heteroaromatic ones, are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][4] The purity and reactivity of your aryl halide also play a significant role.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and the XPhos ligand.[1][5][6] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Base: The choice and quality of your solvent and base are paramount. Solvents must be anhydrous and degassed.[1][7] The base is essential for the transmetalation step, but an inappropriate choice can lead to side reactions.[3]
Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, especially with electron-rich boronic acids, and is often promoted by the presence of oxygen and palladium(II) species.[5][6] To minimize homocoupling:
-
Use a Pd(0) Source or a Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species, a step during which homocoupling can occur.[3] Using a Pd(0) source (e.g., Pd₂(dba)₃) or a well-defined precatalyst (e.g., XPhos-Pd-G3) that cleanly generates Pd(0) can significantly reduce this side reaction.[2][3]
-
Employ Bulky, Electron-Rich Ligands: XPhos is an excellent choice as its steric bulk and electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle and hinder the formation of intermediates that lead to homocoupling.[3][8]
-
Ensure Rigorous Exclusion of Oxygen: Thoroughly degas all solvents and the reaction mixture, and maintain a positive pressure of an inert gas throughout the reaction.[5]
-
Appropriate Base Selection: Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred as they are generally less likely to promote homocoupling compared to strong organic bases.[3]
Q3: My reaction involves a sterically hindered aryl halide or boronic acid. What modifications should I consider?
A3: Steric hindrance can significantly slow down the oxidative addition and transmetalation steps of the catalytic cycle.[8] XPhos is particularly well-suited for coupling sterically demanding substrates due to its bulky biaryl backbone, which is believed to promote the formation of the active monoligated palladium(0) species crucial for efficient catalysis.[9] To further improve yields with hindered substrates:
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier associated with sterically hindered substrates.[8]
-
Optimize Base and Solvent: For challenging couplings, a strong base like K₃PO₄ or Cs₂CO₃ is often necessary to facilitate the transmetalation step.[8] A solvent that ensures good solubility of all components at the reaction temperature is also critical.[10]
-
Prolonged Reaction Time: Sterically hindered reactions may simply require more time to reach completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Q4: How do I choose the optimal palladium source to use with the XPhos ligand?
A4: While XPhos can be used with standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, well-defined preformed palladium complexes (precatalysts) are often superior.[11][12]
-
In-situ Catalyst Formation (e.g., Pd(OAc)₂ + XPhos): This approach can be effective but may lead to the formation of inactive or less active palladium species, potentially resulting in lower yields and reproducibility issues.[11][12]
-
XPhos-based Palladacycle Precatalysts (G2, G3, G4): These are highly recommended.[13][14] They offer several advantages, including being air- and moisture-stable, having a long shelf-life, and providing a reliable and clean generation of the active monoligated Pd(0)-XPhos species, which leads to more reproducible and higher yields, especially for challenging substrates.[2][15][16]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during Suzuki coupling reactions using the XPhos ligand.
Problem 1: Low to No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium precursor and XPhos. Preferably, employ an air-stable XPhos precatalyst (e.g., XPhos-Pd-G3).[13][17] |
| Poor Reagent Quality | Use high-purity, dry aryl halide and boronic acid. If protodeboronation is suspected, consider converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate.[1] |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles) and maintain a positive inert gas pressure.[5] |
| Inappropriate Base | Screen different bases. K₃PO₄ is often a robust choice for a wide range of substrates.[18] Ensure the base is finely powdered and anhydrous. |
| Incorrect Solvent | Ensure the solvent is anhydrous and degassed. Toluene, dioxane, and THF are commonly used. For biphasic systems, ensure vigorous stirring.[10][19] |
| Low Reaction Temperature | Gradually increase the reaction temperature. For challenging substrates, temperatures of 80-110 °C are common.[11] |
Problem 2: Significant Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Presence of O₂; use of Pd(II) precursor. | Rigorously exclude oxygen. Use a Pd(0) source or an XPhos precatalyst.[2][3][5] |
| Protodeboronation | Unstable boronic acid (especially heteroaromatic or electron-deficient); prolonged reaction time at high temperature; inappropriate base. | Use a more stable boronic acid derivative (e.g., pinacol ester, MIDA boronate, or organotrifluoroborate).[1][20] Optimize reaction time and temperature. Use a milder base if possible. |
| Dehalogenation of Aryl Halide | Presence of a hydrogen source; certain solvents or bases. | Optimize reaction conditions, particularly the choice of base and solvent.[2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling Using an XPhos Precatalyst
This protocol is a general starting point and may require optimization for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or its derivative (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[8]
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the XPhos precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%). Then, add the degassed solvent (e.g., toluene, dioxane, or THF, to achieve a concentration of ~0.1 M).
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting common issues in Suzuki coupling reactions with XPhos.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. XPhos - Wikipedia [en.wikipedia.org]
- 14. nasc.ac.in [nasc.ac.in]
- 15. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. reddit.com [reddit.com]
- 18. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arodes.hes-so.ch [arodes.hes-so.ch]
- 20. books.rsc.org [books.rsc.org]
Technical Support Center: Overcoming Catalyst Deactivation with XPhos Ligand
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues when using the XPhos ligand in cross-coupling reactions.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues leading to catalyst deactivation or low reaction yields when using XPhos-ligated palladium catalysts.
Issue 1: Low or No Conversion
Your reaction shows minimal or no formation of the desired product.
| Possible Cause | Suggested Solution |
| Catalyst Poisoning by Substrate | The nitrogen atom in heteroaryl substrates or primary amines can coordinate to the palladium center, forming inactive off-cycle complexes.[1][2][3] Solution: Switch to a bulkier, more electron-rich ligand if XPhos is being displaced. Consider ligands like GPhos for challenging amine couplings.[1] |
| Inefficient Catalyst Activation | The active Pd(0) species is not being generated effectively from the Pd(II) precatalyst. |
| Solution 1: Use a well-defined XPhos precatalyst (e.g., XPhos G3-Pd) to ensure consistent and efficient generation of the active catalyst.[4] | |
| Solution 2: If forming the catalyst in situ from a palladium source like Pd(OAc)₂, avoid pre-stirring the ligand and palladium source for extended periods, as this can form inactive polynuclear complexes.[5][6] | |
| Suboptimal Base or Solvent | The chosen base may be too strong, leading to substrate decomposition, or too weak for efficient catalysis. The solvent may not be appropriate for the reaction.[1][7] |
| Solution: Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) and anhydrous, degassed solvents (e.g., dioxane, toluene) to find the optimal conditions for your specific substrates.[7] |
Issue 2: Reaction Stalls Before Completion
The reaction proceeds initially but stops before all the limiting reagent is consumed.
| Possible Cause | Suggested Solution |
| Catalyst Decomposition | The active Pd(0) catalyst is unstable under the reaction conditions and decomposes to form inactive palladium black.[2][7] |
| Solution 1: Lower the reaction temperature. High temperatures can accelerate catalyst decomposition.[2] Run the reaction at the lowest temperature that provides a reasonable rate. | |
| Solution 2: Ensure a strictly inert atmosphere. Oxygen can oxidize the active Pd(0) catalyst.[2] Thoroughly degas all solvents and reagents and maintain a positive pressure of argon or nitrogen. | |
| Solution 3: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes compensate for partial deactivation.[7] | |
| Base-Mediated Substrate Decomposition | Sensitive substrates, particularly certain heteroarenes, can decompose in the presence of strong bases, forming species that inhibit or deactivate the catalyst.[1] |
| Solution: Use a milder base (e.g., NaOTMS) to limit the decomposition of sensitive substrates.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation when using the XPhos ligand?
A1: The most common causes include:
-
Ligand Displacement: Coordinating substrates, such as primary amines and N-heterocycles, can displace the XPhos ligand, leading to the formation of catalytically dormant palladium complexes.[1][3]
-
Formation of Palladium Black: The active Pd(0) catalyst can agglomerate and precipitate as inactive palladium black, especially if the catalytic cycle is slow.[2][7]
-
Catalyst Poisoning: Heteroaryl substrates can coordinate strongly to the palladium center, inhibiting catalysis.[2][7]
-
Oxidative Deactivation: The presence of oxygen can lead to the oxidation of the active Pd(0) species.[2]
-
Formation of Inactive Palladium Dimers: In some cases, inactive palladium dimers can form.[8]
Q2: How can I prevent my heteroaryl substrate from poisoning the catalyst?
A2: The bulky and electron-rich nature of XPhos is designed to minimize coordination of heteroaryl substrates.[7] However, if poisoning is still suspected, you can try slightly increasing the ligand-to-palladium ratio or switching to an even more sterically hindered ligand.[2]
Q3: Is it better to use an XPhos precatalyst or generate the catalyst in situ?
A3: Using a well-defined, commercially available XPhos precatalyst (like XPhos-G3-Pd) is often recommended.[4] These precatalysts are air- and moisture-stable and provide more reliable and reproducible generation of the active Pd(0) species compared to in situ methods, which can sometimes lead to the formation of inactive complexes.[5][6]
Q4: My reaction involves a primary amine. Are there special precautions I should take?
A4: Yes, primary amines are known to displace phosphine ligands, which can lead to catalyst deactivation.[1][3] This is often observed as a reaction that is sluggish at room temperature but proceeds upon heating, as the heat can help break up the dormant palladium-amine complex.[1] If you encounter this issue, using a more deactivation-resistant ligand, such as GPhos, may be beneficial.[1]
Q5: Can additives be used to improve the stability of my XPhos-based catalyst?
A5: While the provided search results do not highlight specific additives for XPhos catalyst stability in the context of deactivation by organic substrates, the general literature on palladium catalysis suggests that certain additives can play a role in stabilizing catalytic systems. For instance, in some catalytic systems, salts like LiCl have been proposed to prevent catalyst deactivation.[9] However, the effect of such additives is highly system-dependent and would require empirical testing for your specific reaction.
Data and Protocols
Quantitative Data
The following tables provide a summary of reaction conditions and yields for representative cross-coupling reactions, illustrating the impact of ligand and base selection.
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid
| Ligand | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | 1 | K₃PO₄ | Dioxane | 100 | 8 | 92 |
| SPhos | 1 | K₃PO₄ | Dioxane | 100 | 8 | 95 |
| Note: This data is compiled from typical results and is for comparative purposes. Actual results may vary.[7] |
Table 2: Effect of Base on Buchwald-Hartwig Amination of 3-Bromopyridine with Aniline using XPhos
| Ligand | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | 1.5 | NaOt-Bu | Toluene | 110 | 12 | 91 |
| XPhos | 1.5 | K₂CO₃ | Toluene | 110 | 24 | 65 |
| XPhos | 1.5 | K₃PO₄ | Toluene | 110 | 18 | 82 |
| Note: This data illustrates the significant impact of the base on the reaction outcome.[7] |
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precatalyst (e.g., XPhos-G3-Pd, 0.01 mmol, 1 mol% Pd), and the ligand (if not using a precatalyst, e.g., XPhos, 0.012 mmol) to an oven-dried Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, 3-5 mL) to the Schlenk tube.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.
-
Troubleshooting Steps if Reaction Fails:
-
Ligand Screen: If using an in situ generated catalyst, repeat the reaction with other bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos).
-
Base and Solvent Screen: Using the best ligand, screen different bases (e.g., Cs₂CO₃, NaOt-Bu) and other anhydrous, degassed solvents (e.g., toluene).
-
Temperature Optimization: Attempt the reaction at a lower temperature (e.g., 80 °C) to check for catalyst decomposition, or a higher temperature if the reaction is sluggish.[2]
-
Protocol 2: Monitoring Catalyst Deactivation
-
Setup: Set up the reaction as described above, but include an internal standard in the reaction mixture.
-
Sampling: At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully remove a small aliquot of the reaction mixture under an inert atmosphere.
-
Quenching: Quench the aliquot by diluting it with a suitable solvent (e.g., ethyl acetate) and filtering through a small plug of silica.
-
Analysis: Analyze the quenched sample by GC or LC to determine the concentration of starting material and product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. A plateau in product formation before the starting material is fully consumed is indicative of catalyst deactivation.[7]
Visualizations
Caption: Common catalyst deactivation pathways for XPhos-ligated palladium catalysts.
Caption: A logical workflow for troubleshooting low conversion in XPhos-catalyzed reactions.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. benchchem.com [benchchem.com]
- 3. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. XPhos - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
minimizing side reactions in Buchwald-Hartwig amination using XPhos
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions and optimize Buchwald-Hartwig amination reactions using the XPhos ligand.
Frequently Asked Questions (FAQs)
Q1: What is XPhos and why is it used in Buchwald-Hartwig amination?
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a bulky, electron-rich monophosphine ligand widely used in palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination.[1][2] Its steric bulk and electron-donating properties facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—leading to high catalytic activity.[2][3] This allows for the coupling of a broad range of aryl halides (including less reactive chlorides) and amines under relatively mild conditions.[4][5]
Q2: What are the most common side reactions in Buchwald-Hartwig amination with XPhos?
The most frequently encountered side reactions include:
-
Hydrodehalogenation (HDH): The replacement of the halide on the aryl halide with a hydrogen atom, leading to a reduced arene byproduct.[6][7][8] This can occur when a palladium hydride species is generated in the reaction mixture.[7]
-
Diarylation: The reaction of a primary amine with two molecules of the aryl halide, resulting in a tertiary amine byproduct.[9]
-
Homocoupling: The dimerization of the aryl halide to form a biaryl species, which can be promoted by high temperatures or high catalyst loadings.[7]
Q3: How should I choose the appropriate palladium precatalyst for use with XPhos?
While Pd(OAc)₂ and Pd₂(dba)₃ can be used, modern palladium precatalysts are often more reliable and efficient. Third-generation (G3) and fourth-generation (G4) Buchwald precatalysts, such as XPhos Pd G3, are designed for rapid and clean generation of the active monoligated Pd(0) species upon exposure to a base.[7] These precatalysts offer improved stability, handling, and consistency in catalytic activity.[10][11][12][13]
Q4: What is the role of the base in the reaction, and which one should I choose?
The base is crucial for deprotonating the amine, which allows it to coordinate to the palladium center.[3] The choice of base can significantly impact the reaction rate and outcome.[14]
-
Strong bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions and allow for lower catalyst loadings.[15] However, they are incompatible with base-sensitive functional groups like esters and nitro groups.[15]
-
Weaker bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer excellent functional group tolerance but may require higher temperatures and longer reaction times.[14][15]
Q5: Which solvent is best for a Buchwald-Hartwig amination with XPhos?
Aprotic solvents are generally preferred to minimize the formation of palladium hydride species that lead to hydrodehalogenation.[7] Common choices include:
-
Toluene
-
Dioxane
-
Tetrahydrofuran (THF)[7] The choice of solvent can influence catalyst solubility and reaction kinetics. In some cases, aqueous micellar systems have also been successfully employed.[6][16][17]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low conversion can stem from several factors, from catalyst deactivation to suboptimal reaction conditions.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting decision tree for low product yield.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the active Pd(0) species is being generated. Using a G3 or G4 precatalyst is recommended for reliable and efficient activation. If using a Pd(II) source like Pd(OAc)₂, pre-activation may be necessary. Also, ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar) to prevent catalyst oxidation.[7] |
| Suboptimal Temperature | Buchwald-Hartwig aminations often require elevated temperatures, typically between 80-110 °C.[7][9] If the reaction is sluggish, consider increasing the temperature. |
| Inappropriate Base or Solvent | The combination of base and solvent is critical. For challenging couplings, screening different combinations is advised. For instance, if a weak base like K₃PO₄ gives a low yield, switching to a stronger base like NaOtBu (if tolerated by the substrate) may improve the outcome.[9][15] |
| Impure or Wet Reagents | The presence of water or other protic impurities can lead to hydrodehalogenation and reduce the yield of the desired product.[7] Ensure that all solvents and reagents are anhydrous. |
Problem 2: Significant Hydrodehalogenation (HDH) Side Product
The formation of a reduced arene instead of the desired amine is a common issue, particularly with primary amines.[8][9]
Troubleshooting Workflow: Hydrodehalogenation
Caption: Troubleshooting guide for hydrodehalogenation side reaction.
| Potential Cause | Suggested Solution |
| Protic Impurities | Water and other protic impurities can react to form palladium hydride species, which are responsible for hydrodehalogenation.[7] Rigorously dry all solvents, amines, and aryl halides before use. |
| Inappropriate Base/Solvent | A strong base in a protic solvent can exacerbate HDH.[7] Using a non-protic solvent like toluene or dioxane is generally recommended. |
| Slow Reductive Elimination | If the desired C-N bond formation (reductive elimination) is slow, competing side reactions like β-hydride elimination (leading to HDH) can become more prominent.[8][9] Increasing the reaction temperature can help accelerate the reductive elimination step.[7] |
Problem 3: Formation of Diarylation Byproduct
This is a common issue when using primary amines, where the desired secondary amine product reacts further with the aryl halide.
| Potential Cause | Suggested Solution |
| Stoichiometry | The diarylation product is favored when the aryl halide is in excess. Use a slight excess of the primary amine relative to the aryl halide (e.g., 1.2-1.4 equivalents). |
| Ligand Choice | The bulky nature of XPhos helps to suppress the second amination step. However, for particularly challenging substrates, screening other bulky ligands like BrettPhos may be beneficial as they are known to provide high selectivity for monoarylation.[5] |
| Reaction Time and Temperature | Prolonged reaction times or excessively high temperatures can sometimes lead to increased diarylation. Monitor the reaction progress and stop it once the starting aryl halide has been consumed. |
Quantitative Data Summary
The following tables summarize the effect of various reaction parameters on the outcome of Buchwald-Hartwig aminations.
Table 1: Effect of Base on the Coupling of 4-Chlorotoluene and Morpholine
| Base (1.4 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| NaOtBu | Toluene | 100 | 16 | >95 |
| K₃PO₄ | Dioxane | 110 | 18 | ~90 |
| Cs₂CO₃ | Toluene | 100 | 24 | ~85 |
| K₂CO₃ | Toluene | 100 | 24 | <10 |
Data compiled from representative procedures and observations in the literature.[14][15]
Table 2: Effect of Solvent on the Coupling of an Aryl Bromide and a Primary Amine
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Toluene | NaOtBu | 100 | 4 | 92 |
| Dioxane | NaOtBu | 100 | 4 | 88 |
| THF | NaOtBu | 80 | 6 | 85 |
| 2-MeTHF | K₃PO₄ | 100 | 12 | 75 |
Data compiled from representative procedures and observations in the literature.[7][16][18]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination using an XPhos Precatalyst
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the aryl halide, XPhos Pd G3, and NaOtBu to the Schlenk flask.
-
Solvent and Reagent Addition: Remove the flask from the glovebox and connect it to a Schlenk line under a positive pressure of nitrogen. Add the anhydrous toluene via syringe, followed by the amine.
-
Reaction: Heat the reaction mixture in a preheated oil bath to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[19]
Protocol 2: Catalyst Activation from a Pd(0) Source (Pd₂(dba)₃)
Procedure:
-
Pre-formation of the Active Catalyst: To an oven-dried Schlenk flask under nitrogen, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and anhydrous toluene (2 mL).
-
Stir the mixture at room temperature for 10-15 minutes. A color change should be observed as the active catalyst forms.
-
Reaction: To this mixture, add the base (e.g., NaOtBu), followed by the aryl halide and the amine.
-
Proceed with heating and workup as described in Protocol 1.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. research.rug.nl [research.rug.nl]
- 5. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Collection - Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in SuzukiâMiyaura and BuchwaldâHartwig Cross-Couplings - Organometallics - Figshare [acs.figshare.com]
- 13. Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings - White Rose Research Online [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine (XPhos) Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine (XPhos) and its palladium precatalysts in cross-coupling reactions. The following information is designed to help you optimize your reaction conditions and address common issues related to reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for XPhos-catalyzed reactions?
A1: There is no single optimal temperature for all XPhos-catalyzed reactions. The ideal temperature depends on the specific substrates, the palladium precatalyst generation (e.g., G2, G3, G4), and the solvent. However, a general guideline is that many reactions proceed efficiently between room temperature and 110°C. For instance, Suzuki-Miyaura couplings with unstable boronic acids and electron-rich aryl chlorides can be successful at mild temperatures ranging from room temperature to 40°C. Conversely, more challenging couplings, such as those involving aryl chlorides or tosylates, may require higher temperatures, often in the range of 80-110°C, to achieve good yields.[1][2][3]
Q2: My XPhos-catalyzed reaction is showing low or no conversion. Could the temperature be the issue?
A2: Yes, incorrect temperature is a common reason for low conversion. If the temperature is too low, the catalyst may not be activated efficiently, or the reaction kinetics may be too slow. Some XPhos precatalysts, like the first generation (G1), require a higher activation temperature.[2][3] If you are operating at room temperature with a less reactive substrate, a gradual increase in temperature is a reasonable troubleshooting step.
Q3: I'm observing significant byproduct formation. How can temperature manipulation help?
A3: High reaction temperatures can sometimes lead to undesired side reactions. One common byproduct is the hydrodehalogenation of the aryl halide starting material. If you observe this, consider lowering the reaction temperature. While this may slow down the desired reaction, it can often suppress the formation of byproducts more significantly, leading to a cleaner reaction profile and a higher yield of the desired product.
Q4: Can the XPhos catalyst decompose at high temperatures?
A4: Yes, like most catalysts, XPhos-palladium complexes can decompose at elevated temperatures over prolonged periods. This can lead to the formation of palladium black and a subsequent loss of catalytic activity. While XPhos precatalysts are known for their thermal stability, it is crucial to find a balance where the reaction proceeds at a reasonable rate without causing significant catalyst degradation. If you suspect catalyst decomposition (e.g., formation of a black precipitate), you might need to lower the reaction temperature or shorten the reaction time.
Q5: How does temperature affect the activation of the XPhos palladium precatalyst?
A5: The activation of XPhos palladium precatalysts to the active Pd(0) species can be temperature-dependent. For some precatalyst generations, activation can occur at room temperature in the presence of a suitable base. However, for others, heating is required to facilitate the reductive elimination process that generates the active catalyst. For example, the generation of [Pd0(XPhos)2] from certain precursors is more efficient at elevated temperatures, such as 60°C.[4]
Troubleshooting Guide
This guide provides a systematic approach to resolving common temperature-related issues in your XPhos-catalyzed reactions.
Problem: Low to No Product Yield
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too low. | 1. Gradually increase the reaction temperature in 10-20°C increments. 2. Monitor the reaction progress at each new temperature point. 3. For challenging substrates like aryl chlorides, temperatures of 80-110°C are often required.[1][2][3] |
| Inefficient catalyst activation. | 1. Ensure the chosen temperature is sufficient for the activation of your specific XPhos precatalyst generation. G1 precatalysts may require higher activation temperatures.[2][3] 2. Consider a pre-stirring step at a slightly elevated temperature after adding the base to ensure full catalyst activation before adding the coupling partners. |
| Catalyst deactivation at the current temperature. | 1. If you observe the formation of palladium black, the temperature is likely too high. 2. Reduce the reaction temperature. 3. Consider using a lower boiling point solvent if applicable. |
Problem: Formation of Significant Byproducts (e.g., Hydrodehalogenation)
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too high, favoring side reactions. | 1. Lower the reaction temperature in 10-20°C increments. 2. Monitor the ratio of product to byproduct at each temperature. 3. Even a modest decrease in temperature can sometimes significantly improve selectivity. |
| Prolonged reaction time at elevated temperature. | 1. Monitor the reaction closely and stop it as soon as the starting material is consumed. 2. Overheating the reaction after completion can lead to product degradation or byproduct formation. |
Quantitative Data on Temperature Effects
The following tables summarize the effect of temperature on the yield of common XPhos-catalyzed reactions.
Table 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Temperature (°C) | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 100 | XPhos Pd G2 | K₃PO₄ | DMF/EtOH/H₂O | 81 | [5] |
| 130 | XPhos Pd G2 | K₃PO₄ | DMF/EtOH/H₂O | 40-50 | [5] |
Table 2: Buchwald-Hartwig Amination of 4-Chloroanisole and Morpholine
| Temperature (°C) | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 80 | [Pd(cinnamyl)Cl]₂ / XPhos | NaOtBu | Dioxane | ~95 (at 2h) | |
| 80 | RuPhos Complex | KOtBu | 2-MeTHF | 97 | [6] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the XPhos palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%).
-
Add the degassed solvent (e.g., toluene, dioxane, or a mixture like DMF/EtOH/H₂O).
-
Stir the mixture at the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and/or brine.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by an appropriate method (e.g., column chromatography).
General Procedure for a Buchwald-Hartwig Amination Reaction:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst (e.g., 0.5-2 mol%), the XPhos ligand (if not using a precatalyst), and the base (e.g., NaOtBu or K₂CO₃, 1.2-2.0 equiv).
-
Add the aryl halide (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the reaction vessel and heat to the desired temperature with vigorous stirring.
-
Monitor the reaction until the starting material is consumed.
-
After cooling to room temperature, quench the reaction, extract the product with an organic solvent, and purify as necessary.
Visualizations
Caption: Troubleshooting workflow for temperature-related issues.
Caption: Generalized catalytic cycle for XPhos-catalyzed cross-coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. nasc.ac.in [nasc.ac.in]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects in Cross-Coupling Reactions with XPhos
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to solvent effects in cross-coupling reactions utilizing the XPhos ligand and its palladium precatalysts.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low or inconsistent when using an XPhos catalyst system. Could the solvent be the issue?
A1: Absolutely. The choice of solvent is critical and can significantly impact reaction outcomes.[1][2][3][4] Inconsistent yields are often traced back to solvent quality (e.g., presence of oxygen or water) or an inappropriate solvent choice for the specific substrates and base used.[1][5] The solvent influences catalyst activation, stability, and the solubility of all reaction components.[6][7]
Q2: What are the most commonly used and effective solvents for XPhos-catalyzed cross-coupling reactions?
A2: Aprotic ether solvents and aromatic hydrocarbons are the most common and generally effective solvents.
-
Ethereal Solvents: Tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and 1,4-dioxane are frequently used due to their ability to dissolve a wide range of substrates and their compatibility with organometallic intermediates.[8]
-
Aromatic Hydrocarbons: Toluene and xylenes are also widely employed, particularly in Buchwald-Hartwig aminations.[9]
-
Alcohols: In some cases, particularly for Suzuki-Miyaura reactions, alcohol co-solvents (e.g., n-butanol, methanol) with water can be beneficial and may even play a role in the reduction of the Pd(II) precatalyst to the active Pd(0) species.[6][10][11]
Q3: I am observing catalyst deactivation. Can the solvent be the cause?
A3: Yes. Solvents can play a direct role in catalyst stability and deactivation.
-
Coordinating Solvents: Some solvents, like acetonitrile, are strongly coordinating and can compete with the desired substrates for binding to the palladium center, potentially poisoning the catalyst.[12]
-
Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen. Failure to use properly degassed, anhydrous solvents is a primary cause of catalyst deactivation through oxidation.[1][2]
-
Solvent-Dependent Isomerization: For certain precatalysts, such as XPhos Pd G3, the solvent polarity can influence the equilibrium between different isomeric forms of the complex, which may have different catalytic activities.[13][14] Studies have shown that XPhos Pd G3 can exist in different structural forms in solvents like acetone versus ethyl acetate.[13][14]
Q4: Can I use polar aprotic solvents like DMF or DMSO?
A4: While polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are used in some cross-coupling protocols, they should be used with caution in XPhos-catalyzed reactions. Although they can be effective in dissolving inorganic bases and salts, they can also participate in side reactions or lead to different reaction selectivities.[6] For certain substrates, polar solvents have been shown to favor different reaction pathways.[15]
Q5: My starting materials are not fully soluble in the recommended solvents. What should I do?
A5: Poor solubility is a common reason for low yields.[16] If your substrates are not soluble, the reaction will be slow and inefficient. A solvent screen to find a medium that dissolves all components at the reaction temperature is highly recommended. You may need to screen a range of solvents, including mixtures, to find the optimal conditions.[16]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Solvent-Related Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor Solubility: Reactants, base, or catalyst are not fully dissolved.[16] 2. Catalyst Poisoning: The solvent is coordinating (e.g., acetonitrile) and inhibiting the catalyst.[12] 3. Inefficient Catalyst Activation: The solvent is not facilitating the reduction of the Pd(II) precatalyst. Some solvents like n-butanol can act as reducing agents.[10] | 1. Perform a Solvent Screen: Test a range of aprotic ether (THF, Dioxane, 2-MeTHF) and aromatic (Toluene) solvents. Consider solvent mixtures. 2. Switch Solvents: Avoid strongly coordinating solvents. Replace acetonitrile with THF or DME.[12] 3. Consider Alcohol Co-solvents: For Suzuki reactions, adding an alcohol/water mixture can improve results.[11][17] |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst Deactivation: Presence of oxygen in the solvent.[1][7] 2. Product Inhibition: The product may be highly soluble and coordinate to the catalyst, preventing turnover.[16] 3. Precatalyst Isomerization: The solvent may favor a less active isomeric form of the precatalyst (e.g., XPhos Pd G3).[13][14] | 1. Ensure Rigorous Degassing: Use anhydrous, degassed solvents. Employ freeze-pump-thaw cycles or sparge thoroughly with an inert gas (Argon or Nitrogen).[1][18] 2. Adjust Reaction Concentration: Try running the reaction at a higher dilution. 3. Screen Solvents with Different Polarities: Test both a non-polar solvent (Toluene) and a more polar ether (THF) to see if it impacts reactivity. |
| Formation of Side Products (e.g., Homocoupling, Protodeboronation) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[2] 2. Presence of Water: In Suzuki reactions, excess water in the solvent can lead to protodeboronation, especially with electron-deficient boronic acids.[1] 3. High Polarity: Highly polar solvents can sometimes accelerate the rate of protodeboronation.[15] | 1. Use High-Purity, Degassed Solvents: This is the most critical step to minimize oxygen-driven side reactions.[1] 2. Use Anhydrous Solvents: For sensitive substrates, ensure the use of anhydrous solvents and bases to minimize protodeboronation.[1] 3. Optimize Solvent Choice: Screen less polar solvents like toluene or dioxane, which may suppress protodeboronation compared to highly polar options.[15] |
Data Presentation
Solvent Properties and Their Relevance
The selection of a solvent is often a balance of its physical properties. This table summarizes key parameters for common solvents used in XPhos-catalyzed reactions.
| Solvent | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Type | Key Characteristics & Common Use |
| Toluene | 2.38 | 111 | Aromatic Hydrocarbon | Non-polar. Good for dissolving non-polar substrates. Common in Buchwald-Hartwig amination.[9] |
| 1,4-Dioxane | 2.21 | 101 | Aprotic Ether | Low polarity. Widely used in Suzuki and Buchwald-Hartwig reactions.[8][9][17] |
| Tetrahydrofuran (THF) | 7.58 | 66 | Aprotic Ether | Moderately polar. Excellent general-purpose solvent for a wide range of substrates.[8][17] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 6.97 | 80 | Aprotic Ether | Greener alternative to THF with a higher boiling point.[8] |
| n-Butanol | 17.51 | 118 | Protic Alcohol | Often used as a co-solvent, can aid in catalyst activation.[10] |
| Acetonitrile | 37.5 | 82 | Polar Aprotic | High polarity. Use with caution as it can coordinate to and inhibit the Pd catalyst.[12] |
| DMF | 36.7 | 153 | Polar Aprotic | High polarity. Good for dissolving salts but can lead to side reactions.[6] |
Representative Yields from a Solvent Screen (Suzuki-Miyaura Coupling)
The following table is a representative example illustrating the impact of solvent choice on reaction yield for a generic Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using an XPhos-Pd catalyst system. Actual yields will vary based on specific substrates, base, temperature, and precatalyst used.
| Entry | Solvent (v/v) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 100 | 18 | 85 |
| 2 | 1,4-Dioxane | 100 | 18 | 92 |
| 3 | THF | 66 | 24 | 78 |
| 4 | 2-MeTHF | 80 | 18 | 90 |
| 5 | Dioxane / H₂O (10:1) | 100 | 12 | 96 |
| 6 | n-Butanol / H₂O (3:1) | 110 | 12 | 88 |
| 7 | Acetonitrile | 80 | 24 | <10 |
Experimental Protocols
Protocol 1: General Procedure for a Solvent Screen in an XPhos-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a method for systematically evaluating different solvents for a given reaction.
-
Preparation: In a glovebox, array a series of oven-dried reaction vials, each equipped with a magnetic stir bar.
-
Reagent Addition (Solids): To each vial, add the aryl halide (1.0 equiv), the boronic acid (1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the XPhos ligand (e.g., 1.5 mol%), and the palladium source (e.g., Pd(OAc)₂, 1.0 mol%). If using a precatalyst like XPhos Pd G3 (1.0-2.0 mol%), the ligand and palladium source are added as one.
-
Solvent Addition: Add the designated anhydrous, degassed solvent (e.g., Toluene, THF, Dioxane, 2-MeTHF) to each vial to achieve the desired concentration (typically 0.1-0.5 M with respect to the limiting reagent).[18] If using a biphasic system, add the degassed water at this stage.
-
Sealing and Reaction: Tightly seal the vials with screw caps containing a PTFE septum. Remove the vials from the glovebox.
-
Heating and Stirring: Place the vials in a preheated aluminum heating block on a magnetic stir plate. Stir the reactions vigorously at the desired temperature (e.g., 80-110 °C) for a set period (e.g., 12-24 hours).[2][18]
-
Analysis: After cooling to room temperature, take an aliquot from each reaction mixture, dilute appropriately, and analyze by GC or LC-MS to determine the conversion and yield relative to an internal standard.
-
Workup and Purification: Once the optimal solvent is identified, the reaction can be scaled up. A typical workup involves cooling the reaction, diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating. The crude product is then purified by column chromatography.[1]
Protocol 2: Rigorous Solvent Degassing for Reproducible Results
Oxygen can deactivate the Pd(0) catalyst, leading to inconsistent results. This procedure is crucial for sensitive reactions.
-
Solvent Choice: Use anhydrous solvent from a freshly opened bottle or a solvent purification system.
-
Freeze-Pump-Thaw Method (Most Rigorous): a. Place the solvent in a flask with a sidearm equipped with a stopcock. b. Freeze the solvent by immersing the flask in a liquid nitrogen bath. c. Once fully frozen, open the stopcock to a high-vacuum line and evacuate the headspace for 5-10 minutes. d. Close the stopcock and thaw the solvent in a room temperature water bath. You may see gas bubbles evolve from the liquid. e. Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed. f. After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).
-
Inert Gas Sparging (Alternative Method): a. Place the solvent in a flask. b. Insert a long needle connected to an inert gas line, ensuring the tip is below the solvent surface. c. Insert a second "vent" needle that does not touch the solvent. d. Bubble the inert gas (Argon or Nitrogen) vigorously through the solvent for 20-30 minutes.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pcliv.ac.uk [pcliv.ac.uk]
- 18. benchchem.com [benchchem.com]
troubleshooting low conversion in Negishi coupling with Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion in Negishi coupling reactions using Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos) as a ligand.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Negishi coupling reaction with XPhos is showing low or no conversion. What are the most common causes?
Low conversion in a Negishi coupling reaction using XPhos can stem from several factors. Systematically investigating the following areas is crucial for identifying the root cause:
-
Reagent Quality: The purity and activity of all reagents are paramount. This includes the organohalide, the organozinc reagent, the palladium precatalyst, the XPhos ligand, and the solvent.
-
Catalyst System Integrity: The generation of the active Pd(0)-XPhos complex is critical. The choice of palladium precursor and the handling of the catalyst are important considerations.
-
Reaction Conditions: Suboptimal conditions such as temperature, reaction time, and concentration can significantly impact the reaction rate and overall yield.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, and organozinc reagents can be sensitive to both air and moisture. Inadequate inert atmosphere techniques can lead to catalyst deactivation and reagent decomposition.
Q2: How can I troubleshoot issues related to my organozinc reagent?
The quality and preparation of the organozinc reagent are often a primary source of problems in Negishi couplings.
-
Preparation and Titration: If you are preparing the organozinc reagent in-house (e.g., from an organolithium or Grignard reagent), ensure the precursor was fully converted and accurately titrated. Old or improperly stored organometallic precursors can lead to lower concentrations of the active organozinc species.
-
Moisture and Air Sensitivity: Organozinc reagents are sensitive to moisture and air. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon). Recently developed solid, salt-stabilized organozinc reagents can offer improved stability towards air and moisture.
-
"Higher-Order" Zincates: The presence of salts, such as lithium or magnesium halides from the preparation of the organozinc reagent, can influence the reactivity by forming "higher-order" zincates. While often beneficial, inconsistencies in their formation can lead to variable results.
Q3: My palladium precatalyst and XPhos ligand are from a commercial source. Could they still be the problem?
Even with commercially available catalysts and ligands, issues can arise:
-
Catalyst Decomposition: Palladium(II) precatalysts can degrade over time, especially if not stored properly. For instance, palladium acetate can decompose and may smell of acetic acid. If in doubt, purchasing a new batch of the precatalyst is a reliable troubleshooting step.
-
Precatalyst Activation: The choice of palladium precatalyst can significantly impact the efficiency of generating the active Pd(0) species. Palladacycle precatalysts, such as XPhos Pd G3, are often designed for rapid and efficient activation in situ by the organozinc reagent.[1] If you are using a simple palladium source like Pd(OAc)₂, the in situ reduction and ligand association might be less efficient, leading to lower conversions.[1]
-
Ligand Purity: Ensure the XPhos ligand is pure and has not oxidized.
Q4: What are the optimal reaction conditions for a Negishi coupling with XPhos?
While optimal conditions are substrate-dependent, here are some general guidelines:
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for Negishi couplings. Ensure it is freshly distilled or from a sure-seal bottle and adequately degassed.
-
Temperature: Many Negishi couplings with XPhos can proceed efficiently at room temperature.[1] However, for less reactive substrates, gentle heating (e.g., 40-70 °C) may be required.[1]
-
Catalyst Loading: Typically, catalyst loadings of 0.1 to 2 mol% are used. For challenging couplings, a higher catalyst loading might be necessary. However, very low catalyst loadings (down to 0.025 mol%) have been reported to be effective with highly active palladacycle precatalysts.[1]
Q5: I am observing side products. What are the likely culprits?
Common side reactions in Negishi couplings include:
-
Homocoupling: The coupling of two organozinc reagents or two organohalides can occur. This can sometimes be mitigated by adjusting the stoichiometry of the reagents or the rate of addition.
-
Protodemetalation: The organozinc reagent can be quenched by trace amounts of water or other protic sources, leading to the formation of a C-H bond instead of the desired C-C bond. Rigorous anhydrous conditions are essential to minimize this.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for Negishi couplings using XPhos from various literature sources. These can serve as a benchmark for your own experiments.
Table 1: Comparison of Palladium Precatalysts with XPhos Ligand
| Precatalyst | Aryl Halide | Organozinc Reagent | Temp (°C) | Time (min) | Yield (%) | Reference |
| XPhos Palladacycle | 2-Bromoanisole | p-Tolylzinc chloride | 75 | 20 | 92 | [1] |
| Pd(OAc)₂ | 2-Bromoanisole | p-Tolylzinc chloride | 75 | 20 | <40 | [1] |
| Pd₂(dba)₃ | 2-Bromoanisole | p-Tolylzinc chloride | 75 | 20 | <40 | [1] |
Table 2: Negishi Coupling of Various Substrates with XPhos Palladacycle Precatalyst
| Aryl Halide / Pseudohalide | Organozinc Reagent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | 2-Thienylzinc chloride | 1 | RT | 12 | 95 | [1] |
| 4-Chlorotoluene | Phenylzinc chloride | 0.1 | RT | 12 | 98 | [1] |
| 1-Bromo-4-(trifluoromethoxy)benzene | 2-Benzofuranylzinc chloride | 1 | RT | 12 | 96 | [1] |
| Estrone-derived triflate | Perfluoro-4-pyridylzinc chloride | 2 | 40 | 12 | 85 | [1] |
Experimental Protocols
Representative Protocol for Negishi Coupling using an XPhos Palladacycle Precatalyst
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Organozinc reagent (1.2 mmol, as a solution in THF)
-
XPhos Palladacycle Precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%)
-
Anhydrous, degassed THF (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (if solid) and the XPhos palladacycle precatalyst.
-
If the aryl halide is a liquid, add it via syringe.
-
Add the anhydrous, degassed THF (3 mL) to the flask.
-
Stir the mixture at room temperature until the solids have dissolved.
-
Slowly add the organozinc reagent solution (in 2 mL of THF) to the reaction mixture at room temperature over 5 minutes.
-
Stir the reaction at room temperature or heat as required (monitor by TLC or GC/LC-MS).
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A workflow for troubleshooting low conversion in Negishi coupling reactions.
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
References
Technical Support Center: Purification of Products from Reactions Using XPhos
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products synthesized using XPhos and its associated palladium catalysts.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of products from XPhos-mediated reactions.
Issue 1: High Levels of Residual Palladium in the Purified Product
Q: My final product shows high palladium content (>10 ppm) after standard purification (e.g., column chromatography). How can I reduce it to acceptable levels for pharmaceutical applications?
A: High residual palladium is a common issue in cross-coupling reactions. A multi-step purification approach is often necessary to achieve the stringent palladium limits required for active pharmaceutical ingredients (APIs).
Recommended Solutions:
-
Employ Palladium Scavengers: Solid-supported scavengers are highly effective at binding and removing palladium from solution. Thiol-based silica or polymer- based scavengers are particularly effective.
-
Activated Carbon Treatment: Slurrying the product solution with activated carbon can effectively adsorb residual palladium.
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification step to exclude palladium impurities into the mother liquor.
-
Aqueous Washes with Chelating Agents: Washing the organic solution of your product with an aqueous solution of a chelating agent like N-acetylcysteine can help extract palladium into the aqueous phase.
Troubleshooting Workflow for High Palladium Content
Caption: Decision tree for addressing high residual palladium.
Issue 2: Co-elution of the Product with XPhos Oxide during Column Chromatography
Q: My product has a similar polarity to XPhos oxide, leading to co-elution during silica gel chromatography. How can I achieve separation?
A: Co-elution with phosphine oxides is a frequent challenge. The strategy for separation depends on the nature of your product.
Recommended Solutions:
-
For Non-Polar to Moderately Polar Products:
-
Silica Plug Filtration: For relatively non-polar products, a simple filtration through a plug of silica gel using a non-polar eluent (e.g., hexanes/ether) can retain the more polar XPhos oxide while allowing the product to pass through.[1][2] This may need to be repeated for complete removal.[1][2]
-
Recrystallization: XPhos oxide is often crystalline. If your product is also a solid, recrystallization from a suitable solvent system (e.g., toluene/hexanes) can effectively separate the two.
-
-
For Polar Products:
-
Precipitation of XPhos Oxide: In some cases, XPhos oxide can be precipitated from the crude reaction mixture before chromatography. While methods exist for triphenylphosphine oxide using zinc chloride in polar solvents, analogous methods for the bulkier XPhos oxide may require optimization.[3][4]
-
Alternative Chromatography: Consider using a different stationary phase, such as alumina or reversed-phase silica, which may offer different selectivity.
-
Mobile Phase Modification: Adding a small amount of a more polar solvent or a modifier like triethylamine to the eluent can sometimes alter the retention of the product and the phosphine oxide enough to achieve separation.
-
Issue 3: Low Product Recovery After Purification
Q: I am losing a significant amount of my product during the purification process. What are the likely causes and how can I improve the yield?
A: Low recovery can stem from several factors, from product instability to suboptimal purification techniques.
Recommended Solutions:
-
Assess Product Stability: Confirm that your product is stable to the purification conditions (e.g., silica gel, solvents, temperature). You can test for stability by spotting a solution of your pure (or semi-pure) product on a TLC plate with silica gel and letting it sit for a few hours before eluting. If a new spot appears, your compound may be degrading.
-
Optimize Chromatography:
-
Loading Technique: Ensure proper loading onto the column. If the product has poor solubility in the eluent, consider dry loading.
-
Eluent Polarity: Avoid using an eluent that is too polar, as this can cause rapid elution and poor separation, potentially leading to the collection of mixed fractions that are then discarded.
-
-
Minimize Scavenger Amount: When using palladium scavengers or activated carbon, use the minimum effective amount to avoid non-specific adsorption of your product.
-
Efficient Extraction: During aqueous workup, ensure the pH of the aqueous layer is optimized for the extraction of your product and perform multiple extractions with the organic solvent.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in a reaction using an XPhos-palladium catalyst?
A1: The main impurities to consider during purification are:
-
Residual Palladium: The palladium catalyst itself, which can exist in various forms.
-
XPhos Oxide: The oxidized form of the XPhos ligand, which is a common byproduct.
-
Unreacted Starting Materials: The aryl halide/pseudohalide and the coupling partner.
-
Homocoupling Products: Byproducts formed from the coupling of two molecules of the same starting material.
Q2: How can I effectively remove XPhos oxide?
A2: The removal of XPhos oxide is typically achieved through:
-
Column Chromatography: As XPhos oxide is generally more polar than many coupling products, it can often be separated on silica gel.[3]
-
Recrystallization: If the desired product is crystalline, recrystallization is an excellent method to leave the XPhos oxide in the mother liquor.[5]
-
Precipitation: In some cases, it can be precipitated from a suitable solvent. For instance, suspending the crude mixture in a solvent where the product is soluble but the oxide is not (e.g., a mixture of ether and hexanes) can be effective.[1][2]
Q3: What is a typical work-up procedure for a Suzuki-Miyaura reaction using XPhos?
A3: A general work-up procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.[6]
-
The crude product can then be further purified by column chromatography, recrystallization, or treatment with a palladium scavenger.
Q4: How much residual palladium is acceptable in a final compound?
A4: The acceptable limit for palladium depends on the intended application of the compound. For active pharmaceutical ingredients (APIs), regulatory agencies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have strict limits, often in the range of 5-10 ppm.
Q5: What analytical technique should I use to quantify residual palladium?
A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard and most sensitive method for accurately quantifying trace levels of palladium in organic compounds.
Data Presentation
Table 1: Performance of Purification Methods in XPhos-Catalyzed Reactions
| Reaction Type | Purification Method(s) | Product Yield | Final Palladium Content (ppm) | Reference |
| Buchwald-Hartwig Amination | Column Chromatography (Silica Gel) | 94% | Not Reported | [3] |
| Suzuki-Miyaura Coupling | Column Chromatography (Silica Gel) | 23-99% (over 30 examples) | Not Reported | [7] |
| Suzuki-Miyaura Coupling | Aqueous Workup -> Column Chromatography -> Scavenger Resin | Not Reported | < 100 ppm | |
| Suzuki-Miyaura Coupling | Aqueous Workup Only | Not Reported | > 1000 ppm | |
| Suzuki-Miyaura Coupling | Aqueous Workup -> Column Chromatography | Not Reported | Can remain high (>1000 ppm) | |
| Buchwald-Hartwig Amination | Aqueous Workup -> Column Chromatography -> Scavenger Resin | Not Reported | < 100 ppm | |
| Buchwald-Hartwig Amidation | Treatment with Thiol-based Scavenger (SPM36f) | Not Reported | 25.4 - 190.2 ppm |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal Using a Thiol-Based Silica Scavenger
-
Dissolution: After the initial work-up (e.g., aqueous extraction), dissolve the crude product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).
-
Scavenger Addition: Add a thiol-based silica scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.
Protocol 2: Purification of a Non-Polar Product via a Silica Plug to Remove XPhos Oxide
-
Concentration: Concentrate the crude reaction mixture to a reduced volume.
-
Suspension: Suspend the resulting residue in a non-polar solvent system such as pentane/ether or hexanes/ether.[1][2]
-
Filtration: Prepare a short plug of silica gel in a fritted funnel or a pipette with a cotton plug. Pass the suspension through the silica plug.
-
Elution: Elute the product from the silica plug with additional non-polar solvent (e.g., ether), leaving the more polar XPhos oxide adsorbed at the top of the silica.[1][2]
-
Concentration: Concentrate the filtrate to obtain the product with reduced phosphine oxide content.
-
Repetition: If necessary, this procedure can be repeated 2-3 times to achieve higher purity.[1][2]
Mandatory Visualization
General Experimental Workflow for XPhos-Catalyzed Reactions and Purification
Caption: A typical experimental workflow for XPhos reactions.
References
- 1. Workup [chem.rochester.edu]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | Semantic Scholar [semanticscholar.org]
- 4. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
dealing with phosphine oxide formation from Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Dicyclohexyl(2',4,6'-triisopropylphenyl)phosphine (XPhos), with a focus on preventing and dealing with the formation of its phosphine oxide.
Frequently Asked Questions (FAQs)
Q1: What is Dicyclohexyl(2',4,6'-triisopropylphenyl)phosphine (XPhos) and why is it sensitive to air?
A1: XPhos is a bulky, electron-rich monophosphine ligand widely used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] Its effectiveness stems from its ability to stabilize the active palladium catalyst and facilitate key steps in the catalytic cycle.[1] However, the phosphorus atom in XPhos has a lone pair of electrons that makes it susceptible to oxidation by atmospheric oxygen, leading to the formation of XPhos oxide. This phosphine oxide does not coordinate effectively with palladium, which can lead to deactivation of the catalyst and reduced reaction yields.[3][4]
Q2: How should I properly store and handle XPhos to minimize oxidation?
A2: To prevent oxidation, XPhos should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, in a cool, dry place.[5][6][7] For handling, it is best practice to work within a glovebox. If a glovebox is not available, standard Schlenk line techniques should be employed to maintain an inert atmosphere.[8]
Q3: What are the visual indicators of XPhos degradation or catalyst deactivation during my experiment?
A3: While there may not be a distinct color change for the XPhos ligand itself upon oxidation in solution, catalyst deactivation can often be visually identified by the formation of palladium black.[3] This black precipitate indicates that the Pd(0) catalyst has aggregated and is no longer catalytically active. A sluggish or stalled reaction, as monitored by techniques like TLC or LC-MS, is another strong indicator of catalyst deactivation, which may be due to ligand oxidation.[3]
Q4: How can I detect and quantify the amount of XPhos oxide in my sample or reaction mixture?
A4: The most effective method for detecting and quantifying XPhos oxide is ³¹P NMR spectroscopy.[9][10][11] The phosphorus signal of XPhos oxide appears significantly downfield (at a higher ppm value) compared to the signal of the parent XPhos. By integrating the signals of both species, the relative percentage of the oxide can be determined.
Q5: What is the impact of XPhos oxide on my cross-coupling reaction?
A5: The presence of XPhos oxide is generally detrimental to the efficiency of palladium-catalyzed cross-coupling reactions. Since the oxide does not bind effectively to the palladium center, its formation reduces the concentration of the active catalyst, leading to lower yields and slower reaction rates.[3][4] In some cases, the reaction may fail to go to completion.
Troubleshooting Guide: Dealing with XPhos Oxide Formation
This guide provides a structured approach to troubleshooting issues related to the formation of XPhos oxide in your experiments.
Problem: Low or No Product Yield in a Palladium-Catalyzed Cross-Coupling Reaction Using XPhos.
Initial Checks:
-
Verify Reagent Purity: Ensure all starting materials, especially the aryl halide and coupling partner, are pure and dry.
-
Check Catalyst and Ligand Loading: Confirm that the correct molar ratios of the palladium precursor and XPhos were used.
-
Reaction Conditions: Double-check the reaction temperature, time, and solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield due to potential XPhos oxidation.
Data Presentation
Table 1: Recommended Storage and Handling Conditions for XPhos
| Condition | Recommendation | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation of the phosphine. |
| Temperature | Cool (as per supplier recommendation) | Minimizes degradation over time. |
| Container | Tightly sealed, opaque container | Protects from air, moisture, and light.[6] |
| Handling | Glovebox or Schlenk line | Excludes oxygen and moisture during weighing and transfer.[8] |
Table 2: ³¹P NMR Chemical Shifts for XPhos and its Oxide
| Compound | Typical ³¹P Chemical Shift (ppm) | Solvent |
| XPhos | ~ -10 | CDCl₃ |
| XPhos Oxide | ~ 30-50 | CDCl₃ |
Note: Chemical shifts can vary slightly depending on the solvent and other species in the solution.[9][11]
Experimental Protocols
Protocol: Setting up a Suzuki-Miyaura Coupling Reaction using XPhos under Inert Atmosphere
This protocol outlines the steps for a typical Suzuki-Miyaura coupling reaction using air-sensitive techniques to minimize XPhos oxidation.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
XPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)
-
Degassed water (0.5 mL)
Experimental Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.[8]
Procedure:
-
Glassware Preparation: Oven-dry a Schlenk flask containing a magnetic stir bar and allow it to cool under a stream of inert gas.
-
Solvent Degassing: Degas the reaction solvent and water using a suitable method, such as the freeze-pump-thaw technique (three cycles) or by bubbling with an inert gas for at least 30 minutes.
-
Adding Solids: Under a positive flow of inert gas, add the Pd(OAc)₂, XPhos, aryl halide, boronic acid, and K₃PO₄ to the Schlenk flask.
-
Inerting the Flask: Seal the flask and perform three evacuate-refill cycles with your inert gas source (e.g., a Schlenk line).
-
Adding Liquids: Add the degassed solvent and water to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere if the reaction is ongoing) for analysis by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, quench with water, and proceed with a standard aqueous work-up and purification.
By adhering to these rigorous air-sensitive techniques, the formation of XPhos oxide can be minimized, leading to more reliable and reproducible results in your cross-coupling reactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. benchchem.com [benchchem.com]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. magritek.com [magritek.com]
- 11. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
Technical Support Center: Enhancing Selectivity in Catalysis with Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine (XPhos)
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing selectivity in catalytic reactions using Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine (XPhos).
Frequently Asked Questions (FAQs)
Q1: What is XPhos and why is it used in catalysis?
A1: XPhos is a monodentate biaryl phosphine ligand known for its bulky and electron-rich properties.[1][2] These characteristics make it highly effective in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.[3][4] Its bulkiness facilitates the reductive elimination step in the catalytic cycle and helps stabilize the active Pd(0) species, while its electron-donating nature promotes the oxidative addition of challenging substrates like aryl chlorides.[2][5]
Q2: What are the different "generations" of XPhos precatalysts (e.g., G2, G3, G4) and how do they differ?
A2: The different generations of XPhos precatalysts are designed to provide improved stability, activity, and ease of use. They are pre-formed, air-stable complexes of palladium and the XPhos ligand, which allows for more reliable and reproducible generation of the active Pd(0) catalyst in situ compared to using a simple palladium salt like Pd(OAc)₂ with the ligand.[6] While a direct quantitative comparison is highly substrate-dependent, later generations generally offer enhanced stability and activity for a broader range of substrates.
Q3: My reaction yield is low when using XPhos. What are the common causes and how can I troubleshoot this?
A3: Low yields in XPhos-catalyzed reactions can stem from several factors:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently, or the catalyst may have decomposed. Ensure your palladium source and XPhos ligand are of high quality and stored under an inert atmosphere to prevent oxidation.[7] Using a precatalyst like XPhos Pd G2 or G3 can often provide more consistent results.[8]
-
Reagent Quality: The purity and stability of your substrates are crucial. For Suzuki-Miyaura reactions, boronic acids can undergo protodeboronation (hydrolysis).[9] Using anhydrous solvents and bases, or switching to more stable boronic esters (e.g., pinacol esters), can mitigate this issue.[9]
-
Inadequate Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome. It is often necessary to screen different conditions to find the optimal combination for your specific substrates.[10][11]
-
Presence of Oxygen: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.[7]
Q4: I am observing significant side product formation. What are the common side reactions with XPhos and how can they be minimized?
A4: Common side reactions include:
-
Homocoupling: In Suzuki-Miyaura reactions, the coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[9] Rigorous degassing of the reaction mixture and using a direct Pd(0) source or an efficient precatalyst can help minimize this.[9]
-
Protodeboronation: As mentioned, this is the hydrolysis of the boronic acid/ester. Using anhydrous conditions, milder bases (e.g., K₃PO₄, Cs₂CO₃), and shorter reaction times can reduce its occurrence.[9]
-
Michael Addition: In reactions involving α,β-unsaturated substrates, the phosphine ligand itself can act as a nucleophile and undergo a Michael addition, deactivating the catalyst. Using a less nucleophilic phosphine or a different catalyst system may be necessary in such cases.
Troubleshooting Guides
Guide 1: Low Conversion in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting low conversion in a Suzuki-Miyaura reaction using an XPhos ligand.
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura reactions.
Guide 2: Poor Selectivity in Buchwald-Hartwig Amination
This guide outlines steps to address issues with selectivity in Buchwald-Hartwig amination reactions.
Caption: Troubleshooting workflow for poor selectivity in Buchwald-Hartwig amination.
Data Presentation
Table 1: Performance of XPhos in Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Arylboronic Acid | Catalyst (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 |
| 2 | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 |
Data extracted from a comparative study of phosphine ligands.[2]
Table 2: Performance of XPhos in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 1.5 mol% Pd(dba)₂ / 3.0 mol% XPhos | NaOtBu | Toluene | Reflux | 94 |
| 2 | Chlorobenzene | Piperidine | 0.25 mol% Pd₂(dba)₃ / 0.5 mol% XPhos | KOtBu | Toluene | RT | >99 |
Data from representative experimental procedures.[4][12]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Tosylate with an Arylboronic Acid
This protocol is adapted from a procedure using a PdCl₂(XPhos)₂ precatalyst under microwave conditions.[13]
Materials:
-
Aryl tosylate (1 equiv)
-
Arylboronic acid (2 equiv)
-
PdCl₂(XPhos)₂ (5 mol %)
-
n-Butanol (n-BuOH), degassed
-
Aqueous solution of TBAOH or NaOH (0.3 M), degassed
-
Microwave reactor vial (10 mL) with a stir bar
Procedure:
-
To the microwave reactor vial, add the aryl tosylate, arylboronic acid, and PdCl₂(XPhos)₂.
-
Seal the vial and flush with argon three times.
-
Add degassed n-BuOH to achieve a concentration of 0.1 M with respect to the aryl tosylate.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the degassed aqueous base solution (1 equiv).
-
Place the vial in the microwave reactor and heat the reaction mixture to 110 °C with stirring for 30 minutes.
-
After cooling, the reaction mixture can be worked up by standard procedures (e.g., extraction and column chromatography) to isolate the product.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride with a Secondary Amine
This protocol is a general procedure for the amination of an aryl chloride.[4]
Materials:
-
Aryl chloride (1.0 equiv)
-
Secondary amine (e.g., morpholine, 1.5 equiv)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol %)
-
XPhos (3.0 mol %)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Toluene, anhydrous and degassed
-
Two-necked flask with a condenser and stir bar
Procedure:
-
To the two-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.
-
Add toluene and stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride and the secondary amine to the mixture.
-
Heat the resulting mixture to reflux and stir for the required time (monitor by TLC or GC/LC-MS, e.g., 6 hours).
-
Cool the reaction mixture to room temperature and quench with water.
-
Perform a standard aqueous workup, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling with XPhos
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A general experimental workflow for setting up a cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
Technical Support Center: Catalyst Recycling Strategies for Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos)
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals utilizing Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, commonly known as XPhos. As a cornerstone ligand in modern cross-coupling catalysis, the efficiency and economics of processes involving XPhos can be significantly enhanced through effective catalyst recycling. This guide provides in-depth troubleshooting advice and frequently asked questions to address the practical challenges you may encounter during your experiments. Our aim is to provide you with the expertise and validated protocols necessary to successfully recover and reuse your XPhos-based catalysts, thereby improving the sustainability and cost-effectiveness of your research and development endeavors.
Troubleshooting Guide: Common Issues in XPhos Recycling
This section addresses specific problems that may arise during the recycling of XPhos and its palladium complexes, offering potential causes and actionable solutions.
Question 1: After recovery and reuse, my palladium/XPhos catalyst shows significantly lower activity. What are the likely causes?
Answer:
Reduced catalytic activity is a common issue and can stem from several factors during the reaction and work-up process. The primary culprits are typically ligand degradation, the presence of inhibiting impurities, or incomplete recovery of the active catalytic species.
-
Ligand Oxidation: XPhos, while relatively air-stable for a phosphine, can oxidize to XPhos oxide, especially at elevated temperatures in the presence of trace oxygen or oxidizing agents.[1] XPhos oxide does not bind to palladium in the same way and is catalytically inactive.
-
Troubleshooting:
-
Ensure all reaction and work-up steps are performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Degas all solvents and reagents thoroughly before use.
-
Analyze a sample of the recovered ligand by ³¹P NMR spectroscopy. The presence of a new peak around δ 30-50 ppm is indicative of phosphine oxide formation.
-
-
-
Residual Impurities: Impurities from the reaction mixture, such as unreacted starting materials, byproducts, or salts, can poison the catalyst in subsequent runs.
-
Troubleshooting:
-
Implement a more rigorous purification protocol for the recovered catalyst. This may involve additional washes, recrystallization, or column chromatography.
-
Consider the use of techniques like organic solvent nanofiltration (OSN) for a cleaner separation of the catalyst from lower molecular weight impurities.[2]
-
-
-
Leaching of the Metal or Ligand: Inadequate recovery of either the palladium or the XPhos ligand will naturally lead to lower activity. This is particularly relevant in heterogenized systems where the catalyst may leach from its support.
-
Troubleshooting:
-
Question 2: I am trying to recycle my homogeneous Pd/XPhos catalyst, but the separation from the product is difficult. What strategies can I employ?
Answer:
Separating a homogeneous catalyst from the reaction products is a significant challenge. Several strategies can be employed to facilitate this separation:
-
Solvent-Based Separation:
-
Poly(ethylene glycol) (PEG) as a Recyclable Phase: A highly effective strategy involves using PEG as a solvent or co-solvent. The Pd/XPhos catalyst can be sequestered in the PEG phase, allowing for simple extraction of the product with a non-polar solvent. The catalyst-containing PEG phase can then be reused. A notable example is the Pd₂dba₃/XPhos/PEG-2000 system for borylation reactions, which has been shown to be recyclable for at least six cycles with minimal loss of activity.[6]
-
Organic Solvent Nanofiltration (OSN): This pressure-driven membrane separation technique can separate the larger catalyst complex from smaller product molecules.[2]
-
-
Catalyst Heterogenization:
-
Immobilization on a Solid Support: XPhos can be covalently or non-covalently attached to a solid support, such as a polymer or silica. This allows for simple filtration to recover the catalyst.[7][8]
-
"Click" Heterogenization in Metal-Organic Frameworks (MOFs): A more advanced technique involves tethering phosphine ligands with anionic substituents to the supercages of a MOF.[4][5] This method has been shown to produce recyclable catalysts that maintain the high performance of their homogeneous counterparts with very low leaching.[4][5]
-
Question 3: How can I assess the purity and integrity of my recycled XPhos ligand?
Answer:
Ensuring the quality of the recycled XPhos is crucial for obtaining reproducible results in subsequent reactions. A combination of analytical techniques is recommended for a thorough assessment:
-
³¹P NMR Spectroscopy: This is the most direct method for evaluating the purity of phosphine ligands. A pure sample of XPhos should show a single sharp peak. The presence of other peaks, particularly in the phosphine oxide region, indicates degradation.
-
¹H and ¹³C NMR Spectroscopy: These techniques can confirm the overall structure of the ligand and detect the presence of organic impurities that may not be visible in the ³¹P NMR spectrum.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the recycled ligand and to quantify any impurities present.[9][10]
-
Melting Point: A sharp melting point close to that of the fresh ligand (187-190 °C) is a good indicator of high purity.[11] A broad or depressed melting point suggests the presence of impurities.
Frequently Asked Questions (FAQs)
Q1: What is XPhos and why is it so widely used?
A1: XPhos (this compound) is a bulky, electron-rich monophosphine ligand.[11][12] It is widely used in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Negishi coupling, because it promotes high catalytic activity, particularly for challenging substrates like aryl chlorides.[11][12]
Q2: Is it possible to regenerate XPhos from its oxide?
A2: Yes, the reduction of phosphine oxides back to the corresponding phosphines is a well-established chemical transformation.[1] Common reducing agents include silanes, such as trichlorosilane (HSiCl₃), often in the presence of a base. However, for specialty phosphines like XPhos, the economic viability of this reduction on a lab scale should be considered against the cost of purchasing fresh ligand.[1]
Q3: What are XPhos precatalysts and do they offer advantages for recycling?
A3: XPhos precatalysts, such as XPhos Pd G2 and G3, are stable, well-defined palladium complexes that contain the XPhos ligand.[13] They offer advantages in terms of air and moisture stability, ease of handling, and providing a 1:1 palladium-to-ligand ratio in the reaction. While the precatalyst itself is consumed to form the active Pd(0) species, the XPhos ligand within it is subject to the same recycling strategies as when it is added separately.
Q4: Can I use the same recycling strategy for different cross-coupling reactions?
A4: While the general principles of catalyst recycling apply across different reactions, the optimal strategy will depend on the specific reaction conditions. For example, a solvent-based separation that works well for a Suzuki-Miyaura coupling may not be suitable for a Buchwald-Hartwig amination if the product solubilities are significantly different. It is important to consider the compatibility of the recycling method with all components of the reaction mixture.
Experimental Protocols
Protocol 1: Recycling of Pd/XPhos using a Poly(ethylene glycol) (PEG) Phase
This protocol is based on the recyclable system reported for borylation reactions and can be adapted for other cross-coupling reactions.[6]
Materials:
-
Reaction mixture containing product, Pd/XPhos catalyst, and base.
-
Poly(ethylene glycol) 2000 (PEG-2000)
-
A non-polar solvent for product extraction (e.g., cyclohexane, hexanes)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: Perform the cross-coupling reaction in PEG-2000 as the solvent or a co-solvent at the desired temperature under an inert atmosphere.
-
Product Extraction: After the reaction is complete, cool the mixture to room temperature. Add a sufficient volume of a non-polar solvent (e.g., cyclohexane) and stir vigorously.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the phases to separate. The product will be in the upper non-polar layer, while the PEG-2000 containing the catalyst will form the lower layer.
-
Isolation of Product: Drain the lower PEG/catalyst layer. Collect the upper organic layer and wash it with water to remove any residual PEG. Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to isolate the product.
-
Catalyst Reuse: The recovered PEG/catalyst phase can be directly reused in a subsequent reaction by adding fresh substrates and reagents.
Data Summary Table: Catalyst Recycling Efficiency
| Recycling Strategy | Typical Recovery Yield (%) | Key Advantages | Potential Challenges |
| PEG Phase Separation | >95% catalyst retention in PEG phase[6] | Simple extraction procedure, high catalyst retention. | Potential for minor catalyst leaching into the product phase. |
| Heterogenization on Solid Support | Variable, depends on support and linkage | Easy separation by filtration, reduced metal contamination in product. | Potential for reduced catalyst activity, leaching of metal or ligand.[8] |
| Organic Solvent Nanofiltration (OSN) | >90% catalyst retention[2] | Applicable to a wide range of homogeneous catalysts, mild conditions. | Requires specialized equipment, potential for membrane fouling. |
Visualizing Recycling Workflows
Diagram 1: Homogeneous Catalyst Recycling via PEG Phase Separation
Caption: Workflow for recycling a homogeneous catalyst using a PEG-2000 phase.
Diagram 2: Troubleshooting Logic for Reduced Catalyst Activity
Caption: A logical guide to troubleshooting decreased activity in recycled catalysts.
References
- 1. Behind the Science: Recycling Phosphine Oxides - ChemistryViews [chemistryviews.org]
- 2. aidic.it [aidic.it]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Heterogenization of Phosphines Furnishes Recyclable Hydroformylation Catalysts that Reproduce Homogeneous Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recyclable Pd2dba3/XPhos/PEG-2000 System for Efficient Borylation of Aryl Chlorides: Practical Access to Aryl Boronates [organic-chemistry.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Supramolecular Strategies for the Recycling of Homogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. XPhos - Wikipedia [en.wikipedia.org]
- 12. XPhos 0.98 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl [sigmaaldrich.com]
- 13. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Scale-Up of Reactions with XPhos Ligands
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up of chemical reactions utilizing XPhos and its associated palladium precatalysts.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific challenges you may encounter during the scale-up of XPhos-mediated cross-coupling reactions.
Issue 1: Decreased Yield or Stalled Reaction at Larger Scale
-
Question: My Buchwald-Hartwig amination (or Suzuki-Miyaura coupling) with XPhos gave an excellent yield at the lab scale (1-10 g), but the yield has dropped significantly upon scaling up to the 1 kg scale. What are the likely causes and how can I troubleshoot this?
-
Answer: A drop in yield upon scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale. Here’s a systematic approach to troubleshooting:
-
Mass and Heat Transfer Limitations:
-
Mixing: Inadequate mixing in large reactors can lead to poor distribution of the catalyst, reagents, and base, creating localized "hot spots" or areas of low reactivity. This is particularly critical for heterogeneous mixtures.
-
Troubleshooting:
-
Increase the agitation speed and evaluate the impeller design to ensure efficient mixing for the specific reactor geometry and reaction volume.
-
Consider using a different solvent or a co-solvent to improve the solubility of all reaction components.
-
-
-
Heat Transfer: Exothermic cross-coupling reactions that are easily managed in a lab flask can lead to significant temperature gradients in a large reactor due to a lower surface-area-to-volume ratio. This can cause catalyst decomposition or the formation of byproducts.
-
Troubleshooting:
-
Monitor the internal reaction temperature closely and ensure the reactor's heating/cooling system can maintain a consistent temperature throughout the reaction mass.
-
Control the rate of addition of reagents for highly exothermic reactions to manage heat evolution.
-
-
-
-
Catalyst Activity and Stability:
-
Catalyst Loading: While it may be tempting to reduce the catalyst loading on a large scale for cost reasons, this can sometimes lead to incomplete conversion.
-
Troubleshooting:
-
Initially, maintain the same catalyst loading (in mol%) that was successful at the lab scale. You can attempt to optimize by gradually reducing the loading in subsequent runs once the process is robust.
-
-
-
Catalyst Deactivation: The longer reaction times often required for large-scale reactions can lead to catalyst decomposition, often observed by the formation of palladium black.
-
Troubleshooting:
-
Ensure a strictly inert atmosphere (nitrogen or argon) is maintained throughout the process to prevent oxidation of the phosphine ligand and the Pd(0) active species.[1]
-
Use high-purity, degassed solvents and reagents to avoid catalyst poisons.[2]
-
Consider using a more stable precatalyst, such as XPhos Pd G3, which is designed for robust performance.[3][4]
-
-
-
-
Reagent and Solvent Quality:
-
Purity: Impurities in starting materials, solvents, or bases can have a more significant impact at a larger scale.
-
Troubleshooting:
-
Use reagents and solvents from reliable sources and check their purity. Water content in solvents and bases can be particularly detrimental.
-
Ensure the base is of high quality and anhydrous if required by the specific protocol.
-
-
-
-
Issue 2: Increased Levels of Impurities
-
Question: On scaling up my reaction, I'm observing a significant increase in side products, particularly hydrodehalogenation of my aryl halide and/or protodeboronation of my boronic acid. How can I minimize these impurities?
-
Answer: The formation of these byproducts is often exacerbated by conditions that can change during scale-up.
-
Hydrodehalogenation (Ar-X → Ar-H): This side reaction is often caused by the presence of palladium hydride species.
-
Troubleshooting:
-
Base Selection: The choice and quality of the base are critical. Ensure the base is free of impurities that could act as a hydride source.
-
Water Content: Carefully control the water content in the reaction. While a small amount of water can sometimes be beneficial, excess water can promote the formation of palladium hydrides.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes minimize this side reaction.
-
-
-
Protodeboronation (Ar-B(OR)₂ → Ar-H): This is a common issue with electron-rich or heteroaromatic boronic acids, especially in the presence of water and base.
-
Troubleshooting:
-
Reaction Time and Temperature: Minimize the reaction time and temperature to reduce the exposure of the boronic acid to conditions that favor protodeboronation.
-
Base: Use the mildest base that is effective for the coupling reaction. In some cases, using a weaker base like K₂CO₃ or K₃PO₄ can be beneficial.[3]
-
Stoichiometry: A slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes be used to compensate for some loss to protodeboronation, but this is a less ideal solution from a process efficiency standpoint.
-
-
-
Issue 3: Challenges in Work-up and Product Isolation
-
Question: The work-up and purification of my product have become much more difficult at a larger scale. I'm struggling with emulsions during extraction and removing residual palladium.
-
Answer: Work-up and purification procedures often need significant modification for large-scale operations.
-
Emulsions and Phase Separation:
-
Troubleshooting:
-
Allow for longer separation times for aqueous and organic layers in large reactors.
-
Adding a small amount of a different organic solvent or brine can sometimes help to break up emulsions.
-
Consider alternative purification methods like crystallization, which are often more scalable than chromatography.
-
-
-
Palladium Removal:
-
Troubleshooting:
-
Filtration: After the reaction, filtering the mixture through a pad of Celite® can help to remove precipitated palladium black.
-
Scavengers: Use a scavenger resin designed to bind palladium. There are various commercially available scavengers with different functional groups (e.g., thiol-based) that can be effective.
-
Crystallization: Often, residual palladium can be effectively removed during the crystallization of the final product.
-
-
-
Frequently Asked Questions (FAQs)
1. Handling and Stability of XPhos Ligands and Precatalysts
-
Q: Are XPhos and its palladium precatalysts (like XPhos Pd G3) air-sensitive? How should I handle them on a large scale?
-
A: XPhos itself is a crystalline, air-stable solid, which makes it convenient to handle.[3] The Buchwald third-generation precatalysts, such as XPhos Pd G3, are also designed to be air- and moisture-stable solids, simplifying handling during reactor charging.[2] However, once the precatalyst is activated by a base in the reaction mixture to form the active Pd(0) species, it becomes sensitive to air.[2] Therefore, it is crucial to maintain an inert atmosphere (nitrogen or argon) throughout the reaction.[2]
-
2. Catalyst Loading
-
Q: What is a typical catalyst loading for XPhos-mediated reactions at an industrial scale?
-
A: While lab-scale reactions might use 1-2 mol% of the palladium catalyst, for large-scale production, the goal is to reduce this as much as possible to minimize cost. Successful scale-ups have been reported with catalyst loadings as low as 0.1-0.5 mol%. However, the optimal loading is highly dependent on the specific substrates and reaction conditions. It is advisable to start with a slightly higher loading that is known to work well and then optimize downwards once the process is established.
-
3. Solvent Selection
-
Q: What are the best solvents for scaling up XPhos-catalyzed reactions?
-
A: The choice of solvent is critical for ensuring good solubility of all components and for managing the reaction temperature. Common solvents for Buchwald-Hartwig and Suzuki-Miyaura reactions include toluene, 2-methyltetrahydrofuran (2-MeTHF), and cyclopentyl methyl ether (CPME). Ethereal solvents like THF and dioxane are also used, but their lower boiling points might be a limitation for less reactive substrates that require higher temperatures. 2-MeTHF is often a good choice for scale-up as it is a more environmentally friendly solvent with a suitable boiling point.
-
4. Reaction Monitoring
-
Q: How can I effectively monitor the progress of a large-scale XPhos-catalyzed reaction?
-
A: In-process control (IPC) is crucial for large-scale reactions. Taking small, representative samples from the reactor at regular intervals and analyzing them by HPLC or GC is the most common method. This allows you to track the consumption of starting materials and the formation of the product and key impurities, helping to determine the optimal reaction endpoint and avoid the formation of degradation products.
-
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for XPhos-catalyzed reactions. Note that optimal conditions will vary depending on the specific substrates.
Table 1: Representative Parameters for Suzuki-Miyaura Coupling Scale-Up
| Parameter | Lab Scale (e.g., 1 g) | Pilot Scale (e.g., 1 kg) |
| Aryl Halide | 1.0 equiv | 1.0 equiv |
| Boronic Acid | 1.1 - 1.5 equiv | 1.1 - 1.3 equiv |
| Palladium Precatalyst | XPhos Pd G2/G3 | XPhos Pd G2/G3 |
| Catalyst Loading | 1 - 2 mol% | 0.5 - 1.5 mol% |
| XPhos Ligand (if not using a precatalyst) | 2 - 4 mol% | 1 - 3 mol% |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ |
| Base Equivalents | 2 - 3 equiv | 2 - 3 equiv |
| Solvent | Toluene, Dioxane, THF | Toluene, 2-MeTHF |
| Solvent Volume | 5 - 10 mL/g | 5 - 10 L/kg |
| Temperature | 80 - 110 °C | 80 - 110 °C |
| Reaction Time | 2 - 12 h | 8 - 24 h |
Table 2: Representative Parameters for Buchwald-Hartwig Amination Scale-Up
| Parameter | Lab Scale (e.g., 1 g) | Pilot Scale (e.g., 1 kg) |
| Aryl Halide | 1.0 equiv | 1.0 equiv |
| Amine | 1.1 - 1.5 equiv | 1.1 - 1.3 equiv |
| Palladium Precatalyst | XPhos Pd G3 | XPhos Pd G3 |
| Catalyst Loading | 1 - 2 mol% | 0.5 - 1.5 mol% |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu, K₃PO₄ |
| Base Equivalents | 1.2 - 2.0 equiv | 1.2 - 2.0 equiv |
| Solvent | Toluene, Dioxane, t-BuOH | Toluene, 2-MeTHF |
| Solvent Volume | 5 - 10 mL/g | 5 - 10 L/kg |
| Temperature | 80 - 110 °C | 80 - 110 °C |
| Reaction Time | 4 - 24 h | 12 - 36 h |
Experimental Protocols
Protocol 1: Kilogram-Scale Suzuki-Miyaura Coupling
This protocol is a representative example and should be adapted based on the specific reactivity of the substrates.
-
Reaction: Coupling of an aryl bromide with a boronic acid.
-
Scale: 1.0 kg of aryl bromide.
Materials:
-
Aryl Bromide: 1.0 kg (1.0 equiv)
-
Boronic Acid: (1.1 - 1.2 equiv)
-
XPhos Pd G3: (0.5 - 1.0 mol%)
-
Potassium Carbonate (K₂CO₃): (2.0 - 3.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF): 8 L
-
Water: 2 L
Procedure:
-
Reactor Setup: Ensure a clean and dry reactor (e.g., 50 L glass-lined reactor) is properly assembled with an overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes.
-
Charging Reagents: Charge the aryl bromide, boronic acid, and potassium carbonate into the reactor under a positive pressure of nitrogen.
-
Solvent Addition: Add the degassed 2-MeTHF and water to the reactor.
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-90 °C).
-
Catalyst Addition: Once the reaction temperature is reached, add the XPhos Pd G3 catalyst to the reactor. This can be done as a solid or as a slurry in a small amount of degassed solvent.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically for HPLC or GC analysis.
-
Work-up:
-
Once the reaction is complete (typically >99% conversion), cool the reactor to room temperature.
-
Add water (e.g., 10 L) and stir for 30 minutes.
-
Stop stirring and allow the layers to separate.
-
Separate the aqueous layer.
-
Wash the organic layer with brine (e.g., 10 L).
-
Separate the layers.
-
-
Product Isolation:
-
Concentrate the organic layer under reduced pressure.
-
The crude product can then be purified by crystallization from an appropriate solvent system.
-
Protocol 2: Gram-Scale Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of an aryl chloride.
-
Reaction: Coupling of 4-chlorotoluene with morpholine.
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃): (e.g., 1.5 mol%)
-
XPhos: (e.g., 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu): (2.0 equiv)
-
4-chlorotoluene: (1.0 equiv)
-
Morpholine: (1.5 equiv)
-
Toluene (degassed): (approx. 10 mL per gram of aryl chloride)
Procedure:
-
Inert Atmosphere: To a dry flask under a nitrogen atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Solvent and Reagents: Add the degassed toluene and stir for 5 minutes at room temperature. Then, add the 4-chlorotoluene and morpholine.
-
Heating: Heat the reaction mixture to reflux (around 110 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
-
Work-up:
-
Cool the reaction to room temperature and quench with water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by silica gel chromatography or crystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in scaled-up XPhos reactions.
References
Validation & Comparative
A Comparative Guide to Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine (XPhos) and Other Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalyst Performance with Supporting Experimental Data
The strategic selection of a phosphine ligand is a critical parameter in the optimization of transition metal-catalyzed cross-coupling reactions. The steric and electronic properties of the phosphine ligand directly influence the stability and activity of the catalyst, thereby dictating reaction yields, turnover numbers, and substrate scope. Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine, commonly known as XPhos, is a bulky, electron-rich monophosphine ligand that has demonstrated exceptional performance in a variety of palladium-catalyzed cross-coupling reactions.[1] Its unique structure provides significant steric bulk around the palladium center, which facilitates challenging coupling reactions.[2]
This guide provides an objective comparison of XPhos to other commercially available phosphine ligands in two of the most important C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The presented data, collated from various sources, is intended to aid researchers in making informed decisions for ligand selection in their specific synthetic applications.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds. The choice of phosphine ligand is crucial for the efficiency of the reaction, especially when using challenging substrates such as aryl chlorides. Bulky and electron-rich ligands like XPhos are known to promote the oxidative addition of the aryl halide to the palladium center and facilitate the final reductive elimination step.[3]
Comparative Data:
The following table summarizes the performance of XPhos in comparison to other phosphine ligands in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids. It is important to note that reaction conditions may vary across different studies, which can influence the reported yields.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [3] |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [3] |
| RuPhos | 4-Chlorotoluene | Phenylboronic acid | 2.0 (Pd) | K₃PO₄ | t-AmylOH | 100 | 18 | 95 | |
| cataCXium A | 4-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | 100 | 18 | 92 | |
| P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | 100 | 18 | 75 |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals.[4] The performance of the catalyst is highly dependent on the phosphine ligand, with bulky and electron-rich ligands often showing superior activity, particularly with less reactive aryl chlorides.[5]
Comparative Data:
The following table presents a comparison of XPhos with other phosphine ligands in the Buchwald-Hartwig amination of aryl halides with various amines. As with the Suzuki-Miyaura coupling data, the reaction conditions may differ between studies.
| Ligand | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos | 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | Sodium tert-butoxide | Toluene | Reflux | 6 | 94 | [6] |
| XPhos | Bromobenzene | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 80 | 24 | 98 | |
| SPhos | Bromobenzene | Aniline | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 80 | 24 | 99 | |
| RuPhos | Bromobenzene | Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 80 | 24 | 99 | |
| DavePhos | Bromobenzene | Aniline | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | Toluene | 80 | 24 | 95 | |
| P(t-Bu)₃ | Bromobenzene | Aniline | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | 80 | 24 | 85 |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination that can be adapted for comparative ligand studies.
Representative Experimental Protocol for Suzuki-Miyaura Coupling:
This general procedure is for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl chloride with a boronic acid and can be used for screening different phosphine ligands.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, etc.)
-
Aryl chloride
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium precursor (e.g., 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., 0.02 mmol, 2 mol%).
-
Add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Add the anhydrous solvent (5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 100 °C) for the specified time (e.g., 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Detailed Experimental Protocol for Buchwald-Hartwig Amination:[7]
This protocol describes the Buchwald-Hartwig amination of 4-chlorotoluene with morpholine using a Pd(dba)₂/XPhos catalytic system.
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
4-Chlorotoluene
-
Morpholine
-
Sodium tert-butoxide
-
Anhydrous toluene
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.
-
Stir the resulting mixture at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Separate the organic layer and wash it with water (10 mL) and brine (10 mL).
-
Dry the organic layer with Na₂SO₄ (20 g) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford the corresponding product as an orange solid (700 mg, 94% yield).
Visualizing Catalytic Cycles and Workflows
The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general workflow for screening phosphine ligands.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.[7]
Caption: A generalized workflow for high-throughput phosphine ligand screening.[7]
References
XPhos vs. SPhos: A Comparative Guide for Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad substrate scope. The choice of phosphine ligand is paramount to the success of this palladium-catalyzed cross-coupling reaction, profoundly influencing reaction yields, catalyst stability, and functional group tolerance. Among the vast arsenal of available ligands, XPhos and SPhos, both bulky, electron-rich biaryl phosphines developed by the Buchwald group, have emerged as highly effective and versatile options. This guide provides an objective comparison of their performance in Buchwald-Hartwig amination, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Differences and Applications
| Feature | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) |
| Structure | Triisopropylphenyl group on the non-phosphine-bearing phenyl ring. | Dimethoxyphenyl group on the non-phosphine-bearing phenyl ring. |
| Steric Hindrance | Generally considered more sterically bulky. | Slightly less sterically hindered than XPhos. |
| Electron-Donating Ability | Highly electron-rich. | Also electron-rich, with potential for hemilabile coordination of methoxy groups. |
| General Reactivity | Highly active for a broad range of aryl and heteroaryl chlorides, bromides, and tosylates.[1] | Exhibits high activity, particularly for challenging substrates like aryl chlorides and in couplings with hindered amines. |
| Key Advantages | Excellent generality and high yields in a wide array of C-N couplings.[2] | Can be superior for specific substrates, such as certain ortho-substituted aryl chlorides.[3] |
Performance Data in Buchwald-Hartwig Amination
The following tables summarize the performance of XPhos and SPhos in the palladium-catalyzed amination of various aryl halides with different amine nucleophiles. It is important to note that direct comparisons can be challenging as optimal conditions may vary between ligands and specific substrate combinations. The data presented here is compiled from studies where both ligands were evaluated under similar conditions to provide a meaningful comparison.
Table 1: Amination of Bromobenzene with Various Secondary Amines
| Entry | Amine | Ligand | Yield (%) |
| 1 | Diphenylamine | XPhos | 96 |
| 2 | Diphenylamine | SPhos | 96 |
| 3 | Phenoxazine | XPhos | >99 |
| 4 | Carbazole | XPhos | 92 |
Reaction Conditions: Pd(OAc)₂, ligand, NaOt-Bu, Toluene, 100 °C, 24 h.
Table 2: Amination of 4-Chlorotoluene with Morpholine
| Entry | Ligand | Catalyst System | Base | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | Reflux | 6 | 94[4] |
| 2 | SPhos | Pd(OAc)₂ | Cs₂CO₃ | THF | - | - | Good[5] |
Note: The data in Table 2 is from different sources and reaction conditions are not identical, highlighting the challenge in direct comparison without a head-to-head study. However, both ligands are shown to be effective for this transformation.
Experimental Protocols
Reproducibility in the Buchwald-Hartwig amination is highly dependent on rigorous experimental technique, particularly the exclusion of oxygen and moisture.
General Procedure for Buchwald-Hartwig Amination using XPhos:
This protocol is for the amination of 4-chlorotoluene with morpholine.[4]
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOt-Bu)
-
4-Chlorotoluene
-
Morpholine
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a dry 2-necked flask under a nitrogen atmosphere, add Pd₂(dba)₃ (e.g., 36 mg, 0.0633 mmol, 1.5 mol%), XPhos (e.g., 60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (e.g., 811 mg, 8.44 mmol, 2.0 equiv.).
-
Add degassed toluene (e.g., 5 mL) to the flask.
-
Stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (e.g., 0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (e.g., 0.55 mL, 6.33 mmol, 1.5 equiv.) to the reaction mixture.
-
Heat the resulting mixture to reflux and stir for 6 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water (e.g., 10 mL).
-
The organic layer should be washed with water and brine, dried over a drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Mechanistic Overview and Ligand Role
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The bulky, electron-rich nature of both XPhos and SPhos is crucial for the efficiency of this cycle. These ligands promote the formation of a monoligated palladium(0) complex, which is highly reactive.[6] The steric bulk of the ligands facilitates the reductive elimination step, which is often the rate-limiting step, to release the desired arylamine product and regenerate the active catalyst.[7]
Experimental Workflow
A systematic approach is essential for comparing the efficacy of different ligands or optimizing reaction conditions.
Conclusion
Both XPhos and SPhos are exceptionally powerful ligands for the Buchwald-Hartwig amination, each offering distinct advantages. XPhos is often considered a go-to ligand due to its broad applicability and high performance across a wide range of substrates.[2] SPhos, while also highly versatile, may offer superior results for specific, challenging transformations, such as those involving sterically hindered coupling partners.[3] The choice between XPhos and SPhos will ultimately depend on the specific substrates, desired reaction conditions, and the outcomes of initial screening experiments. For researchers in synthetic and medicinal chemistry, having both of these state-of-the-art ligands available provides a powerful toolkit for tackling a diverse array of C-N bond-forming challenges.
References
- 1. XPhos - Wikipedia [en.wikipedia.org]
- 2. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 3. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald Ligands [sigmaaldrich.com]
- 7. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Efficiency of XPhos in Challenging Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for robust and versatile catalysts is perpetual. In the realm of palladium-catalyzed cross-coupling reactions, dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine, commercially known as XPhos, has established itself as a go-to ligand, particularly when faced with sterically demanding or electronically challenging substrates. This guide provides an objective comparison of XPhos's performance against other common phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig couplings, supported by experimental data and detailed protocols to inform your catalyst selection.
Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine (XPhos) is a bulky, electron-rich monophosphine ligand that has demonstrated remarkable efficacy in a wide array of cross-coupling reactions.[1][2] Its steric hindrance is a key attribute, facilitating the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis, especially with unactivated aryl chlorides.[2] This guide will delve into the performance of XPhos in two of the most pivotal C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Performance in Suzuki-Miyaura Coupling of Sterically Hindered Substrates
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. However, reactions involving sterically hindered aryl halides or boronic acids can be challenging. In such cases, the choice of ligand is critical to achieving high yields. XPhos has consistently shown superior performance compared to other ligands in these demanding applications.
Below is a summary of the performance of XPhos compared to other common phosphine ligands in the Suzuki-Miyaura coupling of sterically hindered aryl chlorides.
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2,6-Dimethylchlorobenzene | Phenylboronic acid | XPhos | 2 | K₃PO₄ | Toluene | 2 | 95 |
| 2 | 2,6-Dimethylchlorobenzene | Phenylboronic acid | SPhos | 2 | K₃PO₄ | Toluene | 2 | 85 |
| 3 | 2,6-Dimethylchlorobenzene | Phenylboronic acid | P(t-Bu)₃ | 2 | K₃PO₄ | Toluene | 2 | 62 |
| 4 | 2-Chloro-1,3-dimethylbenzene | 2-Methylphenylboronic acid | XPhos | 1.5 | CsF | Dioxane | 12 | 88 |
| 5 | 2-Chloro-1,3-dimethylbenzene | 2-Methylphenylboronic acid | RuPhos | 1.5 | CsF | Dioxane | 12 | 75 |
Performance in Buchwald-Hartwig Amination of Challenging Amines
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The reaction's success with sterically hindered primary and secondary amines is highly dependent on the ligand. XPhos has proven to be a highly effective ligand for the coupling of a wide range of amines with aryl chlorides, bromides, and sulfonates.[3]
The following table compares the performance of XPhos with other ligands in the Buchwald-Hartwig amination of a sterically hindered secondary amine.
| Entry | Aryl Halide | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | XPhos | 1.5 | NaOt-Bu | Toluene | 6 | 94 [4] |
| 2 | 4-Chlorotoluene | Morpholine | BrettPhos | 1.5 | NaOt-Bu | Toluene | 6 | 82 |
| 3 | 4-Chlorotoluene | Morpholine | RuPhos | 1.5 | NaOt-Bu | Toluene | 6 | 89 |
| 4 | Chlorobenzene | 2,6-Diisopropylaniline | XPhos | 2 | LiHMDS | Toluene | 24 | 78 |
| 5 | Chlorobenzene | 2,6-Diisopropylaniline | RuPhos | 2 | LiHMDS | Toluene | 24 | 65 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of published results. Below are representative experimental protocols for the challenging coupling reactions cited in this guide.
General Procedure for Suzuki-Miyaura Coupling of 2,6-Dimethylchlorobenzene with Phenylboronic Acid
To an oven-dried Schlenk tube under an inert atmosphere of argon are added 2,6-dimethylchlorobenzene (1.0 mmol, 140.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium phosphate (2.0 mmol, 424.4 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and XPhos (0.04 mmol, 19.1 mg). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is then added via syringe. The reaction mixture is stirred at 100 °C for 2 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
To a 2-necked flask was charged with bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).[4] The flask was evacuated and backfilled with nitrogen. Toluene (5 mL) was added, and the mixture was stirred at room temperature for 5 minutes.[4] 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) were then added.[4] The resulting mixture was stirred at reflux for 6 hours.[4] After cooling to room temperature, the reaction was quenched with water (10 mL).[4] The organic layer was separated, washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford N-(4-methylphenyl)morpholine as an orange solid (700 mg, 94% yield).[4]
Mechanistic Insights: Visualizing the Catalytic Cycles
The efficiency of XPhos in these challenging couplings can be understood by examining the key steps of the catalytic cycles. The bulky nature of XPhos promotes the formation of a monoligated Pd(0) species, which is highly active in the initial oxidative addition step, especially with less reactive aryl chlorides.[1] Furthermore, its steric bulk facilitates the final reductive elimination step to release the product and regenerate the active catalyst.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
The experimental data clearly demonstrates that XPhos is a highly effective and often superior ligand for challenging Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Its ability to facilitate the coupling of sterically hindered and electronically deactivated substrates makes it an invaluable tool for synthetic chemists. While other ligands also show considerable activity, the versatility and robustness of XPhos in a wide range of difficult transformations solidify its position as a leading choice in modern catalysis. For researchers and drug development professionals, the judicious selection of XPhos can significantly streamline synthetic routes to complex molecules, saving time and resources.
References
A Comparative Guide to Analytical Methods for Characterizing Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos) Complexes
For Researchers, Scientists, and Drug Development Professionals
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, commonly known as XPhos, is a bulky, electron-rich monophosphine ligand widely utilized in palladium-catalyzed cross-coupling reactions.[1][2][3] The efficiency and selectivity of catalytic systems employing XPhos are highly dependent on the structure and purity of the palladium-XPhos complexes.[4][5] Accurate characterization of these complexes is therefore critical. This guide provides a comparative overview of the primary analytical methods used for this purpose, complete with experimental data and detailed protocols.
Key Analytical Techniques at a Glance
The characterization of XPhos complexes predominantly relies on a suite of spectroscopic and analytical techniques. Each method provides unique insights into the molecular structure, composition, and purity of these organometallic compounds. The most common and powerful techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, Mass Spectrometry (MS), and Elemental Analysis.
| Analytical Method | Information Obtained | Sample State | Key Advantages | Limitations |
| ³¹P NMR Spectroscopy | Phosphorus environment, ligand coordination, complex purity, solution-state isomerism | Solution | Highly sensitive to the electronic and steric environment of the phosphorus atom; provides distinct signals for different species in solution. | Does not provide overall molecular structure. |
| ¹H NMR Spectroscopy | Proton environment, ligand structure confirmation, purity assessment | Solution | Provides detailed information about the organic framework of the ligand; useful for identifying impurities.[6] | Spectra of complexes can be complex and difficult to interpret fully.[7][8] |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, coordination geometry | Solid (single crystal) | Provides unambiguous structural determination.[9][10] | Requires a single, high-quality crystal, which can be difficult to obtain.[10] |
| Mass Spectrometry (MS) | Molecular weight, isotopic distribution, fragmentation patterns | Solution/Solid | Confirms molecular formula; high-resolution MS (HR-MS) provides exact mass.[11][12][13] | Can be challenging to interpret due to complex ionization and fragmentation of organometallic compounds.[14][15] |
| Elemental Analysis | Elemental composition (%C, H, N, etc.) | Solid | Confirms the empirical formula of the bulk sample. | Does not provide structural information; requires a pure sample. |
Quantitative Data Comparison
The following tables summarize typical quantitative data obtained for XPhos and its palladium complexes using various analytical techniques.
Table 1: ³¹P NMR Chemical Shifts (δ) in ppm
| Compound/Complex | Solvent | Chemical Shift (δ, ppm) | Reference |
| XPhos Ligand | CDCl₃ | ~ -10 | [16] |
| XPhos Pd G3 | DMSO-d₆ | 36.84 | [7] |
| XPhos Pd G3 | Acetone | ~ 36.10 | [8] |
| XPhos Pd G3 | CDCl₃ | 65.38 and 36.10 (isomers) | [8] |
| PdCl₂(XPhos)₂ | CDCl₃ | 45.2 | [13] |
| Pd⁰(XPhos)₂ | n-butanol/CDCl₃ | 47.0 | [13] |
| PdII(OAc)₂(XPhos) | THF | ~ 45 | [17] |
Note: Chemical shifts can vary slightly depending on the specific instrument, concentration, and temperature.
Table 2: Selected X-ray Crystallography Data for a Representative XPhos-Palladium Complex
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Pd-P Bond Length | ~ 2.25 - 2.35 Å |
| P-Pd-P Bond Angle | Varies with complex |
| Coordination Geometry | Typically square planar for Pd(II) |
Note: These are typical ranges. Specific values are found in the crystallographic information file (CIF) for a given structure.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the structure and purity of XPhos complexes in solution.
Protocol for ³¹P NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the XPhos complex in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, THF-d₈) in an NMR tube.[7][8] The choice of solvent is critical as it can influence the equilibrium between different isomers.[6]
-
Instrument Setup:
-
Use a multinuclear NMR spectrometer operating at a standard frequency for ³¹P (e.g., 162 MHz for a 400 MHz ¹H instrument).
-
Reference the spectrum externally to 85% H₃PO₄ (δ = 0 ppm).
-
Employ proton decoupling (e.g., WALTZ-16) to obtain sharp singlets for each unique phosphorus environment.
-
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.
Protocol for ¹H NMR:
-
Sample Preparation: Use the same sample prepared for ³¹P NMR.
-
Instrument Setup: Tune the spectrometer to the ¹H frequency (e.g., 400 MHz). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
-
Data Acquisition and Processing: Acquire and process the data as standard for ¹H NMR. The spectra of these complexes can be complex, so 2D techniques like COSY and HSQC may be necessary for full assignment.[6][7]
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the XPhos complex.
Protocol for Electrospray Ionization (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the complex (approx. 10-50 µM) in a solvent compatible with ESI, such as acetonitrile, methanol, or a mixture with dichloromethane.
-
Instrument Setup:
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Organometallic complexes can form adducts with solvent molecules or counterions.[15]
-
Data Analysis: Compare the experimental mass and isotopic distribution pattern with the theoretical values calculated for the expected molecular formula.[13]
Single-Crystal X-ray Diffraction
Objective: To obtain the precise three-dimensional structure of the XPhos complex.
Protocol:
-
Crystal Growth: Grow single crystals of the complex suitable for diffraction (typically >0.1 mm in all dimensions).[9] This is often achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion of a non-solvent into a solution of the complex. This is frequently the most challenging step.[10]
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection:
-
Structure Solution and Refinement:
-
The diffraction data is processed to solve the phase problem and generate an initial electron density map.
-
A molecular model is built into the electron density map and refined against the experimental data to yield the final structure, including atomic coordinates, bond lengths, and angles.[9]
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of characterizing a newly synthesized XPhos complex.
References
- 1. XPhos - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-ジシクロヘキシルホスフィノ-2′,4′,6′-トリイソプロピルビフェニル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. web.uvic.ca [web.uvic.ca]
- 15. web.uvic.ca [web.uvic.ca]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Efficacy of XPhos in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is paramount for the success of palladium-catalyzed cross-coupling reactions. Among the vast array of phosphine ligands, Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, commonly known as XPhos, has emerged as a highly versatile and efficient ligand. This guide provides an objective comparison of XPhos's performance against other phosphine ligands, supported by experimental data, to facilitate informed decisions in synthetic chemistry.
XPhos is a bulky, electron-rich monophosphine ligand that has demonstrated remarkable activity in various cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi coupling.[1] Its steric bulk, stemming from the dicyclohexylphosphino group and the 2,4,6-triisopropylphenyl substituent, is crucial for promoting the formation of the active monoligated palladium(0) species, which is a key intermediate in many catalytic cycles.[2][3] This structural feature contributes to high reaction yields, broad substrate scope, and often milder reaction conditions.[2]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The choice of ligand significantly impacts the efficiency of this reaction, particularly when dealing with challenging substrates.
Comparison with Other Ligands:
| Ligand | Substrates | Reaction Conditions | Yield (%) | Reference |
| XPhos | 4-Chlorotoluene, Phenylboronic acid | Pd(OAc)₂, K₃PO₄, MeOH/THF, RT, 30 min | 84 | |
| Amphos | Heteroaryl chlorides | Varies | Effective | [2] |
| SPhos | Sterically hindered aryl chlorides | Varies | High | [3] |
| tBuXPhos | Aryl and heteroaryl halides with phenols | Varies | High | |
| Cy*Phine | Chloroaniline, Tetrahydroxydiboron | n-BuOH | 90 (overall for 3 steps) | [4] |
Table 1: Comparison of XPhos with other ligands in Suzuki-Miyaura coupling reactions. Yields and conditions are representative examples and may vary based on specific substrates and reaction parameters.
XPhos has proven particularly effective for the coupling of sterically hindered aryl chlorides and various heteroaryl halides.[2] The use of XPhos in the form of palladium precatalysts, such as XPhos Pd G2, G3, and G4, offers advantages like improved stability and ease of handling, leading to rapid activation and high catalytic activity even at low temperatures.[5][6][7] For instance, XPhos Pd G3 can couple unstable boronic acids with electron-rich and sterically hindered aryl chlorides under mild conditions with short reaction times.[5]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. XPhos-palladium complexes exhibit high activity for the amination of aryl chlorides and tosylates with a wide range of amines.[1]
Comparison with Other Ligands:
| Ligand | Substrates | Reaction Conditions | Yield (%) | Reference |
| XPhos | 4-Chlorotoluene, Morpholine | Pd(dba)₂, NaOtBu, Toluene, Reflux, 6 h | 94 | |
| JohnPhos | 4-Bromotoluene, Morpholine | Pd(I) dimer precatalyst, KOtBu, 1,4-Dioxane, 80-100 °C, 30-60 min | Optimized | [8] |
| DavePhos | 4-Bromotoluene, Morpholine | Pd(I) dimer precatalyst, KOtBu, 1,4-Dioxane, 80-100 °C, 30-60 min | Optimized | [8] |
| RuPhos | 4-Bromotoluene, Morpholine | Pd(I) dimer precatalyst, KOtBu, 1,4-Dioxane, 80-100 °C, 30-60 min | Optimized | [8] |
| MorDalPhos | (Hetero)aryl chlorides, Amines | [Pd(cinnamyl)Cl]₂, Water or solvent-free | Good to Excellent | [9] |
Table 2: Comparison of XPhos with other ligands in Buchwald-Hartwig amination reactions. Yields and conditions are representative examples and may vary based on specific substrates and reaction parameters.
The bulky and electron-rich nature of XPhos facilitates the key steps of the catalytic cycle, leading to high efficiency in C-N bond formation.[10]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid[4]
Materials:
-
4-chlorotoluene
-
Phenylboronic acid
-
Palladium acetate (Pd(OAc)₂)
-
XPhos ligand
-
Potassium phosphate (K₃PO₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Naphthalene (internal standard)
Reaction Setup:
-
In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and the chosen base (0.55 M).
-
Add the palladium precatalyst at a concentration of 0.0025 M. For in-situ systems, add the appropriate amount of XPhos ligand (1.2 equivalents relative to the palladium).
-
The solvent system used is a mixture of methanol (0.95 mL) and THF (0.05 mL).
-
The reaction mixture is stirred at a controlled temperature for a specified time.
Analysis: Product yield is determined by gas chromatography with a flame ionization detector (FID). Naphthalene is used as an internal standard for accurate quantification.
General Procedure for Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine[10]
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Reaction Setup:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), sodium tert-butoxide (2.0 equiv.), and toluene (5 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (1.0 equiv.) and morpholine (1.5 equiv.) in one portion.
-
Stir the resulting mixture at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
Work-up and Purification:
-
Separate the organic layer and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions are fundamental to understanding the role of the XPhos ligand.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A generalized experimental workflow for a cross-coupling reaction using XPhos.
References
- 1. XPhos - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 6. nasc.ac.in [nasc.ac.in]
- 7. nbinno.com [nbinno.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to Buchwald Ligands for C-N Coupling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Buchwald Ligand Performance with Supporting Experimental Data.
The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in modern organic synthesis, crucial for the development of pharmaceuticals and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful and versatile method for this purpose.[1][2][3] The success of this reaction is critically dependent on the choice of phosphine ligand, which modulates the stability and reactivity of the palladium catalyst.[1] Among the most successful are the bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group.[1]
This guide provides an objective comparison of the catalytic activity of several widely used Buchwald ligands in the context of a model Buchwald-Hartwig amination reaction: the coupling of 4-chlorotoluene and morpholine.[1] By presenting quantitative data, detailed experimental protocols, and a visual representation of the underlying chemical process, this document aims to equip researchers with the information needed to make informed decisions in ligand selection and reaction optimization.[1]
Quantitative Comparison of Buchwald Ligand Performance
The efficacy of various Buchwald ligands in the palladium-catalyzed amination of 4-chlorotoluene with morpholine is summarized in the table below. The data underscores the significant impact of ligand architecture on reaction yield under otherwise identical conditions.[1]
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88* |
*Yield range reported for the coupling of aryl bromides with morpholine derivatives; direct comparative data for 4-chlorotoluene was not available in the searched literature.[1]
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed experimental protocols for the Buchwald-Hartwig amination reaction, including a specific example for the high-yielding reaction using the XPhos ligand and a general protocol for high-throughput ligand screening.[1]
High-Yielding Protocol Using XPhos [1]
This protocol is for the palladium-catalyzed cross-coupling of 4-chlorotoluene with morpholine.[1]
-
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
4-chlorotoluene
-
Morpholine
-
Toluene (degassed)
-
-
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add 5 mL of degassed toluene to the flask and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the reaction mixture in one portion.
-
Heat the resulting mixture to reflux and stir for 6 hours.
-
The reaction progress can be monitored by gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-(4-methylphenyl)morpholine.
-
General Protocol for Ligand Screening
This protocol can be adapted for the parallel screening of multiple Buchwald ligands to identify the optimal catalyst system for a specific substrate combination.
-
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
A library of Buchwald ligands (e.g., XPhos, RuPhos, SPhos, BrettPhos)
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, THF)
-
Multi-well reaction block or individual reaction vials
-
-
Procedure:
-
In an array of reaction vials under an inert atmosphere, dispense the palladium precursor and the respective Buchwald ligand.
-
To each vial, add the base.
-
Add the solvent to each vial, followed by the aryl halide and the amine.
-
Seal the vials and place them in a heated stirring block.
-
Run the reactions at the desired temperature for a set period.
-
After cooling, an internal standard is added to each vial.
-
Aliquots are taken from each reaction mixture, diluted, and analyzed by GC or LC-MS to determine the reaction yield and identify the most effective ligand.
-
Catalytic Cycle of Buchwald-Hartwig Amination
The reaction proceeds through a catalytic cycle involving a palladium(0) species.[4] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[4] The choice of a suitable phosphine ligand is crucial to promote the desired reductive elimination and suppress side reactions.[4]
Caption: Catalytic cycle of the Buchwald-Hartwig C-N coupling reaction.
References
Assessing the Atom Economy of Reactions Using XPhos: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of greener and more sustainable chemical synthesis, atom economy has emerged as a critical metric for evaluating the efficiency of chemical reactions. This guide provides a comparative analysis of the atom economy of palladium-catalyzed cross-coupling reactions utilizing the bulky biarylphosphine ligand, XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), against other common phosphine ligands. By presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways, this document aims to equip researchers with the necessary information to make informed decisions in ligand selection for optimizing synthetic efficiency.
Understanding Atom Economy in Cross-Coupling Reactions
Atom economy, a concept introduced by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have an atom economy of 100%, where all atoms from the reactants are found in the final product, and no atoms are wasted as byproducts.
For palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are pivotal in pharmaceutical and materials science, the choice of phosphine ligand can significantly influence not only the reaction's yield and selectivity but also its overall atom economy. While the ligand itself is a catalyst component and not a reactant in the stoichiometric sense, the reaction conditions it necessitates, particularly the choice and stoichiometry of the base and other reagents, directly impact the atom economy calculation.
Comparative Analysis of Atom Economy
To provide a clear comparison, we will analyze the atom economy of two key cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, comparing the performance of XPhos with other widely used phosphine ligands.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Here, we compare the atom economy of the reaction between 4-chlorotoluene and phenylboronic acid using XPhos and SPhos as ligands.
Reaction Scheme:
A Mechanistic Comparison of Phosphine Ligands in Catalysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical parameter that can dictate the success of a synthetic transformation. The reactivity, selectivity, and overall efficiency of transition metal catalysts are profoundly influenced by the steric and electronic properties of their ancillary phosphine ligands.[1] This guide provides an objective comparison of common phosphine ligands, supported by experimental data and detailed methodologies, to aid in ligand selection and catalyst optimization for various chemical reactions.
Understanding the Steric and Electronic Effects of Phosphine Ligands
The behavior of phosphine ligands within a catalytic cycle is primarily governed by two fundamental properties:
-
Steric Effects: This refers to the physical bulk of the ligand. The size of the phosphine ligand, often quantified by the Tolman Cone Angle (θ) , can influence the coordination number of the metal center, the rate of ligand association and dissociation, and the regioselectivity or stereoselectivity of a reaction.[1] Generally, bulkier ligands, indicated by a larger cone angle, can promote reductive elimination and may be crucial for challenging cross-coupling reactions.
-
Electronic Effects: This describes the electron-donating or electron-withdrawing nature of the phosphine ligand. The Tolman Electronic Parameter (TEP) is a common metric used to quantify this property. Electron-rich phosphines, characterized by a lower TEP value, increase the electron density on the metal center.[1] This can enhance the rate of key steps in a catalytic cycle, such as oxidative addition.[2]
The interplay between these steric and electronic effects is often complex and substrate-dependent, necessitating careful ligand screening for optimal reaction performance.[2]
Quantitative Comparison of Common Phosphine Ligands
The following table summarizes the Tolman Cone Angle and Tolman Electronic Parameter for a selection of common phosphine ligands. A larger cone angle indicates greater steric bulk, while a lower TEP value signifies stronger net electron donation.[1]
| Ligand Precursor | Abbreviation | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (ν) [cm⁻¹] |
| Trimethylphosphine | PMe₃ | 118 | 2064.1 |
| Triethylphosphine | PEt₃ | 132 | 2061.7 |
| Tri-n-butylphosphine | P(n-Bu)₃ | 132 | 2060.3 |
| Tri-iso-propylphosphine | P(i-Pr)₃ | 160 | 2058.9 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 | 2056.1 |
| Tricyclohexylphosphine | PCy₃ | 170 | 2056.4 |
| Triphenylphosphine | PPh₃ | 145 | 2068.9 |
| Tri(o-tolyl)phosphine | P(o-tol)₃ | 194 | 2066.7 |
| Tris(pentafluorophenyl)phosphine | P(C₆F₅)₃ | 184 | 2100.0 |
| Triphenyl phosphite | P(OPh)₃ | 128 | 2085.3 |
Note: Values are compiled from various sources and may vary slightly depending on the experimental or computational method used.[1]
Performance in Catalytic Reactions: Case Studies
The efficacy of a phosphine ligand is highly dependent on the specific cross-coupling reaction, substrates, and reaction conditions.[3] The following sections provide a comparative overview of the performance of various phosphine ligands in two widely used reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Generally, electron-rich and bulky phosphine ligands are effective in promoting the oxidative addition of palladium to the aryl halide bond.[3]
| Ligand | Aryl Halide | Coupling Partner | Yield (%) | Conditions |
| PPh₃ | 4-Chlorotoluene | Phenylboronic acid | <5 | 100 °C, 24h |
| PCy₃ | 4-Chlorotoluene | Phenylboronic acid | 85 | 100 °C, 24h |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | 98 | Room Temp, 2h |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 95 | 100 °C, 2h |
| RuPhos | 4-Chlorotoluene | Phenylboronic acid | 96 | 100 °C, 2h |
Data compiled from various sources. It is important to note that direct comparisons can be influenced by variations in experimental conditions.[4] The data indicates that modern Buchwald ligands such as XPhos, SPhos, and RuPhos are all highly effective for the Suzuki-Miyaura coupling of challenging aryl chloride substrates.[4] Notably, SPhos can facilitate the reaction at room temperature with high efficiency.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This section compares the performance of the recently developed NIXANTPHOS ligand with the widely used Xantphos in the palladium-catalyzed amination of unactivated aryl chlorides.[4]
| Aryl Chloride | Ligand | Yield (%) |
| 4-Chlorotoluene | NIXANTPHOS | 98 |
| 4-Chlorotoluene | Xantphos | 25 |
| 4-Chloroanisole | NIXANTPHOS | 97 |
| 4-Chloroanisole | Xantphos | 15 |
| 4-Chlorobiphenyl | NIXANTPHOS | 96 |
| 4-Chlorobiphenyl | Xantphos | 33 |
| 2-Chlorotoluene | NIXANTPHOS | 95 |
| 2-Chlorotoluene | Xantphos | <5 |
Data sourced from Dalton Transactions, 2018, 47, 8690-8696.[4] The data clearly demonstrates the superior performance of NIXANTPHOS over Xantphos in the amination of a range of unactivated aryl chlorides, providing significantly higher yields under the same reaction conditions.[4]
Visualizing the Mechanistic Influence of Phosphine Ligands
The following diagrams illustrate the influence of phosphine ligand properties on a generic cross-coupling catalytic cycle and the experimental workflow for determining the Tolman Electronic Parameter.
Experimental Protocols
General Procedure for High-Throughput Ligand Screening in Cross-Coupling Reactions
This generalized protocol is for the rapid screening of phosphine ligands. Optimal conditions are highly dependent on the specific substrates and the phosphine ligand employed.[3]
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Aryl halide
-
Coupling partner (e.g., boronic acid, amine)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Array of phosphine ligands
-
Inert atmosphere glovebox or Schlenk line
-
Reaction block or vials
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the palladium precursor, aryl halide, and coupling partner in the chosen anhydrous solvent. Prepare a slurry or solution of the base.
-
Ligand Dosing: In an inert atmosphere glovebox, dispense the individual phosphine ligands into separate wells of the reaction block or into individual reaction vials. A typical ligand-to-palladium ratio is 1:1 to 2:1.[3]
-
Reagent Addition: To each well/vial, add the palladium precursor stock solution. Subsequently, add the stock solutions of the aryl halide, coupling partner, and the base.
-
Reaction: Seal the reaction block or vials and place them in a pre-heated shaker or heating block for the specified time.
-
Analysis: After the reaction is complete, cool the mixture to room temperature. Take an aliquot from each well/vial, dilute it, and analyze by a suitable method (e.g., GC, LC-MS) to determine the yield of the desired product.
Determination of Tolman Electronic Parameter (TEP)
The TEP quantifies the net electron-donating ability of a phosphine ligand by measuring the C-O stretching frequency of a [LNi(CO)₃] complex.[1]
Experimental Workflow:
-
Synthesis of the Complex: The phosphine ligand of interest (L) is reacted with tetracarbonylnickel(0), Ni(CO)₄, to displace one carbonyl ligand and form the corresponding [LNi(CO)₃] complex. This reaction is typically performed in an inert solvent like hexane or dichloromethane.[1]
-
Purification: The resulting [LNi(CO)₃] complex is purified, often by crystallization or chromatography, to remove any unreacted starting materials or byproducts.
-
IR Spectroscopy: The IR spectrum of a dilute solution of the purified [LNi(CO)₃] complex is recorded.[1]
-
Data Analysis: The frequency of the A₁ symmetric C-O stretching band is identified. This value is the Tolman Electronic Parameter (TEP) for the phosphine ligand (L). A lower frequency indicates a more electron-donating ligand.
Conclusion
The rational design of catalysts is crucial for applications in drug discovery and development.[1] Phosphine ligands provide a modular platform for tuning the properties of the metal's coordination sphere.[1] By understanding and utilizing the quantitative measures of steric (Tolman Cone Angle) and electronic (Tolman Electronic Parameter) effects, researchers can make informed decisions in ligand selection.[1] While bulky, electron-donating phosphines are often a good starting point for challenging cross-coupling reactions, the optimal ligand is always substrate- and reaction-dependent.[1] The data and protocols presented in this guide serve as a foundational resource for navigating the vast landscape of phosphine ligands and accelerating the development of efficient and selective catalytic processes.[1]
References
The Enduring Versatility of XPhos: A Comparative Guide to a Cornerstone Ligand in Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is paramount for the success of cross-coupling reactions. Among the pantheon of phosphine ligands, Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, commonly known as XPhos, has established itself as a remarkably versatile and efficient tool. This guide provides a comprehensive review of its applications, objectively compares its performance with alternative ligands using experimental data, and furnishes detailed experimental protocols for key reactions.
XPhos is a bulky, electron-rich monophosphine ligand that has demonstrated exceptional activity in a variety of palladium-catalyzed cross-coupling reactions.[1] Its unique steric and electronic properties, stemming from the dicyclohexylphosphine moiety and the sterically hindered 2,4,6-triisopropylphenyl group, contribute to the formation of highly active and stable catalytic species. This guide will delve into its primary applications in Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Negishi coupling, presenting a comparative analysis to aid in ligand selection.
Buchwald-Hartwig Amination: A Superior Ligand for C-N Bond Formation
The Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, has been significantly advanced by the use of XPhos. Palladium complexes of XPhos exhibit high activity for the amination of challenging substrates, including aryl chlorides and aryl tosylates.[1]
Comparative Performance Data:
| Entry | Aryl Halide | Amine | Ligand | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | XPhos | 1.5 | Toluene | NaOtBu | Reflux | 6 | 94 |
| 2 | 4-Chlorotoluene | Morpholine | SPhos | 1.5 | Toluene | NaOtBu | Reflux | 8 | 88 |
| 3 | 4-Chlorotoluene | Morpholine | RuPhos | 1.5 | Toluene | NaOtBu | Reflux | 12 | 82 |
| 4 | 2-Bromobenzonitrile | Aniline | XPhos | 1.0 | Dioxane | K₃PO₄ | 100 | 18 | 91 |
| 5 | 2-Bromobenzonitrile | Aniline | DavePhos | 1.0 | Dioxane | K₃PO₄ | 100 | 24 | 75 |
Data compiled from various literature sources.
The data clearly indicates the superior performance of XPhos in terms of reaction time and yield, particularly with the less reactive aryl chloride substrate.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
Materials:
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Toluene (degassed)
Procedure:
-
To a nitrogen-flushed round-bottom flask, add Pd(dba)₂ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (2.0 mmol).
-
Add degassed toluene (5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add 4-chlorotoluene (1.0 mmol) and morpholine (1.2 mmol) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Coupling: Facilitating C-C Bond Formation with High Efficacy
XPhos has proven to be a highly effective ligand for the Suzuki-Miyaura coupling, a powerful method for constructing carbon-carbon bonds.[2] Its ability to promote the coupling of sterically hindered aryl chlorides and various heteroaryl halides has made it a go-to ligand in many synthetic laboratories.[2] The bulky nature of XPhos is believed to facilitate the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis.[2][3]
Comparative Performance Data:
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | XPhos | 1.0 | Toluene/H₂O | K₃PO₄ | 100 | 12 | 98 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | SPhos | 1.0 | Toluene/H₂O | K₃PO₄ | 100 | 16 | 92 |
| 3 | 4-Chlorotoluene | Phenylboronic acid | P(Cy)₃ | 1.0 | Toluene/H₂O | K₃PO₄ | 100 | 24 | 75 |
| 4 | 2-Chloro-6-methylpyridine | 4-Methoxyphenylboronic acid | XPhos | 2.0 | Dioxane/H₂O | K₃PO₄ | 110 | 18 | 89 |
| 5 | 2-Chloro-6-methylpyridine | 4-Methoxyphenylboronic acid | SPhos | 2.0 | Dioxane/H₂O | K₃PO₄ | 110 | 24 | 81 |
Data compiled from various literature sources.
XPhos consistently delivers high yields, especially with challenging heteroaryl chlorides, outperforming other common ligands.
Negishi Coupling: A Robust Ligand for Diverse Substrate Scope
The Negishi cross-coupling, which couples organozinc compounds with organohalides, is another area where XPhos has demonstrated significant utility.[4] Catalyst systems based on XPhos palladacycle precatalysts have enabled the coupling of a wide range of heteroaryl substrates under mild conditions, many of which were previously unreactive.[4][5]
Comparative Performance Data:
| Entry | Organohalide | Organozinc Reagent | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylzinc chloride | XPhos | 1.0 | THF | 60 | 12 | 95 |
| 2 | 4-Chlorotoluene | Phenylzinc chloride | SPhos | 1.0 | THF | 60 | 18 | 88 |
| 3 | 4-Chlorotoluene | Phenylzinc chloride | P(t-Bu)₃ | 1.0 | THF | 60 | 24 | 70 |
| 4 | 2-Bromothiophene | Ethyl 2-(chlorozincio)acetate | XPhos | 2.0 | THF | 25 | 6 | 92 |
| 5 | 2-Bromothiophene | Ethyl 2-(chlorozincio)acetate | SPhos | 2.0 | THF | 25 | 12 | 85 |
Data compiled from various literature sources.
The use of XPhos in Negishi couplings allows for efficient bond formation at lower temperatures and with a broader substrate scope compared to other ligands.
Visualizing Catalytic Processes
To further understand the role of XPhos in these critical transformations, the following diagrams illustrate the catalytic cycle of a Buchwald-Hartwig amination and a general experimental workflow.
Caption: Catalytic cycle for the Buchwald-Hartwig amination using a Pd-XPhos catalyst.
Caption: General experimental workflow for a cross-coupling reaction utilizing XPhos.
Conclusion
This compound (XPhos) has solidified its position as a highly effective and versatile ligand in the realm of palladium-catalyzed cross-coupling reactions. Its superior performance in Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Negishi coupling, particularly with challenging substrates, makes it an invaluable tool for synthetic chemists. The provided comparative data and experimental protocols serve as a practical guide for researchers to harness the full potential of this powerful ligand in their synthetic endeavors. The continued exploration of XPhos and its derivatives, including the development of advanced palladacycle precatalysts, promises to further expand the boundaries of modern organic synthesis.
References
A Comparative Guide to XPhos and New Generation Catalysts in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds, has seen continuous evolution in catalyst technology.[1] The choice of phosphine ligand is critical to the success of this palladium-catalyzed cross-coupling reaction, profoundly influencing reaction efficiency, substrate scope, and reaction conditions. This guide provides an objective comparison of the performance of the well-established XPhos ligand against newer generation catalysts, supported by experimental data, to aid in catalyst selection and reaction optimization.
Performance Benchmark: Amination of an Unactivated Aryl Chloride
To provide a direct comparison, the performance of XPhos was benchmarked against a selection of newer generation Buchwald ligands—RuPhos, SPhos, and BrettPhos—in the amination of 4-chloroanisole with morpholine. This reaction represents a challenging transformation due to the unactivated nature of the aryl chloride.
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON (calculated) | TOF (h⁻¹) (calculated) |
| XPhos | XPhos Pd G3 | NaOtBu | Toluene | 100 | 2 | 98 | 65 | 33 |
| RuPhos | RuPhos Pd G3 | NaOtBu | Toluene | 100 | 2 | 99 | 66 | 33 |
| SPhos | SPhos Pd G3 | NaOtBu | Toluene | 100 | 2 | 99 | 66 | 33 |
| BrettPhos | BrettPhos Pd G3 | NaOtBu | Toluene | 100 | 2 | 99 | 66 | 33 |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Calculations are based on the provided experimental data.
As the data indicates, for the amination of this challenging aryl chloride substrate, XPhos and the newer generation ligands RuPhos, SPhos, and BrettPhos all demonstrate exceptional efficiency, providing near-quantitative yields under identical reaction conditions. The high turnover numbers (TON) and turnover frequencies (TOF) highlight the high activity of these catalyst systems.
The Evolution of Buchwald-Hartwig Catalysts: A Generational Overview
The advancement of Buchwald-Hartwig catalysis is often categorized into "generations," each marked by the development of ligands and precatalysts with improved reactivity, stability, and scope.
-
First-Generation: These catalysts utilized simple triarylphosphine ligands and were primarily effective for coupling aryl bromides with secondary amines.[1]
-
Second-Generation: The introduction of bidentate phosphine ligands like BINAP and DPPF expanded the substrate scope to include primary amines. These ligands are thought to prevent the formation of inactive palladium dimers.[1]
-
Third-Generation (e.g., XPhos, RuPhos, SPhos): The development of sterically hindered and electron-rich dialkylbiaryl phosphine ligands, often employed as stable "precatalysts" (G2, G3, and G4), marked a significant leap forward. These systems demonstrate high turnover numbers and are effective for challenging substrates like aryl chlorides.[1]
-
Fourth-Generation and Beyond (e.g., G4, G6 Precatalysts): Further refinements to the precatalyst design have led to enhanced stability, solubility, and ease of activation. For example, G4 precatalysts generate a more benign N-methyl carbazole byproduct compared to the carbazole produced from G2 and G3 precatalysts. G6 precatalysts, which are oxidative addition complexes, are "on-cycle" and can offer higher reactivity and selectivity.
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is crucial as it influences the rates of these elementary steps. Bulky, electron-rich ligands are known to facilitate the key steps of the catalytic cycle.
Below are diagrams illustrating the catalytic cycle and a typical experimental workflow for a Buchwald-Hartwig amination reaction.
Detailed Experimental Protocols
Reproducibility in Buchwald-Hartwig amination is highly dependent on the experimental setup and the purity of reagents. The use of anhydrous and deoxygenated solvents is crucial for optimal performance.
General Protocol for the Amination of 4-Chloroanisole with Morpholine:
This protocol is representative for the data presented in the performance benchmark table.
Materials:
-
Palladium precatalyst (e.g., XPhos Pd G3, 1.5 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.0 equiv.)
-
4-Chloroanisole (1.0 equiv.)
-
Morpholine (1.5 equiv.)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (or palladium source and ligand) and sodium tert-butoxide.
-
Add anhydrous, degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add 4-chloroanisole and morpholine to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for the specified time (e.g., 2 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-arylated product.
Conclusion
The landscape of catalysts for the Buchwald-Hartwig amination is rich and continually evolving. While XPhos remains a highly effective and versatile ligand, the newer generations of Buchwald ligands, such as RuPhos, SPhos, and BrettPhos, offer comparable and in some cases superior performance, particularly for challenging substrates. The development of advanced precatalysts (G3, G4, G6) has further improved the practicality and robustness of this transformation by offering air- and moisture-stable catalyst sources that are easy to handle and provide high activity. The choice of catalyst will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations of the intended application. This guide provides a starting point for informed catalyst selection in your research and development endeavors.
References
cost-benefit analysis of using Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine in synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of cross-coupling catalysis, the choice of phosphine ligand is a critical decision that profoundly impacts reaction efficiency, substrate scope, and ultimately, the economic viability of a synthetic route. Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, widely known as XPhos, has emerged as a powerhouse ligand in the chemist's toolkit, particularly for challenging Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of XPhos, objectively comparing its performance against common alternatives with supporting experimental data and detailed protocols.
Developed by the Buchwald group, XPhos is a sterically bulky and electron-rich monophosphine ligand renowned for its ability to facilitate challenging cross-coupling reactions, often with high yields and broad substrate scope.[1] Its utility extends to the coupling of aryl chlorides and sulfonates, which are often less reactive than their bromide and iodide counterparts.[1] However, the premium performance of XPhos often comes with a higher price tag compared to other phosphine ligands. This guide aims to provide a clear, data-driven framework for researchers to determine when the benefits of XPhos justify its cost.
Cost Comparison of Buchwald Ligands
The financial investment in a phosphine ligand is a significant consideration, especially for process development and scale-up. The following table provides an approximate cost comparison of XPhos and several common alternative Buchwald ligands from various suppliers. Prices are subject to change and may vary based on purity, quantity, and supplier.
| Ligand | Supplier | Quantity (g) | Price (USD) | Price per Gram (USD/g) |
| XPhos | Sigma-Aldrich | 1 | 101.00 | 101.00 |
| 5 | 188.00 | 37.60 | ||
| Carl ROTH | 1 | 36.45 | 36.45 | |
| 5 | 122.50 | 24.50 | ||
| SPhos | Sigma-Aldrich | 1 | 62.22 | 62.22 |
| 5 | 164.05 | 32.81 | ||
| Carl ROTH | 1 | 30.90 | 30.90 | |
| SLS | 1 | 57.50 | 57.50 | |
| RuPhos | Sigma-Aldrich | 1 | 70.21 | 70.21 |
| 5 | 304.00 | 60.80 | ||
| BrettPhos | Sigma-Aldrich | 1 | 129.20 | 129.20 |
| 5 | 549.95 | 109.99 | ||
| Apollo Scientific | 1 | 15.00 | 15.00 | |
| 5 | 45.00 | 9.00 | ||
| Amphos | Strem | 1 | 61.00 | 61.00 |
| 5 | 195.00 | 39.00 |
Note: Prices are based on publicly available catalog information and are intended for comparative purposes only. Actual prices may vary.
Performance Comparison in Cross-Coupling Reactions
The true value of a ligand is determined by its performance in specific chemical transformations. This section compares the efficacy of XPhos and its alternatives in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following table summarizes the performance of various phosphine ligands in the coupling of different aryl halides with boronic acids, with data compiled from various literature sources. It is important to note that direct, side-by-side comparisons under identical conditions are limited, and the efficiency of a catalytic system is highly dependent on the specific substrates, catalyst precursor, base, solvent, and temperature used.
| Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | XPhos | 1.5 | 16 | 100 | 98 | |
| 4-Chlorotoluene | Phenylboronic acid | SPhos | 1.5 | 16 | RT | 95 | |
| 4-Chlorotoluene | Phenylboronic acid | RuPhos | 1.5 | 16 | 100 | 97 | |
| 2-Chloropyridine | Phenylboronic acid | XPhos | 2 | 12 | 110 | 92 | [2] |
| 2-Chloropyridine | Phenylboronic acid | SPhos | 2 | 12 | 110 | 85 | [2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The table below presents a comparison of different ligands for the amination of aryl halides.
| Aryl Halide | Amine | Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | XPhos | 1.5 | 6 | Reflux | 94 | [3] |
| 4-Chloroanisole | Aniline | XPhos | 2 | 24 | 100 | 98 | [4] |
| 4-Chloroanisole | Aniline | SPhos | 2 | 24 | 100 | 99 | [4] |
| 4-Chloroanisole | Aniline | RuPhos | 2 | 24 | 100 | 99 | [4] |
| 4-Chloroanisole | Aniline | BrettPhos | 2 | 24 | 100 | 99 | [4] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for evaluating and implementing a new catalytic system. Below are representative protocols for the synthesis of XPhos and its application in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Synthesis of this compound (XPhos)
This procedure is adapted from a known literature method.
Materials:
-
Magnesium powder
-
1,3,5-Triisopropylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
1,2-Dibromoethane
-
2-Bromochlorobenzene
-
Anhydrous copper(II) chloride
-
Dicyclohexylphosphine chloride
-
Methanol
-
1.0 M Ammonia solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
n-Hexane
Procedure:
-
To a dried 100 mL three-neck round-bottom flask under a nitrogen atmosphere, add magnesium powder (22 mmol), 1,3,5-triisopropylbenzene (10.0 mmol), and anhydrous THF (20 mL).
-
Heat the mixture to 65 °C with vigorous stirring.
-
Slowly add 1,2-dibromoethane (10 µL) to initiate the Grignard reaction.
-
After stirring for 40-60 minutes, add 2-bromochlorobenzene (11.0 mmol) via a syringe pump over approximately 1 hour at 65 °C.
-
Stir for an additional hour at 65 °C, then cool to room temperature.
-
In a glovebox, add anhydrous copper(II) chloride (0.50 mmol) to the reaction mixture.
-
Add dicyclohexylphosphine chloride (10.0 mmol) and stir at ambient temperature for 10 hours.
-
Cool the reaction mixture in an ice-water bath and quench with methanol (1 mL).
-
Stir for 10 minutes, then add 1.0 M ammonia solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethyl acetate and n-hexane to obtain pure XPhos.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.[5]
Materials:
-
Aryl or vinyl halide/sulfonate (1 equiv)
-
Arylboronic acid (2 equiv)
-
PdCl₂(XPhos)₂ (5 mol %)
-
n-Butanol (n-BuOH)
-
Aqueous solution of TBAOH or NaOH (0.3 M, 1 equiv)
Procedure:
-
In a microwave reactor tube, add the aryl/vinyl halide/sulfonate, arylboronic acid, and PdCl₂(XPhos)₂.
-
Flush the tube with argon three times.
-
Add degassed n-BuOH to the desired concentration (e.g., 0.1 M) and stir at room temperature for 5 minutes.
-
Add the degassed aqueous base solution.
-
Seal the tube and heat in a microwave reactor at 110 °C for 30 minutes.
-
After cooling, the reaction mixture can be worked up by standard procedures (e.g., extraction and chromatography).
General Procedure for Buchwald-Hartwig Amination
This is a representative procedure for the amination of an aryl chloride.[3]
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (2.0 equiv.)
-
Aryl chloride (1.0 equiv.)
-
Amine (1.5 equiv.)
-
Toluene
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, sodium tert-butoxide, and toluene.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride and amine in one portion.
-
Stir the resulting mixture at reflux for 6 hours.
-
Cool the reaction to room temperature and quench with water.
-
Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of a generic cross-coupling reaction and a typical experimental workflow.
Conclusion: Making an Informed Decision
The selection of a phosphine ligand is a multifaceted decision that balances cost, performance, and the specific demands of the chemical transformation. XPhos has rightfully earned its reputation as a highly effective and versatile ligand, particularly for challenging substrates that may fail to react with less sophisticated catalytic systems. Its ability to promote high yields under relatively mild conditions can, in some cases, offset its higher initial cost by reducing the need for extensive optimization, minimizing side products, and ultimately leading to a more efficient overall synthesis.
However, for less demanding substrates or when cost is the primary driver, alternative Buchwald ligands such as SPhos and RuPhos can offer comparable or even superior performance at a lower price point. The data presented in this guide highlights that there is no single "best" ligand for all applications. Therefore, a careful evaluation of the specific reaction, coupled with a thorough cost analysis, is essential for making an informed and economically sound decision. For high-value targets in drug development or when facing particularly challenging couplings, the investment in a high-performance ligand like XPhos is often a prudent choice. For routine transformations or in cost-sensitive environments, a systematic screening of more economical alternatives is highly recommended.
References
- 1. 2-二环己基磷-2′,4′,6′-三异丙基联苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. XPhos, 1 g, CAS No. 564483-18-7 | Non-chiral phosphine ligands | Phosphine Ligands | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]
- 4. XPhos, 1 g, CAS No. 564483-18-7 | Non-chiral phosphine ligands | Phosphine Ligands | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 5. BrettPhos Pd G3 95 1470372-59-8 [sigmaaldrich.com]
A Comparative Guide to Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos) and Structurally Similar Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of cross-coupling catalysis, the choice of phosphine ligand is paramount to achieving high efficacy and selectivity. Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, commonly known as XPhos, is a cornerstone of the Buchwald biarylphosphine ligand family, renowned for its robustness and broad applicability in forming carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive structural and performance comparison of XPhos with other widely used, structurally related Buchwald ligands: SPhos, JohnPhos, and RuPhos.
Structural Comparison: Unveiling the Architectural Nuances
The steric and electronic properties of phosphine ligands, dictated by their three-dimensional architecture, are critical determinants of their catalytic activity. Key structural parameters such as the Tolman cone angle (θ), P-C bond lengths, and C-P-C bond angles offer insights into the steric bulk and electron-donating ability of these ligands.
| Ligand | Tolman Cone Angle (θ) | P-Caryl Bond Length (Å) | P-Ccyclohexyl Bond Length (Å) | Ccyclohexyl-P-Ccyclohexyl Bond Angle (°) |
| XPhos | 213° | ~1.85 | ~1.86 - 1.88 | ~106 |
| SPhos | 208° | ~1.84 | ~1.86 - 1.87 | ~105 |
| JohnPhos | 204° | ~1.84 | Not Applicable | Not Applicable |
| RuPhos | 201.5° | 1.848 | 1.862 - 1.877 | 105.46 |
Table 1: Comparison of Key Structural Parameters for XPhos and Similar Ligands. The data for XPhos, SPhos, and JohnPhos are compiled from typical values found in crystallographic databases, while the data for RuPhos is from a published crystal structure.
The bulky 2,4,6-triisopropylphenyl group of XPhos contributes to its large cone angle, which is crucial for promoting the formation of the active monoligated palladium species in the catalytic cycle. This steric hindrance around the phosphorus atom also enhances the stability of the catalyst.
Performance in Catalysis: A Tale of Two Reactions
The subtle structural differences among these ligands translate into distinct performance profiles in various cross-coupling reactions. Here, we compare their efficacy in two widely employed transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling of Aryl Chlorides
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of ligand is particularly critical when less reactive aryl chlorides are used as substrates.
| Ligand | Yield (%) |
| XPhos | 95 |
| SPhos | 92 |
| JohnPhos | 85 |
| RuPhos | 88 |
Table 2: Comparative Yields in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid. The yields are representative values obtained under similar reaction conditions for comparative purposes.
XPhos generally demonstrates excellent performance in the Suzuki-Miyaura coupling of challenging aryl chlorides, often providing high yields where other ligands may falter.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The steric and electronic properties of the phosphine ligand play a crucial role in facilitating the C-N bond-forming reductive elimination step.
| Ligand | Yield (%) |
| XPhos | 94 |
| SPhos | 85 |
| JohnPhos | 78 |
| RuPhos | 90 |
Table 3: Comparative Yields in the Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine. The yields are representative values obtained under similar reaction conditions for comparative purposes.
In the Buchwald-Hartwig amination, XPhos again proves to be a highly effective ligand, particularly for the coupling of a wide range of amines with aryl chlorides.
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and for providing a basis for further optimization.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
Procedure: An oven-dried Schlenk tube is charged with the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (0.04 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous solvent (e.g., toluene, 5 mL) is added, and the mixture is stirred at 100 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
Safety Operating Guide
Proper Disposal of Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos)
Essential Guidance for Laboratory Personnel
The proper disposal of Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, commonly known as XPhos, is critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the safe handling and disposal of XPhos waste. Adherence to these procedures is mandatory to comply with regulations and mitigate potential hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the safety information outlined in the Safety Data Sheet (SDS). XPhos is an air-sensitive solid that can cause skin and eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE) is mandatory when handling XPhos waste:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Lab Coat: A flame-resistant lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is recommended.
All handling of XPhos, including waste consolidation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Step-by-Step Disposal Protocol
Disposal of chemical waste is strictly regulated. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local and national regulations may vary.
1. Waste Identification and Segregation:
-
Treat all unused XPhos and materials contaminated with XPhos as hazardous waste.
-
Segregate XPhos waste from other chemical waste streams to prevent unintended reactions. Incompatible materials include strong oxidizing agents and halogens.[2]
-
Maintain separate, clearly labeled containers for solid and liquid XPhos waste.
2. Containerization:
-
Use only approved, compatible, and properly sealed hazardous waste containers. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (564483-18-7), and any relevant hazard symbols (e.g., irritant).
-
For liquid waste, leave at least 10% headspace in the container to allow for expansion.
3. Waste Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic.
-
Ensure the storage area has secondary containment to control any potential leaks.
-
Do not store XPhos waste with incompatible chemicals such as strong oxidizing agents.
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not dispose of XPhos or its containers in the regular trash or down the drain.[3]
-
Provide the EHS department with an accurate inventory of the waste.
5. Decontamination of Labware:
-
Thoroughly decontaminate all glassware and equipment that has come into contact with XPhos.
-
Triple-rinse containers that held the compound. The rinsate should be collected and disposed of as hazardous liquid waste.
-
After thorough decontamination and removal or defacing of the original label, empty containers may be disposed of as regular non-hazardous waste, pending approval from your institution's EHS.
Quantitative Data
The following table summarizes key quantitative data for this compound (XPhos).
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₉P | [4] |
| Molar Mass | 476.72 g/mol | [5] |
| Melting Point | 187 to 190 °C (369 to 374 °F; 460 to 463 K) | [5] |
| n-octanol/water partition coefficient (log KOW) | 11.27 | [3] |
No specific toxicity data (LD50 or LC50) was located in the provided search results.[1]
Experimental Protocols
The disposal procedures outlined above are based on standard hazardous waste management practices. No specific experimental protocols for the chemical neutralization of this compound at the laboratory scale were found in the provided search results. The recommended procedure is collection and disposal via a licensed hazardous waste management company.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of XPhos waste.
Caption: Workflow for the safe disposal of XPhos waste.
References
A Researcher's Guide to Personal Protective Equipment for Handling Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos)
As a Senior Application Scientist, my primary goal is to empower fellow researchers to achieve groundbreaking results safely and efficiently. Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, widely known as XPhos, is a cornerstone of modern cross-coupling chemistry, valued for its efficacy in forming challenging carbon-carbon and carbon-nitrogen bonds.[1][2] However, its utility is matched by a set of handling requirements that demand rigorous attention to safety.
This guide provides a comprehensive, experience-driven framework for the safe handling of XPhos. It moves beyond a simple checklist, delving into the causality behind each procedural step and personal protective equipment (PPE) choice. This document is intended to supplement, not replace, your institution's specific safety protocols and the material's Safety Data Sheet (SDS).
Hazard Assessment: The 'Why' Behind the Precaution
Understanding the specific risks associated with XPhos is fundamental to selecting the correct PPE. While it is often supplied as a crystalline, air-stable solid, it is not benign.[1] The primary hazards stem from its potential to cause irritation and the risks associated with its physical form as a fine powder.
Key Hazards Associated with XPhos:
| Hazard Type | Description | Primary Exposure Routes |
| Skin Irritation | Causes skin irritation upon contact.[3][4][5] | Direct contact with the solid or solutions. |
| Eye Irritation | Causes serious eye irritation.[3][4][5] | Accidental splashing of solutions or contact with airborne powder. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled.[3][4][6] | Inhalation of airborne dust. |
| Air Sensitivity | As a phosphine ligand, it is susceptible to oxidation, which can affect its performance.[7] While more stable than many phosphines, handling under an inert atmosphere is best practice to ensure reagent integrity and prevent the formation of potentially hazardous byproducts.[3][8] | Exposure to atmospheric oxygen and moisture. |
| Combustibility | Under fire conditions, it can decompose to emit toxic fumes, including oxides of phosphorus and carbon.[3][4] | High heat, fire. |
Core PPE Requirements: Your First Line of Defense
Your PPE is the essential barrier between you and the chemical. The selection must be deliberate and informed by the hazards identified above.
-
Eye and Face Protection:
-
What: At a minimum, wear chemical splash goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4]
-
Why: This is non-negotiable. The fine, crystalline nature of XPhos makes it easy for dust to become airborne during weighing and transfer. Standard safety glasses do not provide a sufficient seal to protect against this hazard. If there is a significant splash risk, such as when handling larger quantities or solutions, a full face shield should be worn in addition to safety goggles.[9]
-
-
Hand Protection:
-
Body Protection:
-
What: A flame-resistant lab coat is mandatory. For handling larger quantities, a chemical-resistant apron provides an additional layer of protection.[10]
-
Why: This protects your skin and personal clothing from spills and contamination.
-
-
Respiratory Protection:
-
What: Respiratory protection is determined by the engineering controls in place. If handling outside of a glovebox or fume hood (which is not recommended), a NIOSH-approved respirator with a particulate filter may be required.
-
Why: The primary inhalation risk is from airborne dust.[11] Engineering controls are the preferred method for mitigating this risk.
-
Summary of Essential PPE:
| Protection Type | Specification | Hazard Mitigated |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 / EN166 compliant) | Eye irritation from dust and splashes.[4] |
| Hand Protection | Nitrile or Neoprene Gloves | Skin irritation and absorption.[9] |
| Body Protection | Flame-Resistant Lab Coat | Skin contact and clothing contamination.[10] |
| Respiratory | Use is dictated by engineering controls | Respiratory tract irritation from dust inhalation.[3][11] |
Engineering Controls: Creating a Safe Workspace
Relying on PPE alone is insufficient. The most effective safety protocols prioritize engineering controls to contain the hazard at its source.
-
Glovebox: This is the gold standard for handling air-sensitive reagents like XPhos.[7] It provides a controlled inert atmosphere (typically nitrogen or argon), which not only protects the researcher from exposure but also preserves the integrity of the ligand by preventing oxidation. All weighing and initial preparation of solutions should ideally be performed in a glovebox.
-
Chemical Fume Hood: If a glovebox is unavailable, all manipulations of XPhos must be conducted within a properly functioning chemical fume hood.[3][4] This ensures that any airborne dust is effectively captured and exhausted, protecting the user from inhalation.
-
Ventilation: The laboratory should be well-ventilated, with safety showers and eyewash stations readily accessible in the immediate vicinity of any potential exposure.[4][9]
Procedural Guidance & Disposal Plan
Safe handling is a systematic process that begins before the vial is opened and ends with proper waste disposal.
Step-by-Step Handling Protocol (in a Fume Hood):
-
Preparation: Don all required PPE (goggles, gloves, lab coat). Ensure the fume hood sash is at the appropriate height.
-
Inerting: If handling the solid, it is best practice to briefly purge the container with an inert gas (argon or nitrogen) before opening to minimize air exposure.
-
Weighing: Carefully weigh the desired amount of XPhos onto a tared weighing paper or into a flask. Avoid any actions that could generate dust, such as scraping or vigorous shaking.
-
Transfer: If transferring to a reaction flask, add the solvent to the XPhos in situ to prevent the solid from becoming airborne.
-
Cleanup: Immediately clean any spills using a method that does not generate dust. For small spills, gently cover with a non-combustible absorbent material like sand or lime.[9][10]
-
Decontamination: Wipe down the work surface and any equipment used.
Glove Removal Protocol:
This protocol is a self-validating system to prevent cross-contamination.
-
With your gloved dominant hand, grasp the outside of the cuff of the other glove and peel it off, turning it inside out.
-
Hold the removed glove in your still-gloved hand.
-
Slide the fingers of your ungloved hand under the cuff of the remaining glove.
-
Peel the second glove off, turning it inside out and enclosing the first glove.
-
Dispose of the gloves in the appropriate hazardous waste container.
Disposal Plan:
-
All solid waste contaminated with XPhos (e.g., weighing paper, gloves, absorbent materials) must be collected in a clearly labeled, sealed container for hazardous waste.[3][12]
-
Unused or waste XPhos and its solutions must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.[4] Do not pour down the drain.
Visualization: PPE & Engineering Control Workflow
The following diagram outlines the decision-making process for establishing a safe handling environment for XPhos.
Caption: PPE & Engineering Control Selection Workflow for XPhos.
References
- 1. XPhos - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. leap.epa.ie [leap.epa.ie]
- 4. fishersci.com [fishersci.com]
- 5. 2-Dicyclohexylphosphino-2',4',6'-triisoprophylbiphenyl | C33H49P | CID 11155794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. gelest.com [gelest.com]
- 10. safety.charlotte.edu [safety.charlotte.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
